molecular formula C17H14FN5O B12402757 PF-06455943

PF-06455943

Número de catálogo: B12402757
Peso molecular: 323.32 g/mol
Clave InChI: YIDVVQGSCVWPGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile is a novel chemical compound designed for advanced research on Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key genetic target associated with both familial and idiopathic Parkinson's disease (PD), with mutations like G2019S leading to increased kinase activity . This compound belongs to a class of pyrrolo[2,3-d]pyrimidine derivatives that act as potent ATP-competitive inhibitors, binding to the kinase domain of LRRK2 . The core pyrrolopyrimidine scaffold serves as an ATP-mimetic, two-point hinge binder, while the morpholine and benzonitrile groups are critical for potency and selectivity . The introduction of a fluorine atom at the 2-position of the benzonitrile ring is a strategic modification often explored in medicinal chemistry to fine-tune properties like metabolic stability, binding affinity, and overall pharmacokinetic profile. As a research tool, this inhibitor is highly valuable for investigating LRRK2-mediated pathobiology in cellular and animal models. Studies on related analogs have demonstrated an ability to mitigate neuroinflammation and provide neuroprotection in models of PD, making it a critical compound for validating LRRK2 as a therapeutic target and for exploring disease mechanisms . Furthermore, inhibitors of this structural class have shown significant brain penetrance, a crucial characteristic for effective central nervous system (CNS) activity in pre-clinical models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C17H14FN5O

Peso molecular

323.32 g/mol

Nombre IUPAC

2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile

InChI

InChI=1S/C17H14FN5O/c18-15-11(8-19)2-1-3-12(15)13-9-20-16-14(13)17(22-10-21-16)23-4-6-24-7-5-23/h1-3,9-10H,4-7H2,(H,20,21,22)

Clave InChI

YIDVVQGSCVWPGO-UHFFFAOYSA-N

SMILES canónico

C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4F)C#N

Origen del producto

United States

Foundational & Exploratory

PF-06455943: A Technical Guide to its LRRK2 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of PF-06455943 to Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. This document details the quantitative binding data, the experimental protocols used for its determination, and the relevant signaling pathways.

Quantitative Binding Affinity of this compound

This compound is a potent inhibitor of LRRK2 kinase activity. Its binding affinity has been quantified using both biochemical and cellular assays, demonstrating high potency against both wild-type (WT) and the pathogenic G2019S mutant form of the enzyme.[1]

Assay Type Target IC50 Value
Biochemical AssayLRRK2 (Wild-Type)3 nM
Biochemical AssayLRRK2 (G2019S Mutant)9 nM
Cellular Whole-Cell Assay (WCA)LRRK220 nM

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding affinity of this compound to LRRK2.

Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This assay quantifies the kinase activity by measuring the amount of ADP produced, which is a direct product of the kinase-mediated phosphorylation reaction.

Materials:

  • Recombinant full-length LRRK2 (Wild-Type and G2019S mutant)

  • LRRKtide (a synthetic peptide substrate)

  • ATP

  • Adapta™ Eu-anti-ADP Antibody

  • Adapta™ Alexa Fluor® 647-labeled ADP Tracer

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • This compound (serially diluted in DMSO)

  • 384-well low-volume plates

Procedure:

  • Reaction Setup: A 10 µL kinase reaction is prepared in a 384-well plate containing the kinase buffer, recombinant LRRK2 enzyme, and the LRRKtide substrate.

  • Inhibitor Addition: this compound, serially diluted in DMSO, is added to the reaction mixture. A DMSO-only control is included to determine the 100% kinase activity level.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP to a final concentration that is approximately at its Km value for LRRK2.

  • Incubation: The reaction mixture is incubated for 60 minutes at room temperature.

  • Detection: A 5 µL solution of the Adapta™ Eu-anti-ADP antibody and Alexa Fluor® 647-labeled ADP tracer in TR-FRET dilution buffer is added to each well to stop the kinase reaction.

  • Signal Measurement: The plate is incubated for 30 minutes at room temperature to allow for the development of the detection signal. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is then measured on a suitable plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cellular Whole-Cell Assay (WCA) for LRRK2 Inhibition

This assay measures the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of a known LRRK2 cellular substrate or an autophosphorylation site. A common readout is the phosphorylation of LRRK2 at Serine 935 (pS935).

Materials:

  • HEK293 cells stably overexpressing full-length LRRK2 (Wild-Type or G2019S mutant)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (serially diluted in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: Rabbit anti-pS935-LRRK2 and Mouse anti-total LRRK2

  • HRP-conjugated secondary antibodies

  • Western blot reagents and equipment or ELISA-based detection system

Procedure:

  • Cell Treatment: HEK293 cells overexpressing LRRK2 are seeded in multi-well plates and allowed to adhere. The cells are then treated with various concentrations of this compound for a defined period (e.g., 90 minutes).

  • Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).

  • Detection of Phosphorylation:

    • Western Blotting: Equal amounts of protein from each lysate are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against pS935-LRRK2 and total LRRK2. HRP-conjugated secondary antibodies are then used for detection.

    • ELISA: An ELISA-based method can also be used for higher throughput. In this format, cell lysates are added to wells coated with a capture antibody for total LRRK2. The phosphorylation status is then detected using an antibody specific for pS935-LRRK2.

  • Data Analysis: The signal for pS935-LRRK2 is normalized to the signal for total LRRK2. The IC50 value is determined by plotting the normalized pS935 levels against the concentration of this compound and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, placing it at a critical juncture of several cellular signaling pathways. Its activity is implicated in vesicular trafficking, autophagy, and cytoskeletal dynamics. Pathogenic mutations, such as G2019S, lead to a gain-of-function in its kinase activity, disrupting these cellular processes and contributing to neurodegeneration in Parkinson's disease. This compound acts by directly inhibiting this kinase activity.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2 LRRK2 Growth_Factors->LRRK2 Activates Stress_Signals Cellular Stress Stress_Signals->LRRK2 Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2->Autophagy Modulates Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Influences PF06455943 This compound PF06455943->LRRK2 Inhibits kinase activity Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Impacts Autophagy->Neuronal_Survival Impacts Cytoskeletal_Dynamics->Neuronal_Survival Impacts

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The process of determining the half-maximal inhibitory concentration (IC50) of this compound involves a systematic workflow, from initial compound preparation to final data analysis.

IC50_Workflow Start Start Compound_Prep Prepare serial dilutions of this compound Start->Compound_Prep Assay_Setup Set up biochemical or cellular assay plates Compound_Prep->Assay_Setup Incubation Incubate with LRRK2 (enzyme or in cells) Assay_Setup->Incubation Reaction_Detection Initiate and stop reaction, add detection reagents Incubation->Reaction_Detection Data_Acquisition Measure signal (e.g., TR-FRET, Luminescence) Reaction_Detection->Data_Acquisition Data_Analysis Normalize data and fit to a dose-response curve Data_Acquisition->Data_Analysis IC50_Value Determine IC50 Value Data_Analysis->IC50_Value End End IC50_Value->End

References

PF-06455943: A Deep Dive into its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of PF-06455943, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This compound has emerged as a significant tool in the study of Parkinson's disease, for which LRRK2 mutations are a key genetic risk factor. This document compiles quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to serve as a comprehensive resource for the scientific community.

Executive Summary

This compound is a highly potent inhibitor of LRRK2, demonstrating low nanomolar IC50 values against both the wild-type (WT) enzyme and the pathogenic G2019S mutant.[1] Developed as a promising PET radioligand for in vivo imaging of LRRK2, its preclinical evaluation has underscored its favorable pharmacological and pharmacokinetic properties.[2][3] A critical aspect of its preclinical characterization is its selectivity profile against a panel of other kinases, which is essential for predicting potential off-target effects and ensuring a clean safety profile. This guide presents the available data on its selectivity, outlines the methods used for its determination, and places its mechanism of action within the broader context of LRRK2 signaling.

Quantitative Kinase Selectivity Profile

The selectivity of this compound was assessed against a panel of 39 different kinases. The results indicate a high degree of selectivity for LRRK2, with only one significant off-target hit observed at a concentration of 1 µM.

Kinase TargetThis compound Inhibition (%) @ 1 µM
LRRK2 (WT)>99% (IC50 = 3 nM)[1]
LRRK2 (G2019S)>99% (IC50 = 9 nM)[1]
MST258%
Other 37 kinases<50%

Note: The IC50 values for LRRK2 are provided for context and are derived from separate experiments. The percentage inhibition data for the kinase panel was determined at a fixed concentration of 1 µM this compound in the presence of 1 mM ATP.

Experimental Protocols

The determination of the kinase selectivity profile of this compound involved state-of-the-art biochemical assays. Below are the detailed methodologies for the key experiments cited.

LRRK2 Kinase Inhibition Assay (Biochemical IC50 Determination)

This assay quantifies the potency of this compound in inhibiting the enzymatic activity of LRRK2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and G2019S mutant LRRK2.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human LRRK2 (wild-type or G2019S mutant) was used as the enzyme source. A synthetic peptide substrate, such as LRRKtide, was used for the phosphorylation reaction.

  • Reaction Mixture: The kinase reaction was typically performed in a buffer containing HEPES, MgCl2, MnCl2, DTT, and a defined concentration of ATP (often at the Km for ATP to ensure competitive binding assessment).

  • Inhibitor Dilution: this compound was serially diluted in DMSO to generate a range of concentrations for testing.

  • Assay Procedure:

    • The LRRK2 enzyme was pre-incubated with varying concentrations of this compound for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • The kinase reaction was initiated by the addition of the peptide substrate and ATP.

    • The reaction was allowed to proceed for a defined time (e.g., 60-120 minutes) at 30°C.

  • Detection: The extent of substrate phosphorylation was measured. Common detection methods include:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate peptide.

    • Luminescence-Based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is directly proportional to kinase activity.

    • Fluorescence-Based Assay (e.g., TR-FRET): Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: The raw data (luminescence, fluorescence, or radioactivity) was converted to percentage inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 values were then calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software.

Kinase Selectivity Profiling (Panel Assay)

This assay evaluates the specificity of this compound by testing its activity against a broad range of different kinases.

Objective: To assess the inhibitory activity of this compound against a panel of 39 kinases at a fixed concentration.

Methodology:

  • Assay Platform: A widely used platform for kinase selectivity profiling is the KINOMEscan™ assay, which is a competition-based binding assay.

  • Principle:

    • Each kinase in the panel is tagged with DNA.

    • An immobilized, active-site directed ligand for each kinase is prepared on a solid support.

    • In the absence of a competing inhibitor, the kinase binds to the immobilized ligand.

    • This compound is added to the reaction. If it binds to the kinase's active site, it will compete with the immobilized ligand, reducing the amount of kinase captured on the solid support.

  • Assay Procedure:

    • A solution of this compound at a final concentration of 1 µM was prepared.

    • The inhibitor was incubated with each of the 39 kinases in the panel in the presence of the immobilized ligand.

    • The amount of kinase bound to the solid support was quantified using quantitative PCR (qPCR) to measure the amount of DNA tag associated with the captured kinase.

  • Data Analysis: The results are reported as the percentage of the DMSO control, where a lower percentage indicates stronger binding of the inhibitor to the kinase. The percentage inhibition is calculated as: % Inhibition = (1 - (Signal with this compound / Signal with DMSO)) * 100

Mandatory Visualizations

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in cellular signaling pathways implicated in Parkinson's disease and the point of intervention for this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive ROS Reactive Oxygen Species (ROS) ROS->LRRK2_Inactive Inflammatory_Signals Inflammatory Signals Inflammatory_Signals->LRRK2_Inactive LRRK2_Active LRRK2 (Active) (pS1292) LRRK2_Inactive->LRRK2_Active Autophosphorylation/ Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation Phospho_Rab Phosphorylated Rab GTPases LRRK2_Active->Phospho_Rab PF06455943 This compound PF06455943->LRRK2_Active Inhibition Vesicular_Trafficking Altered Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Autophagy Dysfunctional Autophagy Phospho_Rab->Autophagy Neuronal_Damage Neuronal Damage & Degeneration Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage

LRRK2 signaling pathway and this compound inhibition.
Experimental Workflow for Kinase Selectivity Profiling

The diagram below outlines the key steps in the KINOMEscan™ workflow used to determine the selectivity of this compound.

Kinase_Selectivity_Workflow Start Start: Prepare Kinase Panel (39 Kinases) Prepare_Inhibitor Prepare this compound (1 µM Solution) Start->Prepare_Inhibitor Incubation Incubation: Kinase + Immobilized Ligand + this compound Prepare_Inhibitor->Incubation Washing Washing Step: Remove unbound components Incubation->Washing Quantification Quantification: Measure bound kinase via qPCR of DNA tag Washing->Quantification Data_Analysis Data Analysis: Calculate % Inhibition vs. DMSO control Quantification->Data_Analysis End End: Selectivity Profile Data_Analysis->End

Workflow for KINOMEscan™ selectivity profiling.

References

The Role of PF-06455943 in Parkinson's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The resulting hyperactive LRRK2 kinase is a promising therapeutic target. PF-06455943 has emerged as a potent and selective LRRK2 inhibitor, playing a crucial dual role in PD research: as a pharmacological tool to probe LRRK2 function and as a positron emission tomography (PET) radioligand, [18F]this compound, for in vivo imaging of LRRK2. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its context within LRRK2 signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that targets the kinase activity of LRRK2.[1] Its development has been instrumental in advancing our understanding of LRRK2's role in PD pathogenesis. Furthermore, its radiolabeled form, [18F]this compound, allows for the non-invasive quantification and visualization of LRRK2 in the brain, a critical tool for both preclinical and clinical research.[2][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and in vivo target engagement.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Reference
Wild-Type (WT) LRRK2Enzymatic Assay3[1]
G2019S LRRK2Enzymatic Assay9[1]
Cellular LRRK2 (HEK293)Whole Cell Assay (WCA)20[1]

Table 2: In Vivo Target Engagement of [18F]this compound in Non-Human Primates

Brain RegionBlocking Agent Dose (mg/kg)Total Distribution Volume (VT) Displacement (%)Reference
Whole Brain0.145-55[2][3]
Whole Brain0.345-55[2][3]

LRRK2 Signaling Pathways

LRRK2 is a complex, multi-domain protein that participates in various cellular processes. Its kinase activity is central to its pathogenic role in Parkinson's disease. The following diagrams illustrate key aspects of LRRK2 signaling.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Activation Autophosphorylation Autophosphorylation (e.g., pS1292) LRRK2_Active->Autophosphorylation Leads to Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylates PD_Mutations PD Mutations (e.g., G2019S, R1441C) PD_Mutations->LRRK2_Active Promotes Phospho_Rab Phosphorylated Rab (e.g., pT73-Rab10) Rab_GTPases->Phospho_Rab Vesicular_Trafficking Altered Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Autophagy_Dysfunction Autophagy Dysfunction Vesicular_Trafficking->Autophagy_Dysfunction Neuronal_Damage Neuronal Damage Autophagy_Dysfunction->Neuronal_Damage This compound This compound This compound->LRRK2_Active Inhibits

Core LRRK2 Signaling Cascade and the Point of Inhibition by this compound.

LRRK2_Cellular_Functions cluster_endo Endolysosomal Pathway cluster_auto Autophagy cluster_other Other Cellular Processes LRRK2 LRRK2 Endocytosis Endocytosis LRRK2->Endocytosis Vesicle_Trafficking Vesicular Trafficking LRRK2->Vesicle_Trafficking Lysosomal_Function Lysosomal Function LRRK2->Lysosomal_Function Autophagosome_Formation Autophagosome Formation LRRK2->Autophagosome_Formation Autolysosome_Fusion Autolysosome Fusion LRRK2->Autolysosome_Fusion Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Mitochondrial_Function Mitochondrial Function LRRK2->Mitochondrial_Function Endocytosis->Vesicle_Trafficking Vesicle_Trafficking->Lysosomal_Function Autophagosome_Formation->Autolysosome_Fusion

Overview of Cellular Processes Regulated by LRRK2.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods in the field and can be adapted for specific research needs.

In Vitro LRRK2 Kinase Assay (TR-FRET)

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure LRRK2 kinase activity.

Materials:

  • Recombinant LRRK2 (Wild-Type or mutant)

  • LRRKtide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound or other inhibitors

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-pLRRKtide antibody and GFP-LRRK2)

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute recombinant LRRK2 enzyme and LRRKtide substrate in kinase assay buffer to the desired concentrations.

  • Assay Plate Setup: Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include DMSO-only wells as a control.

  • Kinase Reaction Initiation: Add 2.5 µL of the LRRK2 enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Substrate Addition: Add 5 µL of the LRRKtide/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 10 µL of the TR-FRET detection reagent mixture to each well.

  • Final Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value for this compound.

Cellular LRRK2 Autophosphorylation Assay

This protocol measures the inhibition of LRRK2 autophosphorylation at Serine 935 in a cellular context.

Materials:

  • HEK293 cells or other suitable cell line

  • Expression vector for LRRK2 (e.g., with a GFP tag)

  • Cell culture medium and reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-LRRK2 (S935) and anti-total LRRK2

  • Western blot or ELISA reagents

Procedure:

  • Cell Culture and Transfection: Plate cells and transfect with the LRRK2 expression vector.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for 90 minutes.

  • Cell Lysis: Wash the cells with PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blot or ELISA:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-LRRK2 (S935) and anti-total LRRK2 antibodies.

    • ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated and total LRRK2.

  • Data Analysis: Quantify the band intensities (Western blot) or absorbance (ELISA) and calculate the ratio of phosphorylated to total LRRK2. Determine the IC50 value for the inhibition of LRRK2 autophosphorylation.

[18F]this compound PET Imaging in Non-Human Primates

This protocol outlines the general procedure for PET imaging of LRRK2 in non-human primates using [18F]this compound.[2][3]

Animal Model:

  • Non-human primates (e.g., rhesus monkeys)

Materials:

  • [18F]this compound

  • Anesthesia (e.g., ketamine, isoflurane)

  • PET/CT scanner

  • Arterial blood sampling setup

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in the PET scanner.

  • Radiotracer Injection: Inject a bolus of [18F]this compound intravenously.

  • PET Scan Acquisition: Acquire dynamic PET data for 90-120 minutes.

  • Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the radiotracer concentration in the blood and its metabolites.

  • Blocking Study (for specificity): In a separate scan, pre-administer a non-radioactive LRRK2 inhibitor (e.g., this compound at 0.1 or 0.3 mg/kg) before injecting [18F]this compound.

  • Image Reconstruction and Analysis: Reconstruct the PET images and perform kinetic modeling (e.g., two-tissue compartmental model) to calculate the total distribution volume (VT) in various brain regions.

  • Data Analysis: Compare the VT values from the baseline and blocking scans to determine the percentage of specific binding.

PET_Imaging_Workflow Animal_Prep Animal Preparation (Anesthesia) Radiotracer_Inj [18F]this compound Injection Animal_Prep->Radiotracer_Inj PET_Scan Dynamic PET Scan (90-120 min) Radiotracer_Inj->PET_Scan Blood_Sampling Arterial Blood Sampling PET_Scan->Blood_Sampling Image_Recon Image Reconstruction PET_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling (e.g., 2-Tissue Compartment) Image_Recon->Kinetic_Modeling VT_Calc Calculation of VT Kinetic_Modeling->VT_Calc Specificity_Analysis Specificity Analysis (% VT Displacement) VT_Calc->Specificity_Analysis Blocking_Study Blocking Study (Pre-injection of cold ligand) Blocking_Study->Specificity_Analysis

Experimental Workflow for [18F]this compound PET Imaging.

Conclusion

This compound is a versatile and powerful tool in the field of Parkinson's disease research. Its high potency and selectivity as a LRRK2 inhibitor make it invaluable for dissecting the complex cellular functions of LRRK2. Furthermore, its application as the PET radioligand [18F]this compound provides an unprecedented window into the in vivo status of LRRK2 in the brain. This technical guide serves as a comprehensive resource for researchers utilizing this compound to advance our understanding of Parkinson's disease and to develop novel therapeutic strategies targeting LRRK2.

References

Investigating LRRK2 Pathophysiology with PF-06455943: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of PF-06455943, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), in the investigation of LRRK2 pathophysiology, particularly in the context of Parkinson's disease. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes relevant pathways and workflows.

Introduction to LRRK2 and Its Role in Parkinson's Disease

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of Parkinson's disease research. Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic Parkinson's disease.[1][2] The protein possesses both kinase and GTPase activity, and disease-associated mutations, such as the common G2019S mutation, have been shown to increase its kinase activity.[1][2][3] This hyperactivity is believed to contribute to the neurodegenerative processes observed in Parkinson's disease, making LRRK2 a key therapeutic target.[4]

The precise cellular functions of LRRK2 are still under investigation, but it is known to be involved in a variety of cellular processes, including vesicular trafficking, autophagy, lysosomal function, and regulation of the cytoskeleton.[5][6] LRRK2 is a complex protein with multiple signaling pathways, and understanding its function is critical for developing effective therapies.[7] Key substrates of LRRK2's kinase activity include a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking.[8]

This compound: A Potent and Selective LRRK2 Inhibitor

This compound is a small molecule inhibitor that has been developed to be highly potent and selective for LRRK2.[9][10][11] Its favorable pharmacokinetic properties, including brain penetrance, make it a valuable tool for both preclinical research and as a potential therapeutic agent.[10][11] Furthermore, its development as a positron emission tomography (PET) radioligand, [18F]this compound, allows for in vivo imaging and quantification of LRRK2 in the brain, which is crucial for clinical development and patient stratification.[9][12][13][14]

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP-binding pocket, it prevents the phosphorylation of LRRK2 substrates, thereby blocking its downstream signaling. This inhibition of LRRK2 kinase activity is the primary mechanism by which this compound is being investigated for its therapeutic potential in Parkinson's disease.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Parameter Value Assay Type Reference
IC50 (Wild-Type LRRK2) 3 nMBiochemical Assay[9]
IC50 (G2019S LRRK2) 9 nMBiochemical Assay[9]
Cellular IC50 (WCA) 20 nMCellular Assay[9]

Table 1: In Vitro Potency of this compound

Parameter Value Assay Type Reference
Brain Uptake FavorableRodent and NHP PET Imaging[10][11][12][13][14]
P-gp Efflux LowIn Vitro Assay[10][11]
Passive Permeability HighIn Vitro Assay[10][11]

Table 2: Pharmacokinetic Properties of this compound

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound on LRRK2 are provided below.

In Vitro LRRK2 Kinase Assay

This protocol is adapted from established methods for measuring LRRK2 kinase activity.[15]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant LRRK2.

Materials:

  • Recombinant human LRRK2 protein (wild-type and G2019S mutant)

  • Myelin Basic Protein (MBP) as a generic substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM EGTA, 0.1 mg/ml BSA)

  • This compound at various concentrations

  • SDS-PAGE gels and blotting apparatus

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant LRRK2 protein, and MBP.

  • Add this compound at a range of concentrations to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose membrane.

  • Expose the membrane to a phosphor screen and quantify the incorporation of ³²P into MBP using a phosphorimager.

  • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cellular LRRK2 Autophosphorylation Assay

This protocol measures the inhibition of LRRK2 autophosphorylation at Serine 1292 (pS1292) in a cellular context.[16][17]

Objective: To assess the cellular potency of this compound in inhibiting LRRK2 kinase activity.

Materials:

  • HEK293 cells transiently overexpressing LRRK2 (wild-type or G2019S)

  • This compound at various concentrations

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-LRRK2 (total) and anti-phospho-LRRK2 (pS1292)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting apparatus

Procedure:

  • Plate HEK293 cells and transfect with LRRK2 expression plasmids.

  • After 24-48 hours, treat the cells with a range of concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the total protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against total LRRK2 and pS1292-LRRK2.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for pS1292-LRRK2 and normalize to the total LRRK2 signal.

  • Calculate the percentage of inhibition and determine the cellular IC50 value.

In Vivo Target Engagement using [18F]this compound PET Imaging

This protocol provides a general workflow for assessing LRRK2 target engagement in vivo using PET imaging in non-human primates, based on published studies.[12][13][14]

Objective: To measure the occupancy of LRRK2 by this compound in the brain.

Materials:

  • [18F]this compound radioligand

  • Non-human primate subject

  • PET scanner

  • Arterial blood sampling line

  • Unlabeled this compound for blocking studies

Procedure:

  • Perform a baseline PET scan by intravenously injecting a bolus of [18F]this compound into the non-human primate.

  • Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

  • Simultaneously, collect arterial blood samples to measure the radioligand concentration in plasma and its metabolites.

  • For blocking studies, pre-administer a dose of unlabeled this compound before the injection of the radioligand.

  • Repeat the PET scan and blood sampling procedure.

  • Reconstruct the PET images and perform kinetic modeling of the time-activity curves from various brain regions of interest to determine the total distribution volume (VT).

  • Calculate the receptor occupancy by comparing the VT values from the baseline and blocking scans.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to LRRK2 pathophysiology and its investigation with this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Rab29 Rab29 LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive Recruitment & Activation VPS35 VPS35 VPS35->LRRK2_inactive Regulation LRRK2_active LRRK2 (Active) G2019S Mutation LRRK2_inactive->LRRK2_active Activation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Lysosomal_Function Lysosomal Function Rab_GTPases->Lysosomal_Function Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage Lysosomal_Function->Neuronal_Damage PF06455943 This compound PF06455943->LRRK2_active Inhibition

Caption: LRRK2 Signaling Pathway and Point of Intervention for this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Translation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cellular_Assay Cellular Autophosphorylation Assay (Cellular Potency) Biochemical_Assay->Cellular_Assay Confirms cell permeability and activity PET_Imaging [18F]this compound PET Imaging (Target Engagement) Cellular_Assay->PET_Imaging Guides dose selection for in vivo studies PD_Models Parkinson's Disease Models (Efficacy Studies) PET_Imaging->PD_Models Confirms target engagement in disease models Clinical_Trials Human Clinical Trials (Safety & Efficacy) PD_Models->Clinical_Trials Provides preclinical proof-of-concept

Caption: Experimental Workflow for the Evaluation of this compound.

Mechanism_of_Action ATP ATP LRRK2_Kinase_Domain LRRK2 Kinase Domain (ATP-Binding Pocket) ATP->LRRK2_Kinase_Domain Binds Phosphorylated_Substrate Phosphorylated Substrate LRRK2_Kinase_Domain->Phosphorylated_Substrate Phosphorylates Substrate LRRK2 Substrate (e.g., Rab GTPase) Substrate->Phosphorylated_Substrate PF06455943 This compound PF06455943->LRRK2_Kinase_Domain Competitively Binds

Caption: Mechanism of Action of this compound as an ATP-Competitive Inhibitor.

References

PF-06455943: A Chemical Probe for Leucine-Rich Repeat Kinase 2 (LRRK2)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its strong genetic association with Parkinson's disease. Mutations in the LRRK2 gene are one of the most common causes of both familial and sporadic forms of the disease. The kinase activity of LRRK2 is believed to be central to its pathological function, making it a prime target for therapeutic intervention. Chemical probes are indispensable tools for dissecting the complex biology of kinases like LRRK2 and for validating them as drug targets. PF-06455943 has emerged as a potent and selective chemical probe for investigating the physiological and pathophysiological roles of LRRK2. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and its application in studying LRRK2 signaling.

Core Properties of this compound

This compound is a potent inhibitor of LRRK2 kinase activity. Its utility as a chemical probe is underscored by its high affinity and selectivity for LRRK2, which allows for the specific interrogation of LRRK2-mediated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.

Assay Type Target IC50 Value
Biochemical AssayLRRK2 (Wild-Type)3 nM
Biochemical AssayLRRK2 (G2019S mutant)9 nM
Cellular AssayLRRK220 nM

Table 1: Potency of this compound against LRRK2. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of LRRK2 by 50%.

Parameter Value Species Study Type
Brain PenetrationHighNon-human primatePET Imaging
Specific Binding (VT Displacement)45-55%Non-human primatePET Imaging with homologous blocking

Table 2: In Vivo Characteristics of this compound. This table highlights the ability of this compound to cross the blood-brain barrier and engage its target in a living system.

LRRK2 Signaling Pathway and Inhibition by this compound

LRRK2 is a complex protein with both kinase and GTPase domains, suggesting its involvement in multiple cellular processes. A key downstream signaling event is the phosphorylation of a subset of Rab GTPases, including Rab10, which are critical regulators of vesicular trafficking. Pathogenic mutations in LRRK2, such as G2019S, lead to an increase in its kinase activity, resulting in hyperphosphorylation of its substrates. This compound exerts its effect by binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of downstream substrates like Rab10.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Rab29 Rab29 LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive Recruitment to Golgi/Lysosomes VPS35 VPS35 VPS35->LRRK2_inactive Modulation LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Activation (e.g., G2019S mutation) Rab10_unphos Rab10 LRRK2_active->Rab10_unphos Phosphorylation PF06455943 This compound PF06455943->LRRK2_active Inhibition Rab10_phos p-Rab10 (pT73) Rab10_unphos->Rab10_phos Vesicle_trafficking Vesicular Trafficking Rab10_phos->Vesicle_trafficking Altered Trafficking

LRRK2 signaling pathway and its inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the interaction of this compound with LRRK2.

LRRK2 In Vitro Kinase Assay

This protocol describes how to measure the inhibitory activity of this compound on LRRK2 kinase activity in a biochemical assay format. A common method involves measuring the phosphorylation of a peptide substrate.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - LRRK2 Enzyme - Kinase Buffer - Peptide Substrate - ATP - this compound start->prepare_reagents dispense_inhibitor Dispense this compound (serial dilutions) prepare_reagents->dispense_inhibitor add_enzyme Add LRRK2 Enzyme dispense_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate initiate_reaction Initiate Reaction (add ATP/Substrate mix) pre_incubate->initiate_reaction incubate_reaction Incubate at RT initiate_reaction->incubate_reaction stop_reaction Stop Reaction (e.g., add detection reagent) incubate_reaction->stop_reaction read_signal Read Signal (Luminescence/Fluorescence) stop_reaction->read_signal analyze_data Analyze Data (Calculate IC50) read_signal->analyze_data end End analyze_data->end

Workflow for a typical in vitro LRRK2 kinase inhibition assay.

Materials:

  • Recombinant LRRK2 (Wild-Type and/or G2019S mutant)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • LRRK2 peptide substrate (e.g., LRRKtide)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 1 µM down to picomolar concentrations.

  • Assay Plate Preparation: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Preparation: Dilute the LRRK2 enzyme to the desired concentration in kinase buffer.

  • Enzyme Addition: Add 2 µL of the diluted LRRK2 enzyme to each well containing the compound.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a mixture of the peptide substrate and ATP in kinase buffer. Add 2 µL of this mixture to each well to start the kinase reaction. Final concentrations should be optimized, but typical starting points are 10-100 µM for ATP and the peptide substrate.

  • Reaction Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and then measure the light output from a luciferase reaction.

  • Data Analysis: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blotting for LRRK2 Substrate Phosphorylation

This protocol describes the use of western blotting to assess the effect of this compound on the phosphorylation of LRRK2 substrates, such as Rab10, in a cellular context.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y, or primary neurons)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rab10 (pT73), anti-total Rab10, anti-LRRK2 (pS935), anti-total LRRK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition of substrate phosphorylation by this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cells expressing LRRK2

  • This compound

  • PBS

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer with protease and phosphatase inhibitors

  • Western blotting reagents (as described above)

Procedure:

  • Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble LRRK2 by western blotting as described above.

  • Data Analysis: Plot the amount of soluble LRRK2 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates thermal stabilization and thus direct target engagement.

Conclusion

This compound is a valuable chemical probe for the study of LRRK2 biology. Its high potency and selectivity make it an excellent tool for elucidating the role of LRRK2 in cellular signaling pathways and for validating LRRK2 as a therapeutic target in Parkinson's disease and other LRRK2-associated disorders. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their investigations. As with any chemical probe, it is crucial to use appropriate controls and to be aware of potential off-target effects, although this compound has been shown to be highly selective. The continued use of well-characterized probes like this compound will be instrumental in advancing our understanding of LRRK2 and in the development of novel therapies.

The Discovery and Development of PF-06455943: A Potent LRRK2 Inhibitor and PET Radioligand for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA - PF-06455943 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key drug target in the potential treatment of Parkinson's disease. Developed by Pfizer, this small molecule has also been labeled with fluorine-18 (B77423) to serve as a positron emission tomography (PET) radioligand, enabling in vivo imaging of LRRK2. This allows for a deeper understanding of the kinase's role in disease and facilitates the clinical development of LRRK2-targeting therapeutics.

Mutations in the LRRK2 gene are the most common known cause of inherited Parkinson's disease, and increased LRRK2 kinase activity is believed to play a crucial role in the neurodegenerative process.[1][2] this compound was developed to selectively inhibit this kinase activity, offering a potential therapeutic avenue. Its dual role as a PET ligand is critical for non-invasively assessing the engagement of LRRK2-targeting drugs in the brain, a vital step in clinical trials.[3]

Physicochemical Properties and In Vitro Potency

This compound, with the chemical name 3-(5-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-3-yl)benzonitrile, demonstrates high potency against both wild-type (WT) and the pathogenic G2019S mutant of LRRK2.

Parameter Value Assay Type
IC50 (WT LRRK2) 3 nMBiochemical Kinase Assay
IC50 (G2019S LRRK2) 9 nMBiochemical Kinase Assay
Cellular IC50 20 nMWhole Cell Assay (WCA)
Table 1: In Vitro Potency of this compound.[4]

Preclinical Pharmacokinetics and Brain Penetration

Preclinical studies in various animal models have demonstrated that this compound possesses favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, a critical attribute for any centrally acting therapeutic.

Species Parameter Value
Rat Brain/Plasma Ratio>1
Non-human Primate Brain Uptake (PET)High
Table 2: Summary of Preclinical Pharmacokinetic Properties.

Mechanism of Action and LRRK2 Signaling Pathway

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its downstream substrates. The LRRK2 signaling pathway is complex and not fully elucidated, but it is known to be involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Pathogenic mutations in LRRK2 are thought to lead to a toxic gain of function through increased kinase activity, disrupting these normal cellular functions and contributing to neuronal cell death.

LRRK2_Signaling_Pathway LRRK2_mutations LRRK2 Mutations (e.g., G2019S) LRRK2_active Active LRRK2 (Kinase Hyperactivity) LRRK2_mutations->LRRK2_active leads to Substrate_p Substrate Phosphorylation (e.g., Rab GTPases) LRRK2_active->Substrate_p catalyzes PF06455943 This compound PF06455943->LRRK2_active inhibits Vesicular_trafficking Vesicular Trafficking Substrate_p->Vesicular_trafficking disrupts Autophagy Autophagy Substrate_p->Autophagy alters Neuronal_function Neuronal Function Vesicular_trafficking->Neuronal_function impairs Autophagy->Neuronal_function impairs Neurodegeneration Neurodegeneration Neuronal_function->Neurodegeneration contributes to Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - LRRK2 Enzyme - Peptide Substrate - ATP - Assay Buffer start->reagent_prep pre_incubation Pre-incubate LRRK2 with this compound reagent_prep->pre_incubation compound_dilution Serially Dilute This compound compound_dilution->pre_incubation initiate_reaction Initiate Reaction (Add Substrate & ATP) pre_incubation->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation detection Detect Phosphorylation (e.g., ADP-Glo™) incubation->detection data_analysis Calculate IC50 detection->data_analysis end End data_analysis->end

References

The Potent and Selective Inhibition of LRRK2 Autophosphorylation by PF-06455943: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the inhibitory effects of PF-06455943 on Leucine-Rich Repeat Kinase 2 (LRRK2) autophosphorylation, a key process implicated in the pathogenesis of Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases and the development of novel therapeutic agents.

Introduction

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. Many of these pathogenic mutations, such as the common G2019S variant, lead to a hyperactive kinase state, resulting in increased autophosphorylation and the phosphorylation of downstream substrates. This aberrant kinase activity is believed to contribute to the neurodegeneration observed in Parkinson's disease. This compound has emerged as a potent and selective small molecule inhibitor of LRRK2 kinase activity, offering a valuable tool for both basic research and as a potential therapeutic candidate. This guide summarizes the quantitative data on its inhibitory potency and provides detailed experimental methodologies for assessing its effect on LRRK2 autophosphorylation.

Quantitative Data Summary

The inhibitory potency of this compound against LRRK2 has been determined through various in vitro and cellular assays. The following table provides a summary of the key quantitative data.

Assay TypeLRRK2 VariantIC50 ValueReference
In Vitro Kinase AssayWild-Type (WT)3 nM[1]
In Vitro Kinase AssayG2019S Mutant9 nM[1]
Cellular Western Blot Assay-20 nM[1]
In Vitro Binding AssayWild-Type (WT)3.6 nM[2]

LRRK2 Signaling Pathway and Point of Inhibition

This compound acts as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP-binding pocket, it prevents the transfer of a phosphate (B84403) group from ATP to serine and threonine residues on LRRK2 itself (autophosphorylation) and on its downstream substrates. A critical site of autophosphorylation is Serine 1292 (pS1292), which is considered a reliable biomarker of LRRK2 kinase activity.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Upstream Activators Upstream Activators LRRK2_inactive LRRK2 (Inactive) Upstream Activators->LRRK2_inactive Activation LRRK2_active LRRK2 (Active) pS1292 LRRK2_inactive->LRRK2_active Autophosphorylation ADP ADP LRRK2_active->ADP Downstream Substrates Downstream Substrates LRRK2_active->Downstream Substrates Phosphorylation PF06455943 This compound PF06455943->LRRK2_inactive Inhibition ATP ATP ATP->LRRK2_inactive Cellular Processes Vesicular Trafficking, Autophagy, Neuronal Survival Downstream Substrates->Cellular Processes Modulation

Figure 1: LRRK2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's effect on LRRK2 autophosphorylation.

In Vitro LRRK2 Kinase Assay (IC50 Determination)

This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant LRRK2.

In_Vitro_Kinase_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_incubation 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis prep_reagents Prepare reaction mix: - Recombinant LRRK2 (WT or G2019S) - Kinase buffer - this compound (serial dilutions) initiate_reaction Initiate reaction with: - ATP (radiolabeled or cold) - LRRK2 substrate (e.g., LRRKtide) prep_reagents->initiate_reaction incubation Incubate at 30°C for a defined period (e.g., 60 min) initiate_reaction->incubation terminate_reaction Terminate reaction incubation->terminate_reaction detection Measure phosphorylation: - Radiometric detection (e.g., filter binding) - Luminescence-based detection (e.g., Kinase-Glo) - Mass Spectrometry terminate_reaction->detection analysis Plot % inhibition vs. [this compound] Calculate IC50 value detection->analysis Cellular_Autophosphorylation_Assay_Workflow cluster_cell_culture 1. Cell Culture and Treatment cluster_lysis 2. Cell Lysis cluster_western_blot 3. Western Blotting cluster_quantification 4. Quantification and Analysis cell_plating Plate cells (e.g., HEK293T overexpressing LRRK2) cell_treatment Treat with this compound (dose-response) cell_plating->cell_treatment cell_lysis Lyse cells in buffer containing phosphatase and protease inhibitors cell_treatment->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to a membrane sds_page->transfer probing Probe with primary antibodies: - anti-pS1292-LRRK2 - anti-total LRRK2 - anti-loading control (e.g., GAPDH) transfer->probing detection Incubate with secondary antibodies and detect chemiluminescence probing->detection quantification Quantify band intensities detection->quantification analysis Normalize pS1292 to total LRRK2 and determine IC50 quantification->analysis

References

Beyond LRRK2: A Technical Guide to the Cellular Targets of PF-06455943

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular targets of PF-06455943, a potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, extending beyond its primary therapeutic target. Understanding the broader selectivity profile of a drug candidate is paramount for a thorough assessment of its potential therapeutic efficacy and safety. The data herein is based on the detailed preclinical profiling of PF-06447475, a close structural analog of this compound, as the direct off-target profile of this compound is not extensively published. Given the high degree of structural similarity, the kinase selectivity of PF-06447475 serves as a reliable surrogate for predicting the off-target interactions of this compound.

Quantitative Analysis of Off-Target Kinase Inhibition

The selectivity of PF-06447475 was evaluated against a large panel of kinases. The following table summarizes the significant off-target kinases that, like LRRK2, exhibited substantial inhibition. This quantitative data is crucial for identifying potential secondary pharmacological effects and for guiding further investigation into the compound's mechanism of action.

Target Kinase FamilyTarget KinasePercent Inhibition at 1 µM
Primary Target LRRK2 >99
STE20-like KinaseSTK24 (MST3)98
STE20-like KinaseSTK3 (MST2)97
STE20-like KinaseSTK25 (YSK1)96
STE20-like KinaseSTK4 (MST1)95
STE20-like KinaseSLK92
STE20-like KinaseLOK (STK10)90
STE20-like KinaseMAP4K489
STE20-like KinaseTNIK88
STE20-like KinaseMAP4K5 (KHS1)88
STE20-like KinaseMINK186
Germinal Center KinaseMAP4K284
-OXSR182
Tyrosine KinaseTNK2 (ACK1)80
Germinal Center KinaseMAP4K3 (GLK)79
Calcium/Calmodulin-DependentCAMKK278
Tyrosine KinaseTNK177
-GCK (MAP4K1)76
STE-like KinaseSTK3374
-CIT72
-STK16 (MPSK1)70
Mitogen-Activated Protein KinaseMAP2K4 (MKK4)68
Myosin Light Chain KinaseMYO3A67
Myosin Light Chain KinaseMYO3B66

Detailed Experimental Protocols

Kinase Selectivity Profiling (Kinome Scan)

The off-target profile of PF-06447475 was determined using a competitive binding assay that quantitatively measures the interaction of the compound with a large panel of human kinases.

Experimental Procedure:

  • Compound Handling: A stock solution of PF-06447475 was prepared in 100% DMSO.

  • Kinase Panel Screening: The compound was screened at a concentration of 1 µM against a panel of recombinant human kinases.

  • Assay Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is fused to a T7 phage, and the amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the phage DNA.

  • Assay Execution:

    • Kinases were incubated with the immobilized ligand and the test compound in the assay wells.

    • After an equilibration period, unbound kinase was washed away.

    • The amount of bound kinase was then quantified using qPCR.

  • Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand by the test compound, as compared to a DMSO control. A higher percent inhibition value indicates a stronger interaction between the compound and the kinase.

Visualized Data and Workflows

Experimental Workflow: Kinome Scan

The following diagram illustrates the key steps in the experimental workflow used to determine the kinase selectivity profile of PF-06447475.

G cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Quantification and Analysis Compound PF-06447475 in DMSO Incubation Incubate Kinase, Ligand Beads, and Compound Compound->Incubation KinasePanel Kinase-tagged T7 Phage Panel KinasePanel->Incubation LigandBeads Immobilized Active-Site Ligand LigandBeads->Incubation Wash Wash Unbound Kinase Incubation->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Calculation Calculate Percent Inhibition vs. DMSO qPCR->Calculation HitID Identify Significant Off-Targets Calculation->HitID

Caption: Experimental workflow for kinome selectivity profiling.

Signaling Pathways of Key Off-Targets

The identified off-target kinases are involved in a variety of cellular signaling pathways. This diagram highlights the major pathways potentially affected by this compound.

G cluster_ste20 Hippo / STE20 Signaling cluster_jnk JNK/p38 MAPK Pathway cluster_cytoskeletal Cytoskeletal Regulation PF06455943 This compound STK3_4 STK3/4 (MST2/1) PF06455943->STK3_4 STK24_25 STK24/25 (MST3/YSK1) PF06455943->STK24_25 MAP4Ks MAP4Ks PF06455943->MAP4Ks MAP2K4 MAP2K4 PF06455943->MAP2K4 SLK_LOK SLK / LOK PF06455943->SLK_LOK CIT CIT PF06455943->CIT MYO3 MYO3A/B PF06455943->MYO3 STK3_4->MAP4Ks MAP4Ks->MAP2K4

Caption: Key signaling pathways potentially modulated by this compound.

In-Depth Technical Guide: ADME and Pharmacokinetic Properties of PF-06455943

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06455943 is a potent and selective, brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), an enzyme genetically linked to Parkinson's disease. Developed as a positron emission tomography (PET) radioligand, this compound allows for in vivo target engagement studies, crucial for the clinical development of LRRK2 inhibitors. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties of this compound and its closely related preclinical counterpart, PF-06447475. The data herein is critical for understanding the compound's disposition and for designing future preclinical and clinical studies.

Introduction to this compound and LRRK2 Inhibition

Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased LRRK2 kinase activity, making it a prime therapeutic target. LRRK2 kinase inhibitors are being investigated for their potential to slow or halt the progression of Parkinson's disease. This compound is a valuable tool in this research, enabling the in vivo quantification of LRRK2 in the brain and the assessment of target occupancy by therapeutic candidates. It is a derivative of PF-06447475, a compound that has undergone extensive preclinical characterization.

In Vitro ADME Properties

The in vitro ADME profile of a compound is a critical determinant of its potential for in vivo success. The following tables summarize the key in vitro ADME parameters for PF-06447475, the preclinical tool compound structurally similar to this compound.

Table 1: In Vitro Metabolic Stability of PF-06447475
SpeciesSystemIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t½) (min)
RatLiver Microsomes13107
HumanLiver Microsomes< 5.8> 240
Table 2: Permeability of PF-06447475
Assay SystemApparent Permeability (Papp, A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)
RRCK120.8
MDR1111.0
Table 3: Plasma Protein Binding of PF-06447475
SpeciesUnbound Fraction (fu)
Rat0.16
Human0.11

In Vivo Pharmacokinetic Properties

The in vivo pharmacokinetic profile of PF-06447475 has been characterized in preclinical species to understand its disposition and to predict human pharmacokinetics.

Table 4: In Vivo Pharmacokinetic Parameters of PF-06447475 in Rats
RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUCinf (ng·h/mL)t½ (h)CLp (mL/min/kg)Vss (L/kg)F (%)
IV2--13002.9265.0-
PO1011001.054003.3--82
Table 5: Brain Penetration of PF-06447475 in Rats
ParameterValue
Brain/Plasma Ratio (AUC)1.0
Unbound Brain/Unbound Plasma Ratio (Kp,uu)1.0

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of ADME and pharmacokinetic studies. The following sections outline the protocols used to generate the data presented above.

In Vitro Metabolic Stability in Liver Microsomes
  • Objective: To determine the rate of metabolism of the test compound in liver microsomes.

  • Procedure:

    • The test compound (1 µM) is incubated with rat or human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

    • The reaction is initiated by the addition of NADPH (1 mM).

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

    • The concentration of the remaining parent compound is determined by LC-MS/MS analysis.

    • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Permeability Assay (RRCK and MDR1 Cells)
  • Objective: To assess the passive permeability and potential for P-glycoprotein (P-gp) mediated efflux of the test compound.

  • Procedure:

    • Renal-derived rat cell line (RRCK) and Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDR1-MDCK) are cultured on permeable filter supports to form a confluent monolayer.

    • The test compound (10 µM) is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are taken from the receiver compartment at specific time points.

    • The concentration of the test compound in the samples is quantified by LC-MS/MS.

    • The apparent permeability (Papp) is calculated for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

    • The efflux ratio (Papp, B→A / Papp, A→B) is calculated to determine if the compound is a substrate for efflux transporters like P-gp.

Plasma Protein Binding by Equilibrium Dialysis
  • Objective: To determine the fraction of the test compound that is bound to plasma proteins.

  • Procedure:

    • The test compound is added to plasma from the desired species (rat or human).

    • The plasma sample is placed in one chamber of a dialysis device, separated by a semi-permeable membrane from a protein-free buffer in the other chamber.

    • The device is incubated at 37°C until equilibrium is reached.

    • The concentration of the test compound in both the plasma and buffer chambers is measured by LC-MS/MS.

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer to the concentration in the plasma.

In Vivo Pharmacokinetics in Rats
  • Objective: To determine the pharmacokinetic profile of the test compound after intravenous and oral administration.

  • Procedure:

    • Male Sprague-Dawley rats are administered the test compound either intravenously (IV) via the tail vein or orally (PO) by gavage.

    • Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.

    • Plasma is separated by centrifugation and stored frozen until analysis.

    • For brain penetration studies, brain tissue is collected at the end of the study.

    • The concentration of the test compound in plasma and brain homogenate is determined by LC-MS/MS.

    • Pharmacokinetic parameters are calculated using non-compartmental analysis.

Visualizations

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in cellular signaling pathways implicated in Parkinson's disease. LRRK2 is a multi-domain protein with both kinase and GTPase activity. Its activation can lead to the phosphorylation of various substrates, including Rab GTPases, which are involved in vesicular trafficking. Pathogenic mutations in LRRK2 can disrupt these pathways, leading to cellular dysfunction.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->LRRK2_Inactive Cellular_Stress Cellular Stress Cellular_Stress->LRRK2_Inactive LRRK2_Active LRRK2 (Active) GTP-bound Phosphorylated LRRK2_Inactive->LRRK2_Active GTP Binding Dimerization LRRK2_Active->LRRK2_Inactive GTP Hydrolysis Dephosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phospho_Rab Phosphorylated Rab GTPases Rab_GTPases->Phospho_Rab Phosphorylation Vesicular_Trafficking Altered Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Autophagy Autophagy Dysfunction Vesicular_Trafficking->Autophagy Mitochondrial_Function Mitochondrial Dysfunction Autophagy->Mitochondrial_Function Neuronal_Survival Decreased Neuronal Survival Mitochondrial_Function->Neuronal_Survival PF_06455943 This compound PF_06455943->LRRK2_Active Inhibition

Caption: LRRK2 Signaling Pathway and Point of Intervention for this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study in rats.

PK_Workflow Dosing Compound Administration (IV or PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data_Analysis Pharmacokinetic Analysis (NCA) Analysis->Data_Analysis Results PK Parameters (Cmax, Tmax, AUC, t½, CLp, Vss, F) Data_Analysis->Results

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion

The preclinical ADME and pharmacokinetic data for PF-06447475, a close analog of this compound, demonstrate favorable drug-like properties, including high permeability, good metabolic stability in human liver microsomes, and excellent brain penetration. These characteristics support the use of this compound as a PET radioligand for in vivo imaging of LRRK2 in the central nervous system. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of Parkinson's disease drug discovery and development, facilitating further investigation into the therapeutic potential of LRRK2 inhibition.

Methodological & Application

Application Notes and Protocols for [18F]PF-06455943 PET Imaging in Non-Human Primates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]PF-06455943 is a novel positron emission tomography (PET) radioligand designed for the in vivo imaging of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease (PD), making LRRK2 a key therapeutic target.[1] This document provides detailed protocols for the use of [18F]this compound in non-human primates (NHPs), a critical step in the translational research of LRRK2-targeted therapies. The protocols cover radiosynthesis, animal handling, PET imaging, and data analysis, providing a comprehensive guide for researchers in the field.

LRRK2 Signaling Pathway

Mutations in LRRK2, particularly the G2019S mutation, can lead to increased kinase activity, which is implicated in the pathogenesis of Parkinson's disease.[5] LRRK2 is involved in various cellular processes, and its downstream signaling is a key area of investigation. The following diagram illustrates a simplified LRRK2 signaling pathway.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_mutations->LRRK2 pLRRK2 Phosphorylated LRRK2 (Activated) LRRK2->pLRRK2 Phosphorylation Rab_GTPases Rab GTPases pLRRK2->Rab_GTPases Phosphorylates Autophagy Impaired Autophagy pLRRK2->Autophagy Vesicular_trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_trafficking Neuronal_damage Neuronal Damage Vesicular_trafficking->Neuronal_damage Autophagy->Neuronal_damage

Figure 1: Simplified LRRK2 Signaling Pathway in Parkinson's Disease.

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound can be performed using either an automated synthesis module or a manual procedure.

Automated Synthesis Protocol

An automated synthesis of [18F]this compound can be achieved with high reproducibility and radiochemical purity.[2]

Table 1: Parameters for Automated Radiosynthesis of [18F]this compound

ParameterValue
Synthesis ModuleTrasis AllinOne
PrecursorNitro-substituted precursor
[18F]Fluoride TrappingPreconditioned anion exchange cartridge (QMA)
ElutionK2CO3/Kryptofix 2.2.2 in acetonitrile (B52724) and water
Azeotropic Drying110 °C with N2 flow
Reaction Temperature150 °C
Reaction Time10 minutes
Final Formulation5% ethanol/saline
pH of Final Product5.0
Radiochemical Purity>99%
Activity Yield~20% (40 mCi)
Synthesis Time~78 minutes from End of Bombardment (EOB)
Manual Synthesis Protocol

For laboratories without access to an automated synthesizer, a manual synthesis can be performed.

Table 2: Reagents and Conditions for Manual Radiosynthesis of [18F]this compound

StepReagent/ConditionDetails
1. [18F]Fluoride Trapping QMA cartridgePre-conditioned with NaHCO3 and water.
2. Elution K2CO3/Kryptofix 2.2.2 in acetonitrile/waterElute trapped [18F]F- into a reaction vessel.
3. Drying 110 °C under nitrogen streamAzeotropically dry the [18F]F-/K222 complex.
4. Radiosynthon Addition Nitro-precursor in DMSOAdd to the dried [18F]F-/K222 complex.
5. Reaction 150 °C for 15 minutesHeat the reaction mixture.
6. Quenching & Purification HPLCQuench the reaction and purify using semi-preparative HPLC.
7. Formulation C18 Sep-Pak cartridgeTrap the purified product and elute with ethanol, then dilute with saline for injection.

Non-Human Primate PET Imaging Protocol

The following protocol is intended for PET imaging of LRRK2 in the brain of non-human primates using [18F]this compound.

Experimental Workflow

PET_Workflow cluster_prep Animal Preparation cluster_imaging PET Imaging cluster_sampling Blood Sampling cluster_analysis Data Analysis Fasting Fasting (overnight) Anesthesia Anesthesia Induction (e.g., Ketamine) Fasting->Anesthesia Catheterization Catheter Placement (IV for injection & arterial for sampling) Anesthesia->Catheterization Positioning Positioning in PET Scanner Catheterization->Positioning Transmission_Scan Transmission Scan (for attenuation correction) Positioning->Transmission_Scan Radiotracer_Injection [18F]this compound Injection Transmission_Scan->Radiotracer_Injection Dynamic_Scan Dynamic Emission Scan (e.g., 90-180 minutes) Radiotracer_Injection->Dynamic_Scan Arterial_Sampling Serial Arterial Blood Sampling Radiotracer_Injection->Arterial_Sampling Image_Reconstruction Image Reconstruction Dynamic_Scan->Image_Reconstruction Metabolite_Analysis Plasma Metabolite Analysis Arterial_Sampling->Metabolite_Analysis Kinetic_Modeling Kinetic Modeling (e.g., 2-TC, Logan Plot) Metabolite_Analysis->Kinetic_Modeling Image_Reconstruction->Kinetic_Modeling Quantification Quantification of VT Kinetic_Modeling->Quantification

Figure 2: Experimental Workflow for [18F]this compound PET Imaging in NHPs.

Animal Preparation and Anesthesia
  • Fasting: Non-human primates (e.g., rhesus macaques) should be fasted overnight with free access to water.

  • Anesthesia: Induce anesthesia with ketamine (10 mg/kg, IM).[6] Maintain anesthesia with a continuous intravenous infusion of propofol (B549288) (0.4 mg/kg/min).[6] Intubate the animal and maintain ventilation with an oxygen/air mixture.[6] Monitor vital signs (heart rate, respiration rate, SpO2, EtCO2, blood pressure, and temperature) throughout the procedure.[6]

  • Catheterization: Place an intravenous catheter for radiotracer injection and fluid administration. Place an arterial catheter (e.g., in the saphenous or femoral artery) for blood sampling.[6][7]

PET Imaging Parameters

Table 3: PET Imaging Scan Parameters

ParameterSpecification
Injected Dose 185-370 MBq (5-10 mCi) as an intravenous bolus
Transmission Scan Low-dose CT for attenuation correction
Emission Scan Duration 90-180 minutes
Dynamic Framing Example: 6 x 30s, 3 x 1min, 2 x 2min, 10 x 5min, 4 x 10min
Blocking Studies (optional) Pre-treatment with unlabeled this compound (0.1 or 0.3 mg/kg) to assess specific binding.[1]
Arterial Blood Sampling and Metabolite Analysis
  • Blood Sampling: Collect serial arterial blood samples throughout the scan.[6]

    • Early Phase (0-2.5 min): 15, 30, 60, 90, 120, 150 seconds (150 µL each).[6]

    • Later Phase (3-90 min): 3, 3.5, 5, 15, 30, 45, 60, 75, 90 minutes (1 mL each).[6]

  • Sample Processing: Centrifuge blood samples to separate plasma.

  • Radioactivity Measurement: Measure radioactivity in whole blood and plasma using a gamma counter.

  • Metabolite Analysis: Determine the fraction of unmetabolized radiotracer in plasma at various time points using techniques such as HPLC.

Data Analysis

  • Image Reconstruction: Reconstruct PET images using standard algorithms with corrections for attenuation, scatter, and decay.

  • Kinetic Modeling: Use a radiometabolite-corrected arterial input function to perform kinetic modeling.[1]

    • Two-Tissue Compartmental Model (2-TC): Provides estimates of tracer transport and binding.[1]

    • Logan Graphical Analysis: A robust method for estimating the total distribution volume (VT).[1]

  • Quantification: The primary outcome measure is the total distribution volume (VT), which reflects the concentration of LRRK2 in the brain.

Biodistribution and Dosimetry (Representative Data)

While a specific biodistribution and dosimetry study for [18F]this compound in non-human primates is not yet published, the following table provides representative data based on other 18F-labeled tracers.[8][9] The primary routes of excretion are expected to be hepatobiliary and renal.

Table 4: Representative Biodistribution of an 18F-labeled Tracer in Non-Human Primates (% Injected Dose at 2 hours post-injection)

Organ% Injected Dose
Liver20 - 30
Kidneys5 - 10
Bladder15 - 25
Lungs3 - 5
Heart2 - 4
Brain2 - 4
Spleen1 - 2
Bone5 - 10

Dosimetry: The effective radiation dose for 18F-labeled tracers in non-human primates is typically in the range of 0.02-0.04 mSv/MBq.[9] The organs receiving the highest absorbed doses are usually the urinary bladder wall, liver, and kidneys.[8][9]

Conclusion

This document provides a comprehensive set of protocols for the use of [18F]this compound in non-human primate PET imaging studies. Adherence to these guidelines will facilitate the acquisition of high-quality, reproducible data, thereby advancing our understanding of LRRK2 in the context of Parkinson's disease and aiding in the development of novel therapeutics.

References

Application Notes and Protocols for In Vitro Kinase Assay Using PF-06455943

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06455943 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key enzyme implicated in the pathogenesis of Parkinson's disease. Mutations in the LRRK2 gene are linked to both familial and sporadic forms of the disease, often leading to increased kinase activity. Therefore, the inhibition of LRRK2 is a promising therapeutic strategy. These application notes provide detailed protocols for conducting in vitro kinase assays to evaluate the inhibitory activity of compounds like this compound against LRRK2.

Quantitative Data Summary

The inhibitory potency of this compound against LRRK2 has been determined in various in vitro assays. The following table summarizes key quantitative data.

Assay TypeTarget EnzymeSubstrateInhibitorIC50 Value
Biochemical Kinase AssayLRRK2 (Wild-Type)LRRKtide (peptide)This compound~3 nM
Biochemical Kinase AssayLRRK2 (G2019S Mutant)LRRKtide (peptide)This compound~11 nM
Whole-Cell AssayLRRK2EndogenousThis compound~25 nM

LRRK2 Signaling Pathway

This compound inhibits LRRK2 kinase activity, thereby preventing the phosphorylation of its downstream substrates. Key upstream activators of LRRK2 include a number of Rab GTPases. Upon activation, LRRK2 phosphorylates various substrates, including a subset of Rab proteins, influencing cellular processes such as vesicular trafficking.

LRRK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects Rab_GTPases Rab GTPases (e.g., Rab29) LRRK2 LRRK2 Rab_GTPases->LRRK2 Activation Rab_Substrates Rab Substrate Phosphorylation LRRK2->Rab_Substrates Phosphorylation PF06455943 This compound PF06455943->LRRK2 Inhibition Vesicular_Trafficking Vesicular Trafficking Rab_Substrates->Vesicular_Trafficking Modulation

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Two common methods for in vitro kinase assays are presented below: a radiometric assay and a non-radiometric TR-FRET assay. These protocols are designed to determine the IC50 value of this compound.

Protocol 1: Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)

This traditional method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto a substrate.

Materials:

  • Recombinant LRRK2 enzyme (Wild-Type or G2019S mutant)

  • Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., LRRKtide)

  • This compound

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • ATP solution

  • Phosphoric acid (e.g., 1%)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, then dilute further in Kinase Assay Buffer to the desired final concentrations.

  • Reaction Setup: In a microcentrifuge tube, combine the LRRK2 enzyme, substrate (MBP or peptide), and the diluted this compound or DMSO (for control).

  • Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each tube.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 papers multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

Radiometric_Assay_Workflow A Prepare this compound Dilutions B Set up Kinase Reaction (LRRK2, Substrate, Inhibitor) A->B C Initiate with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Spot on P81 Paper D->E F Wash P81 Papers E->F G Scintillation Counting F->G H IC50 Calculation G->H

Caption: Workflow for a radiometric in vitro kinase assay.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay format is a non-radiometric alternative that measures the phosphorylation of a fluorescently labeled substrate.

Materials:

  • Recombinant LRRK2 enzyme (Wild-Type or G2019S mutant)

  • Biotinylated peptide substrate (e.g., Biotin-LRRKtide)

  • This compound

  • ATP solution

  • TR-FRET Detection Reagents:

    • Europium-labeled anti-phospho-substrate antibody (Donor)

    • Streptavidin-conjugated acceptor fluorophore (e.g., APC or ULight)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop Solution (e.g., EDTA in TR-FRET dilution buffer)

  • 384-well low-volume microplate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound and the kinase reaction components (LRRK2, substrate, ATP) in Kinase Assay Buffer.

  • Reaction Setup: In a 384-well plate, add the diluted this compound or DMSO control.

  • Add Kinase and Substrate: Add the LRRK2 enzyme and biotinylated substrate mixture to each well.

  • Initiate Reaction: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Stop Reaction: Add the Stop Solution containing EDTA to each well to terminate the kinase reaction.

  • Detection: Add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-acceptor) to each well.

  • Incubation for Detection: Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.

  • Read Plate: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the percentage of inhibition for each this compound concentration. Calculate the IC50 value from the dose-response curve.

TRFRET_Assay_Workflow A Prepare Reagents and This compound Dilutions B Add Inhibitor, Kinase, and Substrate to 384-well Plate A->B C Initiate with ATP B->C D Incubate at Room Temp C->D E Stop Reaction with EDTA D->E F Add TR-FRET Detection Reagents E->F G Incubate for Detection F->G H Read TR-FRET Signal G->H I IC50 Calculation H->I

Caption: Workflow for a TR-FRET in vitro kinase assay.

Application Notes and Protocols for Autoradiography with [18F]PF-06455943 in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of [18F]PF-06455943 in in vitro autoradiography studies of brain tissue. This radioligand is a valuable tool for investigating the distribution and density of Leucine-Rich Repeat Kinase 2 (LRRK2), a key protein implicated in the pathogenesis of Parkinson's disease.[1][2][3]

Introduction

[18F]this compound is a potent and selective positron emission tomography (PET) radioligand that targets the LRRK2 protein.[1][2] Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and the protein's kinase activity is a promising therapeutic target.[2] Autoradiography with [18F]this compound allows for the precise anatomical localization and quantification of LRRK2 in ex vivo brain sections, providing critical insights for neurodegenerative disease research and the development of novel LRRK2-targeting therapeutics.

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro autoradiography studies using [18F]this compound in rat brain tissue. The data illustrates the regional distribution of LRRK2 and the specificity of the radioligand binding, as demonstrated by displacement with a blocking agent.

Brain RegionBaseline Radioactivity (Normalized to Midbrain)Radioactivity with Blocking Agent (GNE-0877)% Displacement
HippocampusHighSignificantly ReducedHigh
ThalamusModerateSignificantly ReducedHigh
StriatumHighSignificantly ReducedHigh
Cerebral CortexModerateSignificantly ReducedHigh
CerebellumLowNo Obvious BlockingLow
MidbrainReferenceNo Obvious BlockingLow

Data is synthesized from qualitative descriptions and graphical representations in the cited literature.[4] A study in non-human primates demonstrated a 45-55% displacement of [18F]this compound total distribution volume (VT) in the whole brain with a homologous blocking agent.[1][2]

Experimental Protocols

This section provides a detailed methodology for performing in vitro autoradiography with [18F]this compound on brain tissue sections.

Brain Tissue Preparation
  • Euthanasia and Brain Extraction: Euthanize the subject animal (e.g., rat) according to approved institutional guidelines. Immediately dissect the brain and snap-freeze it in isopentane (B150273) pre-cooled with dry ice or liquid nitrogen.

  • Cryosectioning: Mount the frozen brain onto a cryostat chuck. Cut coronal or sagittal sections at a thickness of 20 µm. Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.

  • Storage: Store the slide-mounted sections at -80°C until use.

In Vitro Autoradiography Procedure
  • Pre-incubation:

    • Bring the slides to room temperature.

    • Place the slides in a pre-incubation buffer (50 mM Tris-HCl, 1.2 mM MgCl₂, 2 mM CaCl₂) for 20 minutes at ambient temperature.[4]

  • Incubation:

    • Prepare the incubation buffer by adding [18F]this compound to the pre-incubation buffer at a concentration of approximately 0.48 nM.[4]

    • For determining non-specific binding, prepare a separate incubation buffer containing [18F]this compound and a high concentration (e.g., 10 µM) of a selective LRRK2 inhibitor such as GNE-0877 or PF-06447475.[4]

    • Incubate the slides in the appropriate incubation buffer for 60-90 minutes at room temperature.

  • Washing:

    • After incubation, wash the slides three times for 2 minutes each in ice-cold pre-incubation buffer.[4]

    • Perform a final brief rinse (10 seconds) in ice-cold distilled water to remove buffer salts.[4]

  • Drying:

    • Dry the slides rapidly under a stream of cool, dry air.

Imaging and Data Analysis
  • Phosphor Imaging:

    • Appose the dried slides to a phosphor imaging screen in a light-tight cassette.

    • Expose the screen for a duration determined by the radioactivity of the sections (typically a few hours to overnight for 18F).

  • Image Acquisition:

    • Scan the phosphor screen using a phosphor imager to obtain a digital autoradiogram.

  • Data Quantification:

    • Use appropriate software to draw regions of interest (ROIs) over the different brain structures on the autoradiogram.

    • Measure the signal intensity (e.g., photostimulated luminescence per unit area) within each ROI.

    • Calculate specific binding by subtracting the signal intensity in the presence of the blocking agent (non-specific binding) from the total binding signal.

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2 LRRK2 Growth_Factors->LRRK2 Inflammatory_Signals Inflammatory Signals Inflammatory_Signals->LRRK2 LRRK2_Kinase_Activity Kinase Activity LRRK2->LRRK2_Kinase_Activity LRRK2_GTPase_Activity GTPase Activity LRRK2->LRRK2_GTPase_Activity MAPK_Pathway MAPK Pathway LRRK2_Kinase_Activity->MAPK_Pathway Autophagy Autophagy LRRK2_Kinase_Activity->Autophagy Vesicular_Trafficking Vesicular Trafficking LRRK2_GTPase_Activity->Vesicular_Trafficking Neuronal_Survival Neuronal Survival MAPK_Pathway->Neuronal_Survival Autophagy->Neuronal_Survival Cytoskeletal_Dynamics Cytoskeletal Dynamics Vesicular_Trafficking->Cytoskeletal_Dynamics Cytoskeletal_Dynamics->Neuronal_Survival

Caption: LRRK2 Signaling Pathway Overview.

Experimental Workflow for [18F]this compound Autoradiography

Autoradiography_Workflow cluster_prep Tissue Preparation cluster_binding Radioligand Binding cluster_imaging Imaging & Analysis Brain_Extraction Brain Extraction & Freezing Cryosectioning Cryosectioning (20 µm) Brain_Extraction->Cryosectioning Slide_Mounting Thaw-Mounting on Slides Cryosectioning->Slide_Mounting Pre_incubation Pre-incubation (20 min) Slide_Mounting->Pre_incubation Incubation Incubation with [18F]this compound (Total vs. Non-specific) Pre_incubation->Incubation Washing Washing Steps Incubation->Washing Drying Drying Slides Washing->Drying Phosphor_Screen_Exposure Phosphor Screen Exposure Drying->Phosphor_Screen_Exposure Image_Scanning Phosphor Image Scanning Phosphor_Screen_Exposure->Image_Scanning Data_Quantification ROI Analysis & Quantification Image_Scanning->Data_Quantification

Caption: Experimental Workflow.

References

Application Notes and Protocols: Live-Cell Imaging of LRRK2 Inhibition with PF-06455943

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose kinase activity is implicated in the pathogenesis of Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial PD, and increased LRRK2 kinase activity is a central feature of both familial and sporadic forms of the disease. Consequently, LRRK2 has emerged as a key therapeutic target, and the development of potent and selective LRRK2 inhibitors is a major focus of drug discovery efforts.

PF-06455943 is a potent and selective inhibitor of LRRK2 kinase activity. Understanding the cellular effects of this compound in real-time is crucial for elucidating its mechanism of action and for the development of LRRK2-targeted therapeutics. Live-cell imaging provides a powerful tool to monitor the dynamic processes regulated by LRRK2 and the direct engagement of inhibitors like this compound with their target in a physiological context.

These application notes provide a detailed overview and protocols for the live-cell imaging of LRRK2 inhibition by this compound. The protocols focus on monitoring LRRK2 kinase activity and its downstream signaling events in living cells.

Data Presentation

Quantitative Data Summary of this compound Inhibition
ParameterValueCell Line/SystemReference
IC50 (WT LRRK2) 3 nMIn vitro kinase assay[1]
IC50 (G2019S LRRK2) 9 nMIn vitro kinase assay[1]
Cellular IC50 (WCA) 20 nMCellular Western Blot Assay[1]

Signaling Pathway

Mutations in LRRK2 can lead to its hyperactivation, resulting in the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking.[2][3] This aberrant phosphorylation can disrupt cellular processes such as autophagy and endosomal trafficking, contributing to neuronal dysfunction.[4][5][6] this compound acts by directly inhibiting the kinase activity of LRRK2, thereby preventing the phosphorylation of its downstream substrates like Rab10.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects LRRK2_Mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_Mutations->LRRK2 Activation Cellular_Stress Cellular Stress Cellular_Stress->LRRK2 Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Neuronal_Dysfunction Neuronal Dysfunction Vesicular_Trafficking->Neuronal_Dysfunction PF06455943 This compound PF06455943->LRRK2 Inhibition

LRRK2 signaling pathway and point of inhibition by this compound.

Experimental Protocols

Protocol 1: Live-Cell Imaging of LRRK2 Kinase Activity Using a Fluorescent Biosensor

This protocol describes a general method for using a genetically encoded fluorescent biosensor to monitor LRRK2 kinase activity in real-time. The principle relies on a Förster Resonance Energy Transfer (FRET) or a ratiometric fluorescent protein-based sensor that changes its conformation and fluorescent properties upon phosphorylation by LRRK2.

Materials:

  • Human cell line (e.g., HEK293T, SH-SY5Y)

  • LRRK2 kinase activity biosensor plasmid (e.g., a FRET-based sensor with a LRRK2 substrate motif)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2) and appropriate filter sets for the biosensor.

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for live-cell imaging.

    • At 70-80% confluency, transfect the cells with the LRRK2 kinase activity biosensor plasmid according to the manufacturer's protocol.

    • Incubate for 24-48 hours to allow for biosensor expression.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of imaging, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a DMSO-only vehicle control.

  • Live-Cell Imaging:

    • Mount the dish on the microscope stage and allow the cells to equilibrate in the imaging chamber for at least 30 minutes.

    • Acquire baseline images of the cells expressing the biosensor. For FRET-based sensors, this will involve acquiring images in both the donor and FRET channels. For ratiometric sensors, acquire images at the two excitation wavelengths.

    • Carefully add the pre-warmed medium containing this compound or vehicle control to the cells.

    • Immediately begin time-lapse imaging, acquiring images at regular intervals (e.g., every 1-5 minutes) for the desired duration (e.g., 1-2 hours).

  • Data Analysis:

    • For FRET-based sensors, calculate the FRET ratio (Acceptor intensity / Donor intensity) for each cell over time.

    • For ratiometric sensors, calculate the emission ratio corresponding to the two excitation wavelengths.

    • A decrease in the FRET or emission ratio over time in the this compound-treated cells compared to the vehicle control indicates inhibition of LRRK2 kinase activity.

    • Quantify the change in the ratio and plot the dose-response curve to determine the EC50 of this compound in living cells.

Live_Cell_Imaging_Workflow Cell_Culture 1. Plate and transfect cells with LRRK2 biosensor Inhibitor_Prep 2. Prepare this compound working solutions Cell_Culture->Inhibitor_Prep Imaging_Setup 3. Mount dish on microscope and acquire baseline images Inhibitor_Prep->Imaging_Setup Treatment 4. Add this compound or vehicle control Imaging_Setup->Treatment Time_Lapse 5. Acquire time-lapse images Treatment->Time_Lapse Data_Analysis 6. Analyze FRET/ratiometric changes to quantify inhibition Time_Lapse->Data_Analysis

Experimental workflow for live-cell imaging of LRRK2 inhibition.
Protocol 2: Immunofluorescence Staining for Phosphorylated Rab10 (pRab10)

This protocol allows for the quantification of LRRK2 kinase activity in fixed cells by measuring the levels of its downstream substrate, phosphorylated Rab10.

Materials:

  • Cells cultured on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: rabbit anti-pT73-Rab10 and mouse anti-total Rab10

  • Fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 568)

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 1-2 hours).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-pRab10 and anti-total Rab10) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using mounting medium.

    • Acquire images using a fluorescence microscope with appropriate filter sets for DAPI, pRab10, and total Rab10.

  • Image Analysis:

    • Quantify the fluorescence intensity of pRab10 and total Rab10 in individual cells using image analysis software (e.g., ImageJ/Fiji).

    • Calculate the ratio of pRab10 to total Rab10 fluorescence intensity for each cell.

    • Compare the pRab10/total Rab10 ratio between this compound-treated and vehicle-treated cells to determine the extent of LRRK2 inhibition.

IF_Workflow Cell_Treatment 1. Treat cells with This compound Fix_Perm 2. Fix and permeabilize cells Cell_Treatment->Fix_Perm Immunostaining 3. Incubate with primary and secondary antibodies Fix_Perm->Immunostaining Imaging 4. Acquire fluorescence images Immunostaining->Imaging Analysis 5. Quantify pRab10/total Rab10 ratio Imaging->Analysis

Workflow for immunofluorescence analysis of LRRK2 activity.

Conclusion

The provided application notes and protocols offer a framework for investigating the cellular effects of the LRRK2 inhibitor this compound using live-cell and fixed-cell imaging techniques. These methods enable the quantitative assessment of LRRK2 kinase inhibition and its impact on downstream signaling pathways. By visualizing and measuring the dynamic cellular processes regulated by LRRK2, researchers can gain deeper insights into the mechanism of action of this compound and advance the development of novel therapies for Parkinson's disease.

References

Application Notes and Protocols for the Synthesis and Radiolabeling of [18F]PF-06455943

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]PF-06455943 is a potent and selective positron emission tomography (PET) radioligand for the leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The ability to image LRRK2 in the living human brain is a crucial tool for understanding the pathophysiology of PD, developing novel LRRK2-targeting therapeutics, and assessing target engagement in clinical trials. [18F]this compound has demonstrated favorable properties for this purpose, including high brain penetration and specific binding to LRRK2.[1][2] This document provides detailed protocols for the synthesis of the precursor, and both manual and automated radiolabeling of [18F]this compound, along with quality control procedures.

LRRK2 Signaling Pathway

Mutations in LRRK2 are linked to Parkinson's disease, and the kinase activity of LRRK2 is a key target for therapeutic intervention. LRRK2 is a large, multi-domain protein involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. The signaling pathway is complex and not fully elucidated, but it is understood that LRRK2 kinase activity is a central node.

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Upstream_Stimuli Cellular Stress / Growth Factors LRRK2_Activation LRRK2 Activation (GTP Binding / Dimerization) Upstream_Stimuli->LRRK2_Activation LRRK2 LRRK2 LRRK2_Activation->LRRK2 pLRRK2 Phosphorylated LRRK2 (Active Kinase) LRRK2->pLRRK2 Autophosphorylation / Upstream Kinases Substrate_Phosphorylation Substrate Phosphorylation (e.g., Rab GTPases) pLRRK2->Substrate_Phosphorylation Vesicular_Trafficking Altered Vesicular Trafficking Substrate_Phosphorylation->Vesicular_Trafficking Autophagy Dysfunctional Autophagy Substrate_Phosphorylation->Autophagy Neuronal_Damage Neuronal Damage & Degeneration Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage This compound [18F]this compound (PET Radiotracer) This compound->pLRRK2 Binds to active LRRK2

Caption: LRRK2 Signaling Pathway and [18F]this compound Target Engagement.

Synthesis of the Nitro-Precursor

The synthesis of the nitro-precursor, 3-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-5-nitrobenzonitrile, is a five-step process starting from 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Precursor_Synthesis_Workflow Nitro-Precursor Synthesis Workflow Start 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Step1 Step 1: Protection of Pyrrole Nitrogen (e.g., SEM protection) Start->Step1 Step2 Step 2: Nucleophilic Substitution with Morpholine (B109124) Step1->Step2 Step3 Step 3: Suzuki Coupling with (3-cyano-5-nitrophenyl)boronic acid Step2->Step3 Step4 Step 4: Deprotection of Pyrrole Nitrogen Step3->Step4 End Nitro-Precursor: 3-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-5-nitrobenzonitrile Step4->End

Caption: Workflow for the 5-step synthesis of the nitro-precursor.

Experimental Protocol: Nitro-Precursor Synthesis

Step 1: Protection of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine A detailed protocol for this specific protection has not been widely published; however, a standard procedure using SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) would be appropriate.

Step 2: Synthesis of 5-Bromo-4-morpholino-7H-pyrrolo[2,3-d]pyrimidine To a solution of 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as DMF, add morpholine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq). Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the product can be isolated by precipitation with water and purified by column chromatography.

Step 3: Suzuki Coupling To a degassed mixture of 5-bromo-4-morpholino-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), (3-cyano-5-nitrophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a solvent system like 1,4-dioxane (B91453) and water, add a base such as sodium carbonate (2.0 eq). Heat the reaction mixture under an inert atmosphere at 90-110 °C for several hours. After completion, the product is extracted and purified by column chromatography.

Step 4 & 5: These steps are likely variations of the above, leading to the final nitro-precursor. A full, detailed 5-step synthesis from 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is noted in the literature but the exact step-by-step procedure is not publicly detailed.[3] The general strategy involves protection, substitution, coupling, and deprotection.

[18F]this compound Radiolabeling

The radiolabeling of [18F]this compound is achieved through a nucleophilic aromatic substitution reaction on the nitro-precursor with [18F]fluoride.

Manual Radiolabeling Protocol

1. [18F]Fluoride Production and Drying:

  • Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.

  • Trap the aqueous [18F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elute the [18F]fluoride into a reaction vessel using a solution of potassium carbonate (K2CO3) and Kryptofix 222 (K222) in acetonitrile (B52724) and water.

  • Azeotropically dry the [18F]fluoride/K222/K2CO3 complex by heating under a stream of nitrogen.

2. Radiolabeling Reaction:

  • Dissolve the nitro-precursor (typically 1-2 mg) in anhydrous DMSO.

  • Add the precursor solution to the dried [18F]fluoride complex.

  • Seal the reaction vessel and heat at 150-160 °C for 10-15 minutes.

3. Purification:

  • After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge to trap the crude [18F]this compound.

  • Wash the C18 cartridge with water to remove unreacted [18F]fluoride and other polar impurities.

  • Elute the product from the C18 cartridge with ethanol (B145695) or acetonitrile.

  • Further purify the product using semi-preparative HPLC.

4. Formulation:

  • Collect the HPLC fraction containing [18F]this compound.

  • Remove the HPLC solvent under reduced pressure.

  • Reformulate the final product in a sterile, injectable solution (e.g., 5% ethanol in saline).

Automated Radiolabeling Protocol (Trasis AllinOne Module)

The automated synthesis of [18F]this compound can be reliably performed on a Trasis AllinOne synthesis module.[3]

Automated_Synthesis_Workflow Automated [18F]this compound Synthesis Workflow (Trasis AllinOne) Start [18F]Fluoride from Cyclotron Trap Trap [18F]Fluoride on QMA Cartridge Start->Trap Elute Elute with K2CO3/K222 into Reactor Trap->Elute Dry Azeotropic Drying (110°C) Elute->Dry Add_Precursor Add Nitro-Precursor in DMSO Dry->Add_Precursor React Radiolabeling Reaction (150°C, 10 min) Add_Precursor->React Cool_Dilute Cool and Dilute React->Cool_Dilute Purify_SPE Trap on C18 Sep-Pak Cool_Dilute->Purify_SPE Wash_SPE Wash C18 with Water Purify_SPE->Wash_SPE Purify_HPLC Semi-preparative HPLC Purification Wash_SPE->Purify_HPLC Collect Collect Product Fraction Purify_HPLC->Collect Formulate Solvent Removal and Formulation in Ethanol/Saline Collect->Formulate Filter Sterile Filtration Formulate->Filter End Final [18F]this compound Product Filter->End

Caption: Automated synthesis workflow for [18F]this compound.

Quantitative Data Summary

ParameterManual SynthesisAutomated Synthesis (Trasis AllinOne)
Precursor Amount 1-2 mgNot explicitly stated, typically 1-2 mg
Reaction Temperature 150-160 °C150 °C
Reaction Time 10-15 min10 min
Radiochemical Conversion 18 ± 3%[3]Not explicitly stated
Activity Yield (EOB) Not explicitly stated20% (40 mCi)[3]
Total Synthesis Time Variable78 min from EOB[3]
Radiochemical Purity >99%>99%[3]
Molar Activity HighHigh
Final Formulation 5% Ethanol in Saline5% Ethanol in Saline[3]

Quality Control

A comprehensive quality control procedure is essential to ensure the safety and efficacy of the radiotracer for human administration.

Quality Control TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, free of particulates
pH pH paper or meter4.5 - 7.5
Radionuclidic Identity Half-life determination105 - 115 minutes
Radionuclidic Purity Gamma spectroscopy≥ 99.5%
Radiochemical Identity Co-elution with standard on HPLCRetention time of the radioactive peak matches that of the non-radioactive standard
Radiochemical Purity Analytical HPLC≥ 95%
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm, Acetonitrile < 410 ppm, DMSO < 5000 ppm
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V, where V is the maximum recommended dose in mL
Sterility USP <71> Sterility TestsNo microbial growth
HPLC Conditions for Quality Control
  • Column: XSELECT HSS T3, 5 µm, 4.6 x 150 mm[3]

  • Mobile Phase: 30% acetonitrile in water[3]

  • Flow Rate: 1 mL/min[3]

  • Temperature: 25 °C[3]

  • Detection: UV (at a suitable wavelength for this compound) and radioactivity detector in series.

References

Application Notes and Protocols for Kinetic Modeling of [18F]PF-06455943 PET Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]PF-06455943 is a novel positron emission tomography (PET) radioligand developed for imaging the Leucine-Rich Repeat Kinase 2 (LRRK2) in the brain. Mutations in the LRRK2 gene are a significant cause of inherited Parkinson's disease (PD), making it a key therapeutic target. This document provides detailed application notes and protocols for the kinetic modeling of [18F]this compound PET data, enabling researchers to quantify LRRK2 expression and occupancy in vivo. The following protocols and data are based on preclinical studies in nonhuman primates and are intended to support the translation of [18F]this compound PET imaging to human studies and drug development programs.

Quantitative Data Summary

Kinetic analysis of [18F]this compound PET data in nonhuman primates has demonstrated that a two-tissue compartmental model (2TCM) is the most appropriate method for quantification.[1][2] Logan graphical analysis can also provide reliable estimates of the total distribution volume (V_T).[1][2] Homologous blocking studies have confirmed the specific binding of [18F]this compound to LRRK2, with a significant displacement of the radiotracer observed.[1][2]

Table 1: Summary of Kinetic Modeling Parameters for [18F]this compound in Nonhuman Primates

ParameterValueDescriptionReference
Optimal Kinetic Model Two-Tissue Compartmental Model (2TCM)Provides the best fit for the time-activity curve data.[1][2]
Alternative Analysis Logan Graphical AnalysisA reliable method for estimating total distribution volume (V_T).[1][2]
Scan Duration for Reliable V_T 30 minutesTotal distribution volume (V_T) values can be reliably estimated with this shorter scan duration.[1][2]
Whole Brain V_T Displacement 45-55%Achieved with homologous blocking using unlabeled this compound, confirming specific binding.[1][2]

Experimental Protocols

Animal Preparation and Radiotracer Administration

Protocol for Nonhuman Primate Studies:

  • Animal Model: The protocol is designed for nonhuman primates (e.g., macaques).

  • Anesthesia: Anesthetize the animal prior to the PET scan. The specific anesthetic regimen should be chosen to minimize interference with radiotracer kinetics.

  • Catheterization: Place intravenous catheters for radiotracer injection and arterial catheters for blood sampling.

  • Radiotracer Injection:

    • Administer a bolus injection of [18F]this compound intravenously.

    • The injected dose should be determined based on the scanner sensitivity and animal weight to ensure adequate signal for imaging.

  • Blocking Studies (for validation of specific binding):

    • Administer a pre-treatment of unlabeled this compound at doses of 0.1 mg/kg and 0.3 mg/kg to determine target occupancy.[1][2]

PET Image Acquisition

Protocol for Dynamic PET Scanning:

  • Scanner: Utilize a high-resolution PET scanner.

  • Dynamic Scan Sequence: Acquire a dynamic PET scan immediately following the injection of [18F]this compound.

  • Frame Duration: The scan should consist of a series of time frames to capture the kinetics of the radiotracer. A typical framing scheme might be:

    • Multiple short frames in the initial minutes to capture the blood flow component.

    • Gradually increasing frame durations for the remainder of the scan.

  • Total Scan Duration: While reliable V_T estimates can be obtained from a 30-minute scan, a longer acquisition (e.g., 60-90 minutes) may be beneficial for full kinetic modeling.[1][2]

  • Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM) with corrections for attenuation, scatter, and random coincidences.

Arterial Blood Sampling and Analysis

Protocol for Generating an Arterial Input Function:

  • Arterial Sampling: Collect serial arterial blood samples throughout the PET scan. The sampling schedule should be more frequent in the initial minutes after injection and then spaced out over the remainder of the scan.

  • Radioactivity Measurement: Measure the total radioactivity in whole blood and plasma for each sample.

  • Metabolite Analysis:

    • Perform radio-HPLC analysis on selected plasma samples to determine the fraction of unmetabolized parent radiotracer ([18F]this compound).

    • Fit the parent fraction data to a suitable function to generate a continuous curve.

  • Arterial Input Function: Correct the plasma time-activity curve for metabolism to generate the final arterial input function, which represents the concentration of parent radiotracer in arterial plasma over time.

Visualizations

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in cellular signaling pathways implicated in Parkinson's disease.

LRRK2_Signaling_Pathway cluster_lrrk2 LRRK2 Kinase Core cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->LRRK2_Inactive LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Activation Vesicular_Trafficking Vesicular Trafficking LRRK2_Active->Vesicular_Trafficking Autophagy Autophagy LRRK2_Active->Autophagy Mitochondrial_Function Mitochondrial Function LRRK2_Active->Mitochondrial_Function Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Mitochondrial_Function->Neuronal_Survival Experimental_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Catheterization) Start->Animal_Prep Radiotracer_Admin Radiotracer Administration ([18F]this compound) Animal_Prep->Radiotracer_Admin PET_Scan Dynamic PET Scan Acquisition Radiotracer_Admin->PET_Scan Blood_Sampling Arterial Blood Sampling Radiotracer_Admin->Blood_Sampling Image_Recon Image Reconstruction PET_Scan->Image_Recon Metabolite_Analysis Plasma Metabolite Analysis Blood_Sampling->Metabolite_Analysis Kinetic_Modeling Kinetic Modeling (e.g., 2TCM) Image_Recon->Kinetic_Modeling Generate_AIF Generate Arterial Input Function Metabolite_Analysis->Generate_AIF Generate_AIF->Kinetic_Modeling Data_Analysis Quantitative Data Analysis (V_T, BP_ND) Kinetic_Modeling->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Evaluating PF-06455943 in a G2019S LRRK2 Mutant Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme in cellular signaling, and mutations within the LRRK2 gene are strongly associated with an increased risk of developing Parkinson's disease (PD). The G2019S mutation, located within the kinase domain, is the most common LRRK2 mutation and leads to constitutively elevated kinase activity. This hyperactivity is believed to contribute to the neurodegenerative processes in PD. Consequently, the development of potent and selective LRRK2 kinase inhibitors is a primary therapeutic strategy.

PF-06455943 is a potent inhibitor of LRRK2 kinase activity. These application notes provide a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of this compound in cellular and in vitro models harboring the LRRK2 G2019S mutation. The included protocols detail key assays for characterizing the inhibitory potential of this compound.

Data Presentation

The inhibitory activity of this compound against both wild-type (WT) and G2019S mutant LRRK2 has been quantified across various assay formats. The following tables summarize the key potency data for easy comparison.

Assay TypeTargetIC50 Value
Enzymatic AssayLRRK2 (WT)3 nM[1]
Enzymatic AssayLRRK2 (G2019S)9 nM[1]
Whole Cell AssayLRRK220 nM[1]

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is crucial to visualize the LRRK2 signaling pathway and the experimental workflows used for its characterization.

LRRK2_Signaling_Pathway cluster_0 LRRK2 G2019S Mutant Signaling LRRK2_G2019S LRRK2 (G2019S) Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_G2019S->Rab_GTPases Phosphorylation pRab_GTPases Phospho-Rab GTPases LRRK2_G2019S->pRab_GTPases Neuronal_Dysfunction Neuronal Dysfunction (e.g., impaired vesicular trafficking) pRab_GTPases->Neuronal_Dysfunction PF06455943 This compound PF06455943->LRRK2_G2019S Inhibition

Caption: LRRK2 G2019S Signaling and Inhibition by this compound.

Experimental_Workflow cluster_1 In Vitro & Cellular Assay Workflow Kinase_Assay Biochemical LRRK2 Kinase Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Culture Cell Culture with LRRK2 G2019S CETSA Cellular Thermal Shift Assay (CETSA) Cell_Culture->CETSA Western_Blot Western Blot for pLRRK2/pRab Cell_Culture->Western_Blot CETSA->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating this compound efficacy.

Experimental Protocols

Protocol 1: In Vitro LRRK2 G2019S Kinase Activity Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the kinase activity of recombinant LRRK2 G2019S and its inhibition by this compound.

Materials:

  • Recombinant LRRK2 (G2019S) enzyme

  • LRRKtide (or similar fluorescently labeled peptide substrate)

  • ATP

  • Kinase Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4)[2]

  • This compound stock solution in DMSO

  • Terbium-labeled anti-phospho substrate antibody

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.

  • Reaction Setup: In a 384-well plate, add 2 µL of the this compound dilution or DMSO vehicle control.

  • Enzyme Addition: Add 4 µL of recombinant LRRK2 G2019S enzyme diluted in kinase assay buffer.

  • Pre-incubation: Gently mix and incubate the plate for 20 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 4 µL of a substrate/ATP mix (containing LRRKtide and ATP). The final concentrations should be optimized, but a starting point is 200 nM LRRKtide and 10 µM ATP.

  • Reaction Incubation: Incubate the reaction for 60-120 minutes at room temperature.[3]

  • Detection: Stop the reaction by adding 10 µL of the terbium-labeled anti-phospho substrate antibody in TR-FRET dilution buffer.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the ratio of the emission signals and plot the results against the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for LRRK2 pS935 Inhibition in a Cellular Model

This protocol details the use of Western blotting to assess the inhibition of LRRK2 G2019S autophosphorylation at Serine 935 in a cellular context.[4][5]

Materials:

  • Cells expressing LRRK2 G2019S (e.g., HEK293T, SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-LRRK2 (Ser935), anti-total LRRK2

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells expressing LRRK2 G2019S and allow them to adhere. Treat the cells with a dose range of this compound (e.g., 1 nM to 10 µM) for 90 minutes.[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate (e.g., 10-20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-LRRK2 (pS935) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total LRRK2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for pS935 and total LRRK2. Calculate the ratio of pS935 to total LRRK2 for each treatment condition and plot the percentage of inhibition relative to the vehicle control to determine the cellular IC50.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[7] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[7]

Materials:

  • Cells expressing LRRK2 G2019S

  • This compound

  • PBS and lysis buffer with protease inhibitors (no detergents)

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at a concentration expected to show significant target engagement (e.g., 10x cellular IC50) or with a vehicle control (DMSO) for 1 hour.

  • Harvesting: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble LRRK2 at each temperature for both the drug-treated and vehicle-treated samples by Western blotting, as described in Protocol 2.

  • Data Interpretation: In the presence of this compound, LRRK2 G2019S should be more resistant to thermal denaturation, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control. This "thermal shift" confirms target engagement.

References

Application Notes and Protocols for Homologous Blocking Studies with Non-Radioactive PF-06455943

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting homologous blocking studies with the non-radioactive Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, PF-06455943. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for non-radioactive assays to determine target engagement and functional inhibition of LRRK2.

Introduction to this compound and Homologous Blocking

This compound is a potent and selective inhibitor of LRRK2 kinase activity.[1][2] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making LRRK2 a key therapeutic target.[3][4] Homologous blocking studies are a type of competitive binding assay used to demonstrate the specific binding of a ligand to its target receptor or enzyme. In the context of this compound, these studies involve using the non-radioactive compound to displace a labeled probe that also binds to LRRK2. This allows for the characterization of the binding affinity and target occupancy of this compound in a non-radioactive setting.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain.[3] By binding to the ATP-binding pocket, it prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[5] The inhibition of LRRK2 kinase activity is a promising therapeutic strategy for Parkinson's disease, as the G2019S mutation, the most common LRRK2 mutation, leads to increased kinase activity.[5]

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein that participates in various cellular processes. Its kinase activity has been shown to modulate several downstream signaling pathways implicated in neuronal health and disease.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effectors & Cellular Processes Growth_Factors Growth Factors LRRK2 LRRK2 Growth_Factors->LRRK2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation MAPK_Pathway MAPK Pathway LRRK2->MAPK_Pathway Modulation Autophagy Autophagy/ Lysosomal Function LRRK2->Autophagy Regulation Mitochondrial_Function Mitochondrial Function LRRK2->Mitochondrial_Function Regulation PF06455943 This compound PF06455943->LRRK2 Inhibition Vesicle_Trafficking Vesicle Trafficking Rab_GTPases->Vesicle_Trafficking MAPK_Pathway->Autophagy

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from various in vitro and in vivo studies.

Assay TypeTargetCell Line/SystemValueReference
Biochemical Kinase Assay Wild-Type LRRK2Cell-freeIC50: 3 nM[2][6]
G2019S Mutant LRRK2Cell-freeIC50: 9 nM[6]
Cellular Kinase Assay LRRK2CellularIC50: 20 nM[6]
Homologous Blocking Study LRRK2Non-human Primate Brain (in vivo PET)45-55% VT Displacement (at 0.1-0.3 mg/kg)[4][7][8]

Experimental Protocols

Non-Radioactive Homologous Competitive Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the binding affinity of non-radioactive this compound to LRRK2. The assay relies on the displacement of a fluorescently labeled tracer from the LRRK2 kinase domain by the unlabeled competitor, this compound.

LanthaScreen_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Prepare_PF06455943 Prepare serial dilutions of this compound Add_PF06455943 Add this compound to 384-well plate Prepare_PF06455943->Add_PF06455943 Prepare_Kinase_Ab Prepare Kinase/Antibody mixture Add_Kinase_Ab Add Kinase/Antibody mixture Prepare_Kinase_Ab->Add_Kinase_Ab Prepare_Tracer Prepare fluorescent tracer solution Add_Tracer Add tracer solution Prepare_Tracer->Add_Tracer Incubate Incubate for 1 hour at room temperature Add_Tracer->Incubate Read_Plate Read TR-FRET signal (665 nm / 615 nm) Incubate->Read_Plate Analyze_Data Calculate emission ratio and plot dose-response curve Read_Plate->Analyze_Data Determine_IC50 Determine IC50 value Analyze_Data->Determine_IC50

Caption: Workflow for the LanthaScreen™ competitive binding assay.

Materials:

  • Recombinant LRRK2 protein (Wild-Type or G2019S mutant)

  • LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tag-specific antibody)

  • LanthaScreen™ Kinase Tracer (Alexa Fluor™ 647 labeled)

  • This compound

  • Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • DMSO

  • 384-well low-volume microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound series in Kinase Buffer A to achieve the desired final assay concentrations.

  • Kinase/Antibody Mixture Preparation: Prepare a 3X solution of LRRK2 protein and Eu-labeled antibody in Kinase Buffer A. The optimal concentrations should be determined empirically.

  • Tracer Preparation: Prepare a 3X solution of the kinase tracer in Kinase Buffer A. The concentration should be at or near the Kd of the tracer for LRRK2.

  • Assay Assembly:

    • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the 3X Kinase/Antibody mixture to each well.

    • Add 5 µL of the 3X Tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Detection: Read the plate on a TR-FRET-compatible plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data to the controls (0% inhibition for DMSO and 100% inhibition for a saturating concentration of a known LRRK2 inhibitor).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_lysis_separation Lysis & Separation cluster_detection_analysis Detection & Analysis Treat_Cells Treat cells with this compound or DMSO (control) Heat_Shock Heat cells across a temperature gradient Treat_Cells->Heat_Shock Lyse_Cells Lyse cells to release proteins Heat_Shock->Lyse_Cells Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect supernatant (soluble protein fraction) Centrifuge->Collect_Supernatant Western_Blot Analyze LRRK2 levels by Western Blot Collect_Supernatant->Western_Blot Plot_Curve Plot protein abundance vs. temperature to determine Tagg Western_Blot->Plot_Curve

References

Application Notes and Protocols for Western Blot Analysis of pLRRK2 Following PF-06455943 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and semi-quantification of phosphorylated Leucine-Rich Repeat Kinase 2 (pLRRK2) by Western blot in cell lysates following treatment with the LRRK2 inhibitor, PF-06455943.

Introduction

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1] Hyperactivation of its kinase domain is associated with the pathogenesis of Parkinson's disease.[2] Consequently, inhibiting LRRK2 kinase activity is a promising therapeutic strategy. This compound is a potent and specific inhibitor of LRRK2 kinase activity.[3][4]

The phosphorylation of LRRK2 at various sites, such as Ser935 and Ser1292, is a widely used indicator of its kinase activity.[5][6][7] Western blotting is a common technique used to measure the levels of phosphorylated LRRK2 (pLRRK2) relative to the total LRRK2 protein. This protocol provides a detailed method for assessing the efficacy of this compound in reducing LRRK2 phosphorylation in a cellular context.

LRRK2 Signaling Pathway and Inhibition by this compound

LRRK2 is a complex enzyme whose kinase activity is regulated by its GTPase domain. When active, LRRK2 can phosphorylate itself (autophosphorylation) and other downstream substrates, such as Rab10, which is involved in vesicular trafficking.[8][9] this compound is a small molecule inhibitor that specifically targets the kinase domain of LRRK2, thereby preventing the phosphorylation of its substrates and its own autophosphorylation.

LRRK2_pathway cluster_0 LRRK2 Kinase Activity cluster_1 Downstream Substrate LRRK2 LRRK2 pLRRK2 pLRRK2 (e.g., pS935, pS1292) LRRK2->pLRRK2 Autophosphorylation Rab10 Rab10 LRRK2->Rab10 Phosphorylation pRab10 pRab10 PF06455943 This compound PF06455943->LRRK2 Inhibition

Figure 1: LRRK2 Signaling and Inhibition.

Experimental Protocol

This protocol is designed for cultured cells, such as HEK293T or neuronal cell lines, that endogenously or exogenously express LRRK2.

Reagents and Materials
  • Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), and antibiotics.

  • LRRK2 Inhibitor: this compound (dissolved in DMSO).

  • Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% Triton X-100 or 0.5% NP-40[10]

    • 1 mM EDTA

    • 1 mM EGTA

    • Add fresh before use: Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE:

    • Laemmli sample buffer (4x)

    • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris gels) or hand-cast gels (a lower percentage gel, around 6-8%, is recommended for the large LRRK2 protein).[11]

    • SDS-PAGE running buffer.

    • Protein molecular weight marker.

  • Western Blotting:

    • Transfer buffer.

    • PVDF or nitrocellulose membranes.

    • Methanol.

    • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

    • Tris-buffered saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.

  • Antibodies:

    • Primary Antibodies:

      • Rabbit anti-pLRRK2 (e.g., pS935 or pS1292).[6]

      • Mouse or rabbit anti-total LRRK2.[12][13]

      • Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-vinculin).

    • Secondary Antibodies:

      • HRP-conjugated anti-rabbit IgG.

      • HRP-conjugated anti-mouse IgG.

  • Detection: Enhanced chemiluminescence (ECL) substrate.

  • Equipment: Cell culture incubator, centrifuges, electrophoresis and blotting apparatus, imaging system.

Experimental Workflow

experimental_workflow A Cell Seeding & Culture B Treatment with this compound (and DMSO vehicle control) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E Sample Preparation (with Laemmli buffer) D->E F SDS-PAGE E->F G Protein Transfer to Membrane F->G H Blocking G->H I Primary Antibody Incubation (pLRRK2, Total LRRK2, Loading Control) H->I J Secondary Antibody Incubation I->J K Detection (ECL) J->K L Imaging & Data Analysis K->L

Figure 2: Western Blot Experimental Workflow.
Step-by-Step Protocol

1. Cell Culture and Treatment:

  • Seed cells in appropriate culture dishes and grow to 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with the desired concentrations of this compound for the specified duration (e.g., 1-2 hours). Include a DMSO vehicle control. A positive control using a known LRRK2 activator or a negative control using a different LRRK2 inhibitor like MLi-2 can also be included.[14]

2. Cell Lysis and Protein Extraction:

  • After treatment, place the culture dishes on ice and wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer to each dish.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[14][15]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[14]

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

4. Sample Preparation and SDS-PAGE:

  • To 20-40 µg of protein from each sample, add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Load the samples and a molecular weight marker onto a polyacrylamide gel.

  • Run the gel according to the manufacturer's recommendations. Due to the large size of LRRK2 (~280 kDa), a lower percentage gel and longer run time may be necessary for good resolution.[11]

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for large proteins like LRRK2, and an overnight transfer at a low voltage in the cold room can improve efficiency.[11]

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm a successful transfer.

6. Immunoblotting:

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with primary antibodies (e.g., anti-pLRRK2 and anti-total LRRK2, or on separate blots) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

  • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the pLRRK2 signal to the total LRRK2 signal for each sample. Further normalization to a loading control can also be performed.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table to compare the effects of different concentrations of this compound on pLRRK2 levels.

Treatment GroupThis compound Concentration (nM)pLRRK2/Total LRRK2 Ratio (Normalized to Vehicle)Standard Deviation
Vehicle Control0 (DMSO)1.00± 0.12
This compound100.45± 0.08
This compound300.15± 0.05
This compound1000.05± 0.02

Note: The data presented in this table is representative and should be generated from your own experimental results. The IC50 for this compound in cellular assays has been reported to be in the low nanomolar range.[3]

Troubleshooting

  • No or Weak LRRK2/pLRRK2 Signal:

    • Ensure sufficient protein loading (20-40 µg).

    • Optimize the transfer conditions for large proteins.

    • Check the primary antibody concentration and incubation time.

    • Use a positive control cell line with high LRRK2 expression.

  • High Background:

    • Increase the number and duration of washes.

    • Ensure the blocking step is sufficient.

    • Titrate the primary and secondary antibody concentrations.

  • Non-specific Bands:

    • Use high-quality, validated antibodies.

    • Ensure the lysis buffer contains protease and phosphatase inhibitors.

    • Optimize antibody dilutions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PF-06455943 Concentration for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of PF-06455943 in cellular assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this potent LRRK2 inhibitor. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] LRRK2 is a complex protein with both kinase and GTPase activity implicated in various cellular processes.[2] Pathogenic mutations in LRRK2, such as G2019S, can lead to increased kinase activity, which is associated with Parkinson's disease.[2][3] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its substrates.[4]

Q2: What is the recommended starting concentration for this compound in cellular assays?

A2: The optimal concentration of this compound will vary depending on the cell type, experimental conditions, and the specific LRRK2 mutation being studied. Based on available data, a starting concentration range of 10 nM to 1 µM is recommended for most cellular assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[5] For cell culture experiments, the final concentration of DMSO should be kept low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[6][7] Stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[6]

Q4: What are the expected downstream effects of LRRK2 inhibition by this compound?

A4: Inhibition of LRRK2 kinase activity by this compound is expected to decrease the phosphorylation of LRRK2 itself (autophosphorylation) at sites like Ser935 and Ser1292.[8] Additionally, the phosphorylation of downstream LRRK2 substrates, most notably Rab10 at Threonine 73 (pRab10 T73), should be significantly reduced.[2][9] These phosphorylation events are commonly used as biomarkers for LRRK2 kinase activity in cellular assays.

Q5: Are there known off-target effects or cytotoxicity associated with this compound?

A5: While this compound is a selective LRRK2 inhibitor, it is essential to consider potential off-target effects, especially at higher concentrations.[3][10] Unexpected cytotoxicity or phenotypes inconsistent with genetic knockdown of LRRK2 may indicate off-target activity.[10] It is advisable to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay and to use the lowest effective concentration to minimize off-target effects. Some studies have investigated the broader effects of LRRK2 inhibitors on cell proliferation and in combination with other therapeutic agents.[11]

Troubleshooting Guides

Issue 1: Inconsistent or no inhibition of LRRK2 activity observed.

Possible Cause Troubleshooting Steps
Compound Instability Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the DMSO used is anhydrous.[6]
Incorrect Concentration Perform a dose-response curve to determine the optimal inhibitory concentration for your cell line and experimental conditions.[12]
Insufficient Incubation Time Optimize the incubation time with this compound. A typical incubation time is 1-2 hours, but this may need to be adjusted based on the cell type and the specific downstream readout.[1][13]
Inactive LRRK2 Enzyme If using recombinant protein, confirm its activity with a known potent LRRK2 inhibitor as a positive control.[12] For cellular assays, ensure your cells express active LRRK2.
Assay Interference Run appropriate controls, such as a vehicle-only (DMSO) control and a no-enzyme/no-cell control, to rule out assay artifacts like fluorescence quenching or signal inhibition by the compound.[12]

Issue 2: High background or variability in Western blot results for pLRRK2 or pRab10.

Possible Cause Troubleshooting Steps
Suboptimal Antibody Performance Validate the specificity of your primary antibodies for the phosphorylated target. Use a positive control (e.g., cells overexpressing active LRRK2) and a negative control (e.g., LRRK2 knockout cells or cells treated with a high concentration of inhibitor).
Inefficient Cell Lysis Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.[14][15] Ensure complete cell lysis by sonication or other appropriate methods.[14]
Uneven Protein Loading Accurately quantify total protein concentration using a BCA or similar assay and load equal amounts of protein for each sample.[2] Normalize the phosphorylated protein signal to a loading control (e.g., GAPDH, β-actin) or total protein levels of the target.[2]
Variability in Cell Culture Maintain consistent cell culture conditions, including cell passage number, seeding density, and confluency at the time of treatment.

Quantitative Data Summary

Assay Type Target Cell Line IC50 Value
Biochemical Kinase AssayLRRK2 (Wild-Type)-3 nM[1]
Biochemical Kinase AssayLRRK2 (G2019S)-9 nM[1]
Whole-Cell AssayLRRK2HEK29320 nM[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of LRRK2 pSer935 and Rab10 pT73

This protocol outlines the steps to assess the inhibition of LRRK2 kinase activity by this compound through the analysis of LRRK2 autophosphorylation and Rab10 phosphorylation.

Materials:

  • Cells expressing LRRK2 (e.g., HEK293T, SH-SY5Y, or primary neurons)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, and a loading control antibody (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (and a DMSO vehicle control) for the desired incubation time (e.g., 90 minutes).[13]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples for SDS-PAGE. Separate proteins on an appropriate percentage polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal or the loading control.

Protocol 2: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Cellular Assay for LRRK2 pSer935

This high-throughput assay measures LRRK2 pSer935 in a cellular context.[13]

Materials:

  • Cells expressing LRRK2 fused to a Green Fluorescent Protein (GFP) tag

  • This compound

  • Terbium (Tb)-conjugated anti-pSer935-LRRK2 antibody

  • Cell lysis buffer

  • 384-well assay plates

Procedure:

  • Cell Seeding: Plate LRRK2-GFP expressing cells in a 384-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a DMSO control) for 90 minutes.[13]

  • Lysis and Antibody Incubation: Add lysis buffer containing the Tb-conjugated anti-pSer935-LRRK2 antibody directly to the wells.

  • Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.[16]

  • Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium wavelength (e.g., 495 nm) and the GFP acceptor wavelength (e.g., 520 nm).

  • Data Analysis: Calculate the ratio of the acceptor emission to the donor emission. This ratio is proportional to the level of LRRK2 pSer935.

Visualizations

LRRK2_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 LRRK2 Kinase Activity cluster_2 Downstream Effects Upstream_Signals Upstream Signals (e.g., Autophagy, Vesicular Trafficking) LRRK2_Active Active LRRK2 Upstream_Signals->LRRK2_Active Activates LRRK2_Inactive Inactive LRRK2 pLRRK2 pLRRK2 (S935) (Autophosphorylation) LRRK2_Active->pLRRK2 Phosphorylates Rab10 Rab10 LRRK2_Active->Rab10 Phosphorylates PF06455943 This compound PF06455943->LRRK2_Active Inhibits pRab10 pRab10 (T73) Rab10->pRab10 Cellular_Response Altered Cellular Response (e.g., Neurite Outgrowth, Inflammation) pRab10->Cellular_Response Leads to

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with this compound (Dose-response) Start->Treatment Lysis Cell Lysis (with phosphatase/protease inhibitors) Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification Assay Choose Assay Quantification->Assay Western_Blot Western Blot (pLRRK2, pRab10) Assay->Western_Blot Qualitative/ Semi-quantitative TR_FRET TR-FRET Assay (pLRRK2-S935) Assay->TR_FRET High-Throughput/ Quantitative Data_Analysis Data Analysis (Normalize and calculate IC50) Western_Blot->Data_Analysis TR_FRET->Data_Analysis End End: Optimized Concentration Data_Analysis->End

Caption: General experimental workflow for optimizing this compound concentration.

References

Troubleshooting high background in [18F]PF-06455943 autoradiography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using [18F]PF-06455943 in autoradiography experiments. The information is presented in a question-and-answer format to directly address common issues, particularly high background, that may be encountered.

Troubleshooting High Background

High background in autoradiography can obscure specific signals and lead to inaccurate data interpretation. The following section addresses common causes of high background and provides potential solutions.

FAQs: Troubleshooting High Background

Q1: What are the primary causes of high background in my [18F]this compound autoradiography?

A1: High background is often a result of high non-specific binding, where the radioligand binds to components other than the target, Leucine-Rich Repeat Kinase 2 (LRRK2). This can include binding to other proteins, membranes, or even the glass slides.[1] Other significant causes include inadequate washing, improper tissue preparation, and issues with the radioligand itself.

Q2: How can I determine if the high background is due to non-specific binding?

A2: To determine the level of non-specific binding, you should include a set of control slides in your experiment. These slides are incubated with [18F]this compound in the presence of a high concentration of a non-radiolabeled competitor that also binds to LRRK2.[2] Commonly used competitors for [18F]this compound include PF-06447475 (10 µM) or GNE-0877.[2] The signal remaining on these slides represents non-specific binding. If this signal is high, it is a major contributor to your background.

Q3: My non-specific binding is high. How can I reduce it?

A3: Here are several strategies to reduce high non-specific binding:

  • Adjust Incubation Time and Temperature: Shorter incubation times or lower temperatures can sometimes decrease non-specific binding. However, you must ensure that the incubation is still long enough to reach equilibrium for specific binding.[3]

  • Modify the Incubation Buffer: The addition of a blocking agent like Bovine Serum Albumin (BSA) to the incubation buffer can help to coat surfaces and reduce non-specific interactions.[3] The inclusion of salts or detergents in the buffer can also be beneficial.[3]

  • Pre-incubation of Tissue Sections: Pre-incubating the tissue sections in buffer before adding the radioligand can help to remove endogenous substances that might interfere with binding and can also help to reduce non-specific binding. A typical pre-incubation for [18F]this compound is 20 minutes at room temperature in Tris-HCl buffer containing MgCl2 and CaCl2.[2]

Q4: How can I optimize my washing steps to reduce background?

A4: Inadequate washing is a frequent cause of high background. Consider the following optimizations:

  • Increase Wash Duration and Number: Increasing the number of washes and the duration of each wash can more effectively remove unbound radioligand.[3] A common protocol involves three washes of five minutes each in ice-cold buffer.[4]

  • Use Cold Wash Buffer: Using ice-cold wash buffer is crucial as it helps to minimize the dissociation of the specifically bound radioligand while washing away the unbound tracer.[3][4]

  • Buffer Composition: The wash buffer should typically be the same as the incubation buffer, without the radioligand and any blocking agents that might interfere with imaging. For [18F]this compound, a Tris-HCl based buffer is appropriate.[2] A final brief dip in ice-cold distilled water can help to remove salts from the buffer that might interfere with the imaging.[5]

  • Agitation: Gentle agitation during the washing steps can improve the efficiency of removing the unbound radioligand.[4]

Q5: Could my tissue preparation be contributing to the high background?

A5: Yes, improper tissue handling can lead to artifacts and high background. Here are some key points to consider:

  • Proper Freezing: Tissues should be snap-frozen immediately after dissection to preserve the integrity of the target proteins.[3]

  • Optimal Section Thickness: The thickness of the tissue sections can influence background. While thinner sections may have lower signal, they can also have lower background. A thickness of 20 µm is commonly used.[4]

  • Thaw-mounting: When mounting the cryosections onto slides, ensure that the sections are properly adhered and flat to avoid uneven binding and washing.

  • Storage: Store tissue sections desiccated at -80°C to prevent degradation.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for [18F]this compound and related compounds, which can be useful for experimental design.

ParameterValueCompoundTargetReference
IC50 3 nMThis compoundLRRK2 (Wild Type)[4]
9 nMThis compoundLRRK2 (G2019S)[4]
20 nMThis compoundLRRK2 (Cellular WCA)[4]
Kd 26 ± 3 nM[3H]LRRK2-IN-1Rat Kidney LRRK2[6]
43 ± 8 nM[3H]LRRK2-IN-1Rat Brain Striatum LRRK2[6]
48 ± 2 nM[3H]LRRK2-IN-1Human Brain Striatum LRRK2[6]

Table 1: Binding Affinity Data

ParameterValuePurposeReference
[18F]this compound Concentration 0.48 nMTotal Binding Determination[2]
PF-06447475 Concentration 10 µMNon-specific Binding Determination[2]
GNE-0877 Concentration 10 µMNon-specific Binding Determination[2]

Table 2: Recommended Concentrations for Autoradiography

Experimental Protocol

This section provides a detailed methodology for performing in vitro autoradiography with [18F]this compound on brain tissue sections.

Protocol: [18F]this compound In Vitro Autoradiography
  • Tissue Preparation:

    • Sacrifice the animal and rapidly dissect the brain.

    • Snap-freeze the brain in isopentane (B150273) cooled with dry ice or liquid nitrogen.

    • Store the frozen brain at -80°C until sectioning.

    • Using a cryostat, cut 20 µm thick coronal sections of the brain.

    • Thaw-mount the sections onto charged microscope slides.

    • Store the slides with sections desiccated at -80°C.

  • Pre-incubation:

    • On the day of the experiment, bring the slides to room temperature.

    • Place the slides in a slide holder and pre-incubate them for 20 minutes at room temperature in a buffer solution containing 50 mM Tris-HCl, 1.2 mM MgCl2, and 2 mM CaCl2.[2]

  • Incubation:

    • Prepare the incubation buffer: 50 mM Tris-HCl buffer.

    • For total binding , add [18F]this compound to the incubation buffer to a final concentration of 0.48 nM.[2]

    • For non-specific binding , add [18F]this compound (0.48 nM) and a competitor, either PF-06447475 (10 µM) or GNE-0877 (10 µM), to the incubation buffer.[2]

    • Incubate the slides in the appropriate incubation buffer for 60-90 minutes at room temperature.[4]

  • Washing:

    • Following incubation, rapidly wash the slides to remove unbound radioligand.

    • Perform three washes of 5 minutes each in ice-cold 50 mM Tris-HCl buffer.[4]

    • Briefly dip the slides in ice-cold distilled water to remove buffer salts.[5]

  • Drying and Exposure:

    • Dry the slides quickly under a stream of cool, dry air.

    • Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette.

    • Expose for an appropriate duration, which may range from several hours to days depending on the signal intensity. For [18F], a shorter exposure time is expected due to its half-life. A 4-hour exposure has been reported for other [18F] tracers in micro-autoradiography.[7]

  • Imaging and Analysis:

    • Scan the phosphor imaging plate using a phosphor imager or develop the film.

    • Quantify the signal intensity in different brain regions using appropriate image analysis software.

    • Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for high background issues.

experimental_workflow [18F]this compound Autoradiography Workflow cluster_prep Tissue Preparation cluster_binding Binding cluster_wash Washing & Drying cluster_imaging Imaging & Analysis tissue_dissection Dissect and Snap-Freeze Tissue cryosectioning Cryosection (20 µm) tissue_dissection->cryosectioning thaw_mounting Thaw-mount on Slides cryosectioning->thaw_mounting storage Store at -80°C thaw_mounting->storage pre_incubation Pre-incubation (20 min) storage->pre_incubation incubation_total Incubate with [18F]this compound (Total Binding) pre_incubation->incubation_total incubation_nsb Incubate with [18F]this compound + Competitor (NSB) pre_incubation->incubation_nsb wash Wash (3 x 5 min, ice-cold buffer) incubation_total->wash incubation_nsb->wash rinse Rinse in Distilled Water wash->rinse dry Dry Slides rinse->dry expose Expose to Film/Phosphor Plate dry->expose scan Scan/Develop expose->scan analyze Quantify and Analyze scan->analyze

Caption: Experimental workflow for [18F]this compound autoradiography.

troubleshooting_high_background Troubleshooting High Background start High Background Observed check_nsb Is Non-Specific Binding (NSB) High? start->check_nsb optimize_wash Optimize Washing Protocol check_nsb->optimize_wash No optimize_binding Optimize Binding Conditions check_nsb->optimize_binding Yes check_tissue Review Tissue Preparation optimize_wash->check_tissue solution_wash Increase wash time/number Use ice-cold buffer Gentle agitation optimize_wash->solution_wash solution_binding Reduce radioligand concentration Decrease incubation time Add blocking agent (e.g., BSA) optimize_binding->solution_binding solution_tissue Ensure proper snap-freezing Check section quality Confirm proper storage check_tissue->solution_tissue end Background Reduced solution_wash->end solution_binding->end solution_tissue->end

Caption: Decision tree for troubleshooting high background.

References

Addressing PF-06455943 off-target effects in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06455943, a potent and selective LRRK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2] It is a potent, selective, and brain-penetrant compound that has also been developed as a PET radioligand for in vivo imaging of LRRK2.[1][3][4][5][6]

Q2: What is the mechanism of action for this compound?

A2: this compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the LRRK2 kinase domain. This prevents the binding of ATP and subsequent phosphorylation of LRRK2 substrates, thereby inhibiting its kinase activity.

Q3: Is this compound selective for LRRK2?

A3: this compound is reported to be a highly selective LRRK2 inhibitor.[3] However, as with any kinase inhibitor, the potential for off-target effects should be considered in experimental design.

Q4: What are the common applications of this compound in research?

A4: this compound is primarily used for:

  • Investigating the role of LRRK2 in cellular and animal models of Parkinson's disease.

  • Serving as a PET radioligand ([18F]this compound) to measure LRRK2 expression and target engagement in the brain.[3][4][6]

  • Preclinical studies to evaluate the therapeutic potential of LRRK2 inhibition.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.

Issue 1: Unexpected Cellular Phenotype or Toxicity

Potential Cause: The observed effect may be due to off-target activity of this compound, especially at higher concentrations.

Troubleshooting Steps:

  • Confirm On-Target LRRK2 Inhibition:

    • Perform a dose-response experiment and verify that the unexpected phenotype occurs at concentrations consistent with the IC50 for LRRK2 inhibition.

    • Use Western blotting to confirm a dose-dependent decrease in the phosphorylation of a known LRRK2 substrate, such as Rab10, or LRRK2 autophosphorylation at Ser1292.

  • Employ a Structurally Unrelated LRRK2 Inhibitor:

    • Treat cells with a different, structurally distinct LRRK2 inhibitor (e.g., GNE-7915, MLi-2). If the phenotype is reproduced, it is more likely to be an on-target LRRK2 effect.

  • Utilize a Kinase-Dead LRRK2 Mutant:

    • In a cell line expressing a kinase-dead LRRK2 mutant, the on-target effects of this compound should be absent. If the phenotype persists, it is likely an off-target effect.

  • Perform a Rescue Experiment:

    • If possible, overexpress a constitutively active form of a downstream effector of LRRK2 to see if it can rescue the phenotype induced by this compound.

Issue 2: Lack of Expected Phenotype Despite Confirmed LRRK2 Inhibition

Potential Cause: The biological system may have compensatory mechanisms, or the specific downstream pathway being investigated may not be solely dependent on LRRK2 kinase activity.

Troubleshooting Steps:

  • Confirm Target Engagement in Your System:

    • Ensure that this compound is effectively inhibiting LRRK2 in your specific cell line or animal model by measuring the phosphorylation of a direct LRRK2 substrate.

  • Investigate Alternative Signaling Pathways:

    • Consider that other kinases or signaling pathways may be compensating for the loss of LRRK2 activity. Use pathway analysis tools or literature searches to identify potential compensatory mechanisms.

  • Use a Genetic Knockout/Knockdown Approach:

    • Compare the phenotype of this compound treatment with that of LRRK2 knockout or knockdown. Discrepancies may point to non-catalytic functions of LRRK2 or off-target effects of the inhibitor.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay Conditions
LRRK2 (Wild-Type)3Biochemical Assay
LRRK2 (G2019S Mutant)9Biochemical Assay
LRRK220Cellular Western Blot Assay

Data compiled from publicly available information.[1]

Experimental Protocols

Protocol 1: Western Blot for LRRK2 Substrate Phosphorylation (pRab10)
  • Cell Lysis: Lyse cells treated with this compound and controls in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against pRab10 (Thr73) and total Rab10 overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.

Protocol 2: In Vitro LRRK2 Kinase Assay
  • Reaction Setup: In a 96-well plate, combine recombinant LRRK2 enzyme, a suitable kinase buffer, and varying concentrations of this compound.

  • Initiate Reaction: Add a mixture of ATP and a peptide substrate (e.g., LRRKtide).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ Kinase Assay or a fluorescence-based method.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

LRRK2_Signaling_Pathway cluster_0 Cell Membrane LRRK2 LRRK2 Rab10_inactive Rab10 (Inactive) LRRK2->Rab10_inactive Phosphorylation PF06455943 This compound PF06455943->LRRK2 Inhibition ATP ATP ATP->LRRK2 Rab10_active pRab10 (Active) Rab10_inactive->Rab10_active Downstream Downstream Effects (e.g., Vesicular Trafficking) Rab10_active->Downstream

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Observe Unexpected Phenotype step1 Step 1: Confirm On-Target LRRK2 Inhibition (e.g., pRab10 Western Blot) start->step1 decision1 Is LRRK2 Inhibition Confirmed? step1->decision1 step2 Step 2: Use Structurally Unrelated LRRK2 Inhibitor decision1->step2 Yes troubleshoot1 Troubleshoot Experimental Conditions (e.g., Compound Stability, Cell Health) decision1->troubleshoot1 No decision2 Is Phenotype Reproduced? step2->decision2 conclusion1 Conclusion: Likely On-Target Effect decision2->conclusion1 Yes conclusion2 Conclusion: Likely Off-Target Effect decision2->conclusion2 No

Caption: Logical workflow for troubleshooting unexpected phenotypes with this compound.

References

Technical Support Center: [18F]PF-06455943 PET Scan Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [18F]PF-06455943 PET scans, with a focus on interpreting data with high noise.

Troubleshooting Guides

High noise in [18F]this compound PET scans can significantly impact quantitative accuracy and visual interpretation. This guide provides a systematic approach to identifying and mitigating common sources of noise and artifacts.

Issue 1: Grainy or Noisy Appearance of PET Images

Q: My [18F]this compound PET images have a "salt-and-pepper" or grainy appearance, making it difficult to delineate regions of interest. What are the potential causes and solutions?

A: A grainy appearance is a classic sign of high statistical noise, which can arise from several factors throughout the imaging workflow.

Troubleshooting Steps:

  • Review Acquisition Parameters: Insufficient photon counts are a primary cause of high noise.

    • Injected Dose: Was the appropriate dose of [18F]this compound administered, considering the patient's weight? Lower than recommended doses can lead to poor counting statistics.

    • Acquisition Duration: Was the scan duration adequate? Shorter scan times, especially for dynamic imaging, can result in noisy images. For [18F]this compound, total distribution volume (VT) values can be reliably estimated with a scan duration as short as 30 minutes, but this may need to be optimized based on the specific research question and scanner sensitivity.[1]

  • Evaluate Reconstruction Parameters: The reconstruction algorithm and its parameters play a crucial role in managing noise.

    • Algorithm Choice: Iterative reconstruction algorithms like Ordered Subset Expectation Maximization (OSEM) are generally preferred over Filtered Back-Projection (FBP) as they can model the Poisson statistics of the data and result in lower noise levels.[2]

    • Iterations and Subsets: Increasing the number of iterations and subsets in OSEM can improve spatial resolution but may also amplify noise. It is crucial to find a balance.

    • Post-reconstruction Filtering: Applying a Gaussian or other smoothing filter after reconstruction can reduce noise, but excessive filtering can blur the image and reduce quantitative accuracy. The choice of filter and its parameters (e.g., FWHM of a Gaussian filter) should be carefully considered and optimized.

  • Assess for Patient-Related Factors:

    • Patient Size: Larger patients can lead to increased photon attenuation and scatter, resulting in noisier images. Consider adjusting the injected dose or acquisition time for larger subjects.[3]

Experimental Protocol: Optimizing Reconstruction Parameters

To determine the optimal reconstruction parameters for your scanner and [18F]this compound studies, you can perform a phantom study.

  • Phantom Preparation: Use a phantom (e.g., Hoffman 3D Brain Phantom) filled with a known concentration of 18F to simulate the expected brain uptake of [18F]this compound.

  • Image Acquisition: Acquire data using your standard [18F]this compound protocol.

  • Image Reconstruction: Reconstruct the data using a range of parameters:

    • Algorithm: OSEM

    • Iterations: 2, 3, 4

    • Subsets: 16, 21, 32

    • Post-reconstruction Filter (Gaussian): No filter, 2mm, 4mm, 6mm FWHM

  • Quantitative Analysis: For each reconstructed image, measure key image quality metrics such as:

    • Contrast Recovery Coefficient (CRC): Measures the accuracy of the measured activity concentration in hot spots.

    • Background Variability (Noise): Standard deviation of pixel values in a uniform background region.

  • Evaluation: Select the combination of parameters that provides the best trade-off between contrast recovery and noise.

Issue 2: Hot or Cold Spots Not Correlating with Anatomy

Q: I am observing focal areas of high or low uptake in my [18F]this compound PET images that do not seem to correspond to any anatomical structure. What could be causing these artifacts?

A: These are likely artifacts that can arise from patient motion, metal implants, or issues with attenuation correction.

Troubleshooting Steps:

  • Check for Patient Motion: Misalignment between the PET emission scan and the CT or MR scan used for attenuation correction is a common source of artifacts.[4][5]

    • Visual Inspection: Review the co-registered images to look for obvious misalignments, especially at the edges of the brain.

    • Motion Correction: If motion is suspected, utilize motion correction software if available.

    • Patient Comfort: Ensure the patient is comfortable and well-instructed to remain still during the scan to minimize motion.

  • Identify Metallic Implants: Dental fillings, surgical clips, or other metallic implants can cause severe streaking artifacts on the CT scan, leading to incorrect attenuation correction and artificial hot spots on the PET image.[1][6]

    • Review CT Images: Carefully examine the CT images for the presence of metal and associated artifacts.

    • Non-Attenuation Corrected (NAC) Images: Review the NAC PET images, as these are not affected by attenuation correction artifacts. If the "hot spot" is not present on the NAC images, it is likely an artifact.[6]

  • Evaluate Attenuation Correction:

    • Truncation Artifacts: This occurs when parts of the body are outside the CT field of view but within the PET field of view, leading to an underestimation of attenuation and artificially high uptake at the edge of the image.[3][6] Ensure the patient is properly centered in the scanner.

    • Contrast Agents: The use of CT contrast agents can lead to an overestimation of PET tracer uptake.[6]

Logical Workflow for Artifact Identification

start High Signal/Noise PET Image check_motion Review Co-registered Images for Misalignment start->check_motion motion_detected Motion Artifact Suspected check_motion->motion_detected apply_motion_correction Apply Motion Correction Software motion_detected->apply_motion_correction Yes no_motion No Obvious Motion motion_detected->no_motion No reacquire_scan Consider Re-acquisition with Motion Prevention apply_motion_correction->reacquire_scan check_metal Review CT for Metallic Implants/Artifacts no_motion->check_metal metal_detected Metal Artifact Suspected check_metal->metal_detected review_nac Review Non-Attenuation Corrected (NAC) Images metal_detected->review_nac Yes no_metal No Metallic Implants metal_detected->no_metal No artifact_confirmed Artifact Confirmed if Hot Spot Absent in NAC review_nac->artifact_confirmed check_truncation Check for Truncation in CT no_metal->check_truncation truncation_detected Truncation Artifact Suspected check_truncation->truncation_detected reposition_patient Re-center Patient and Re-acquire truncation_detected->reposition_patient Yes no_truncation No Truncation truncation_detected->no_truncation No investigate_further Investigate Other Potential Causes (e.g., biological variability) no_truncation->investigate_further

Caption: Troubleshooting workflow for PET artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of noise in PET imaging?

A1: The primary sources of noise in PET imaging are:

  • Statistical Noise: Due to the random nature of radioactive decay, which is more pronounced with low radiotracer counts.

  • Scatter Events: When gamma rays are deflected from their original path, leading to incorrect localization of the annihilation event.[7]

  • Random Coincidences: When two unrelated gamma rays are detected within the coincidence timing window, creating a false event.[7]

  • System Electronics: Electronic noise from the detectors and processing hardware.[8]

Q2: How does the choice of reconstruction algorithm affect noise in [18F]this compound PET images?

A2: The reconstruction algorithm significantly impacts image noise.

  • Filtered Back-Projection (FBP): This is a faster, analytical method but is known to be more susceptible to noise, which can result in streak artifacts in low-count situations.[9]

  • Iterative Reconstruction (e.g., OSEM): These algorithms model the statistical nature of the PET data and generally produce images with better signal-to-noise ratios compared to FBP.[2] However, with an increasing number of iterations, noise can be amplified.

  • Bayesian Penalized-Likelihood (BPL) Reconstruction (e.g., Q.Clear): These advanced iterative methods incorporate a penalty term to suppress noise, allowing for convergence without excessive noise amplification.[2] This can lead to improved image quality and quantitative accuracy.[2]

Q3: What is the LRRK2 signaling pathway and why is it relevant for [18F]this compound PET?

A3: [18F]this compound is a radioligand that binds to the Leucine-Rich Repeat Kinase 2 (LRRK2) protein. LRRK2 is a complex enzyme involved in various cellular processes, and mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease.[8][9] Therefore, [18F]this compound PET imaging allows for the in vivo visualization and quantification of LRRK2, which is crucial for understanding its role in neurodegenerative diseases and for the development of LRRK2-targeting therapies.[9][10]

LRRK2 Signaling Pathway Diagram

LRRK2_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Autophosphorylation Autophosphorylation LRRK2 LRRK2 Autophosphorylation->LRRK2 Activates PP1 PP1 (Dephosphorylation) 14-3-3_binding 14-3-3 Binding LRRK2->PP1 Inhibited by LRRK2->14-3-3_binding Regulates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Impacts Autophagy Autophagy LRRK2->Autophagy Modulates Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Promotes Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates

Caption: Simplified LRRK2 signaling pathway.

Data Presentation

Table 1: Comparison of Noise Reduction Techniques in Brain PET Imaging

Denoising MethodContrast-to-Noise Ratio (CNR) ImprovementKey AdvantagesKey Disadvantages
Gaussian Filter ModerateSimple to implement, computationally fast.Can cause blurring and loss of fine details, potentially affecting SUVmax.
Bilateral Filter GoodEdge-preserving, reduces noise while maintaining sharp boundaries.More computationally intensive than Gaussian filtering.
Non-Local Means (NLM) Good to ExcellentEffective at preserving details and texture.Computationally demanding.
Deep Learning (e.g., Noise2Noise) ExcellentCan achieve significant noise reduction while preserving tumor features.[11]Requires a large training dataset and computational resources.

Note: The performance of these methods can vary depending on the specific implementation, dataset, and noise level.

Table 2: Impact of Reconstruction Algorithms on PET Image Metrics

Reconstruction AlgorithmRelative Hot ContrastBackground Variability (Noise)
FBP LowerHigher
OSEM HigherModerate
OSEM + TOF HigherLower
OSEM + TOF + PSF HighestModerate
Q.Clear (BPL) HighLow

Data adapted from phantom studies. TOF (Time-of-Flight) and PSF (Point Spread Function) corrections generally improve image quality.[12][13]

Experimental Protocols

Protocol: Standard [18F]this compound Brain PET/CT Acquisition

  • Patient Preparation:

    • Fasting for at least 4 hours prior to radiotracer injection.

    • Patient should be well-hydrated.

    • Avoid caffeine (B1668208) and smoking for 24 hours prior to the scan.

  • Radiotracer Injection:

    • Administer approximately 185-370 MBq (5-10 mCi) of [18F]this compound intravenously as a bolus. The exact dose may be adjusted based on patient weight and local protocols.

  • Uptake Period:

    • A 60-90 minute uptake period is recommended, during which the patient should rest in a quiet, dimly lit room to minimize brain activation.

  • Patient Positioning:

    • Position the patient comfortably on the scanner bed with their head in a head holder to minimize motion.

    • Center the brain in the field of view.

  • CT Scan (for attenuation correction and anatomical localization):

    • Perform a low-dose CT scan of the head.

    • Typical parameters: 120 kVp, 30-50 mAs.

  • PET Scan:

    • Acquire a dynamic or static PET scan of the brain.

    • For dynamic scanning, a typical protocol might be 30-60 minutes.

    • For static imaging, a 10-20 minute acquisition is common.

  • Image Reconstruction:

    • Use an iterative reconstruction algorithm (e.g., OSEM or BPL).

    • Recommended parameters (to be optimized for your scanner):

      • OSEM: 3 iterations, 16 subsets.

      • Apply corrections for attenuation, scatter, and randoms.

      • Consider the use of TOF and PSF modeling if available.

    • Apply a post-reconstruction Gaussian filter (e.g., 4 mm FWHM) to reduce noise, balancing with the desired spatial resolution.

  • Data Analysis:

    • Co-register the PET images to the corresponding CT or a structural MRI for anatomical reference.

    • Define regions of interest (ROIs) for quantitative analysis.

    • Calculate standardized uptake values (SUV) or perform kinetic modeling (e.g., two-tissue compartmental model or Logan graphical analysis for dynamic data) to determine VT.[1][14]

References

Technical Support Center: PF-06455944 and LRRK2 G2019S Mutation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the impact of the Leucine-Rich Repeat Kinase 2 (LRRK2) G2019S mutation on the binding kinetics of the inhibitor PF-06455943.

Frequently Asked Questions (FAQs)

Q1: What is the reported inhibitory activity of this compound against wild-type (WT) and G2019S LRRK2?

This compound is a potent LRRK2 inhibitor with reported IC50 values of 3 nM for wild-type LRRK2 and 9 nM for the G2019S mutant in biochemical assays. In a cellular context, the IC50 has been reported as 20 nM.[1] This suggests a slight decrease in potency (approximately 3-fold) for the G2019S mutant compared to the wild-type enzyme.

Q2: How does the G2019S mutation affect the structure and activity of LRRK2?

The G2019S mutation is the most common pathogenic mutation in LRRK2 and is linked to an increased risk of Parkinson's disease.[2] This mutation occurs in the activation loop of the kinase domain and leads to a hyperactive kinase.[2][3] Mechanistically, the G2019S mutation is thought to stabilize the active "DYG-in" conformation of the activation loop through the formation of new hydrogen bonds.[3] This stabilization of the active state is a key contributor to the observed increase in kinase activity.

Q3: Why might the binding affinity of this compound be different for G2019S LRRK2 compared to WT?

Q4: What are the downstream signaling pathways affected by the LRRK2 G2019S mutation?

The hyperactive G2019S LRRK2 has been implicated in several cellular pathways. One of the key downstream effects is the phosphorylation of a subset of Rab GTPases, which are involved in vesicular trafficking.[5] Additionally, LRRK2 has been linked to the MAPK signaling cascade and processes like autophagy.[5]

Data Presentation

Table 1: Inhibitory Potency of this compound against LRRK2

TargetIC50 (nM)Assay Type
LRRK2 Wild-Type (WT)3Biochemical
LRRK2 G2019S9Biochemical
LRRK220Cellular

Data sourced from MedChemExpress.[1]

Experimental Protocols & Troubleshooting

This section provides generalized protocols for common assays used to assess LRRK2 inhibitor binding and activity. These should be optimized for your specific experimental conditions.

In Vitro Kinase Assay

This protocol is a general guideline for measuring LRRK2 kinase activity using a peptide substrate.

Detailed Methodology:

  • Prepare Reagents:

    • LRRK2 Enzyme: Purified recombinant full-length or kinase domain of WT and G2019S LRRK2.

    • Kinase Buffer: Typically contains HEPES or Tris-HCl, MgCl2, DTT, and a source of ATP.

    • Substrate: A known LRRK2 peptide substrate, such as LRRKtide.

    • This compound: Prepare a stock solution in DMSO and create a serial dilution series.

    • Detection Reagent: An antibody specific for the phosphorylated substrate.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the LRRK2 enzyme to the kinase buffer.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the peptide substrate and ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent and incubate as recommended by the manufacturer.

    • Read the signal on a suitable plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Guide: In Vitro Kinase Assay

IssuePossible CauseSuggested Solution
High background signal Non-specific antibody binding.Optimize antibody concentrations and blocking conditions.
Contaminated reagents.Use fresh, high-quality reagents and buffers.
Low or no signal Inactive enzyme.Use a fresh aliquot of LRRK2. Avoid repeated freeze-thaw cycles.
Suboptimal ATP or substrate concentration.Titrate ATP and substrate concentrations to determine the optimal conditions.
High variability between replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Inconsistent incubation times.Use a multichannel pipette for simultaneous additions and ensure consistent timing.
Cellular Target Engagement Assay (NanoBRET™)

This protocol provides a general workflow for measuring the engagement of this compound with LRRK2 in living cells.

Detailed Methodology:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector expressing LRRK2 (WT or G2019S) fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, 96-well assay plate and incubate for 24-48 hours.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Add the diluted inhibitor or vehicle control to the wells containing the cells.

    • Prepare the NanoBRET™ tracer solution in Opti-MEM® and add it to all wells.

    • Incubate the plate at 37°C in a CO2 incubator for the optimized time (typically 2-4 hours).

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution and add it to all wells.

    • Read the plate on a luminometer capable of measuring both donor (460 nm) and acceptor (610 nm) wavelengths.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the BRET ratios to the vehicle control.

    • Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.

Troubleshooting Guide: Cellular Target Engagement Assay

IssuePossible CauseSuggested Solution
Low BRET signal Low expression of the NanoLuc®-LRRK2 fusion protein.Optimize transfection conditions or use a stable cell line.
Inefficient energy transfer.Ensure the tracer concentration is optimized.
High background Non-specific binding of the tracer.Test a lower concentration of the tracer.
Cell toxicity High concentration of inhibitor or DMSO.Perform a dose-response curve to determine the optimal non-toxic concentration. Keep the final DMSO concentration low and consistent.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_WT LRRK2 (WT) Rab_GTPases Rab GTPases LRRK2_WT->Rab_GTPases Phosphorylation MAPK_Pathway MAPK Pathway LRRK2_WT->MAPK_Pathway Autophagy Autophagy LRRK2_WT->Autophagy LRRK2_G2019S LRRK2 (G2019S) LRRK2_G2019S->Rab_GTPases Increased Phosphorylation LRRK2_G2019S->MAPK_Pathway LRRK2_G2019S->Autophagy Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Survival Neuronal Survival MAPK_Pathway->Neuronal_Survival Autophagy->Neuronal_Survival PF06455943 This compound PF06455943->LRRK2_WT Inhibition PF06455943->LRRK2_G2019S Inhibition Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Target Engagement (NanoBRET™) invitro_start Prepare Reagents (Enzyme, Inhibitor, Substrate) invitro_inhibit Inhibitor Incubation invitro_start->invitro_inhibit invitro_react Kinase Reaction invitro_inhibit->invitro_react invitro_detect Detection invitro_react->invitro_detect invitro_analyze Data Analysis (IC50) invitro_detect->invitro_analyze cellular_start Transfect Cells with NanoLuc®-LRRK2 cellular_treat Treat with Inhibitor and Tracer cellular_start->cellular_treat cellular_incubate Incubation cellular_treat->cellular_incubate cellular_read Read BRET Signal cellular_incubate->cellular_read cellular_analyze Data Analysis (IC50) cellular_read->cellular_analyze Troubleshooting_Logic start Unexpected Experimental Result check_reagents Check Reagent Integrity (Enzyme, Inhibitor, Antibodies) start->check_reagents check_protocol Review Protocol Execution (Concentrations, Times, Temps) start->check_protocol check_controls Analyze Control Wells (Positive, Negative, Vehicle) start->check_controls optimize_assay Re-optimize Assay Conditions (e.g., Titrations) check_reagents->optimize_assay If reagents are suspect check_protocol->optimize_assay If protocol adherence is uncertain check_controls->optimize_assay If controls fail consult Consult Literature/ Technical Support optimize_assay->consult If issues persist

References

Technical Support Center: [18F]PF-06455943 Binding Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding of the LRRK2 PET radiotracer, [18F]PF-06455943, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is [18F]this compound and what is its target?

A1: [18F]this compound is a positron emission tomography (PET) radiotracer designed to image Leucine-Rich Repeat Kinase 2 (LRRK2) in the brain. Mutations in the LRRK2 gene are a common cause of inherited Parkinson's disease, making it a significant target for therapeutic drug development.

Q2: What is non-specific binding and why is it a concern for [18F]this compound?

Q3: How is the specificity of [18F]this compound binding typically determined?

A3: The specificity of [18F]this compound binding is typically assessed through "blocking" or "displacement" studies. In these experiments, a high concentration of a non-radioactive compound that binds to the same target (a "blocker" or "competitor") is administered alongside or prior to the radiotracer. If the radiotracer binding is specific, the blocker will compete for the target sites, resulting in a significantly reduced radioactive signal in the target tissue. Homologous blocking studies using non-radioactive this compound have demonstrated a 45-55% displacement of [18F]this compound signal in the non-human primate brain, confirming a substantial specific binding component.[1][2][3]

Troubleshooting Guides

In-Vitro Autoradiography: High Non-Specific Binding

Issue: Autoradiography images of brain sections show high background signal, making it difficult to distinguish specific binding to LRRK2-expressing regions.

dot```dot graph Troubleshooting_In_Vitro { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Define nodes High_NSB [label="High Non-Specific Binding\nin Autoradiography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Protocol [label="Review Experimental Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; Radioligand_Issues [label="Investigate Radioligand\nProperties", fillcolor="#FBBC05", fontcolor="#202124"]; Tissue_Prep_Issues [label="Assess Tissue\nPreparation", fillcolor="#FBBC05", fontcolor="#202124"]; Assay_Conditions [label="Optimize Assay\nConditions", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions Optimize_Concentration [label="Lower [18F]this compound\nConcentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Purity [label="Verify Radiochemical\nPurity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proper_Washing [label="Ensure Thorough\nPost-incubation Washes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Blocker [label="Incorporate Blocking Agent\n(e.g., BSA) in Buffer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Incubation [label="Shorten Incubation Time\nor Lower Temperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pre_incubation [label="Optimize Pre-incubation\nStep", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define relationships High_NSB -> Check_Protocol; Check_Protocol -> Radioligand_Issues; Check_Protocol -> Tissue_Prep_Issues; Check_Protocol -> Assay_Conditions;

Radioligand_Issues -> Optimize_Concentration; Radioligand_Issues -> Check_Purity; Tissue_Prep_Issues -> Proper_Washing; Tissue_Prep_Issues -> Pre_incubation; Assay_Conditions -> Add_Blocker; Assay_Conditions -> Optimize_Incubation; }

Caption: Troubleshooting workflow for high background signal in in-vivo PET imaging.

Potential Cause Troubleshooting Strategy
High Non-Displaceable Binding Conduct a homologous blocking study by pre-administering a non-radioactive dose of this compound (e.g., 0.1-0.3 mg/kg) to quantify the displaceable (specific) binding. This will help to determine the magnitude of the non-specific component. [1][2][3]
Inappropriate Kinetic Model Use an appropriate kinetic model for data analysis. For [18F]this compound, a two-tissue compartmental model (2-TCM) or a Logan graphical analysis has been shown to be suitable for quantification. [2]
Partial Volume Effects (PVE) The limited spatial resolution of PET can cause "spill-over" of signal from adjacent regions, which can be particularly problematic for small brain structures. Implement partial volume correction (PVC) algorithms during data analysis to obtain more accurate regional quantification. [2]
Radiometabolites Brain-penetrant radiometabolites can contribute to the non-specific signal. Ensure accurate and frequent arterial blood sampling with subsequent metabolite analysis to generate a metabolite-corrected arterial input function for kinetic modeling. [1][2]
Physiological Factors Variations in anesthesia, blood flow, or subject physiology can influence tracer uptake and clearance. Ensure a consistent and stable physiological state of the subject during the scan.

Quantitative Data Summary

The following table summarizes the results from a homologous blocking study with [18F]this compound in non-human primates, which is a key experiment to differentiate specific from non-specific binding.

Parameter Description Result
Blocking Agent Unlabeled this compoundN/A
Doses of Blocking Agent 0.1 and 0.3 mg/kgN/A
Displacement of Total Distribution Volume (VT) The percentage reduction in the total radiotracer binding in the brain upon administration of the blocking agent.45-55%

This data indicates that approximately half of the [18F]this compound signal in the brain is displaceable and therefore specific to the LRRK2 target. [1][2][3]

Experimental Protocols

In-Vitro Autoradiography with [18F]this compound (Representative Protocol)

This protocol is a representative procedure for in-vitro autoradiography with 18F-labeled radiotracers on brain sections and can be adapted for [18F]this compound.

  • Tissue Preparation:

    • Use cryostat-sectioned brain tissue (e.g., 20 µm thick) from the species of interest.

    • Thaw-mount the sections onto microscope slides and store at -80°C until use.

  • Pre-incubation:

    • Bring slides to room temperature.

    • Pre-incubate the sections in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to remove endogenous ligands. [4][5]

  • Incubation:

    • Incubate the sections with [18F]this compound in a fresh buffer. The final concentration of the radiotracer should be optimized (e.g., in the low nanomolar range).

    • For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of a competing ligand (e.g., 10 µM unlabeled this compound).

    • Incubation is typically carried out for 60-90 minutes at room temperature.

  • Washing:

    • Rapidly wash the slides in ice-cold buffer to terminate the incubation and remove unbound radiotracer.

    • Perform multiple washes (e.g., 2-3 times for 1-5 minutes each). [4][5] * A final quick rinse in ice-cold deionized water can help remove buffer salts. [4][5]

  • Drying and Exposure:

    • Dry the slides quickly under a stream of cool, dry air.

    • Expose the dried slides to a phosphor imaging plate or autoradiographic film. Exposure time will depend on the radioactivity and may range from hours to days.

  • Data Analysis:

    • Quantify the signal intensity in different brain regions using appropriate software.

    • Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.

In-Vivo PET Imaging with [18F]this compound and Homologous Blocking

This protocol outlines the key steps for performing a PET imaging study with [18F]this compound, including a blocking condition to assess specific binding.

  • Subject Preparation:

    • Fast the subject (e.g., non-human primate) overnight.

    • Anesthetize the subject and maintain anesthesia throughout the scan. Monitor physiological parameters (heart rate, respiration, temperature).

  • Radiotracer Administration:

    • Administer a bolus injection of [18F]this compound intravenously.

  • PET Scan Acquisition:

    • Acquire dynamic PET data for a duration of 90-120 minutes.

  • Arterial Blood Sampling:

    • Collect serial arterial blood samples throughout the scan to measure the concentration of [18F]this compound and its radiometabolites in plasma.

  • Blocking Study Protocol:

    • On a separate day, perform a second PET scan on the same subject.

    • Prior to the [18F]this compound injection, administer a bolus of unlabeled this compound (0.1 or 0.3 mg/kg).

    • Repeat steps 2-4.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images, correcting for attenuation, scatter, and decay.

    • Co-register the PET images with an anatomical MRI of the subject's brain.

    • Delineate regions of interest (ROIs) on the MRI.

    • Generate time-activity curves (TACs) for each ROI.

    • Using the metabolite-corrected arterial input function and the TACs, apply a suitable kinetic model (e.g., 2-TCM) to estimate the total distribution volume (VT) for both the baseline and blocking scans.

    • Calculate the percent displacement of VT to determine the level of specific binding.

References

Technical Support Center: Accounting for PF-06455943 Metabolism in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LRRK2 inhibitor PF-06455943 in in vivo experimental settings. Our aim is to help you navigate common challenges related to its metabolism and ensure the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: We are observing a discrepancy between our in vitro potency and in vivo efficacy for this compound. What could be the underlying reasons?

A1: This is a common challenge in drug development. For this compound, several factors related to its in vivo metabolism could be at play:

  • Extensive First-Pass Metabolism: this compound may be significantly metabolized in the gut wall or liver before reaching systemic circulation, reducing the concentration of the active parent compound.

  • Rapid Systemic Clearance: The compound could be quickly metabolized and eliminated from the body, leading to a short duration of action and lower than expected exposure.

  • Formation of Inactive Metabolites: The metabolic products of this compound may not have the same inhibitory activity on LRRK2 as the parent compound.

  • Poor Bioavailability: Issues with formulation or absorption can also contribute to lower than expected plasma concentrations.

We recommend conducting a pharmacokinetic (PK) study to determine the plasma concentration of this compound over time after administration. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile in your animal model.

Q2: Our PET imaging data with [¹⁸F]this compound shows high background signal or inconsistent quantification. Could metabolism be a contributing factor?

A2: Yes, absolutely. The presence of radiometabolites is a critical consideration in PET imaging studies. If [¹⁸F]this compound is metabolized into radiolabeled fragments that can cross the blood-brain barrier, these metabolites can contribute to the PET signal, leading to an overestimation of LRRK2 occupancy.

It is crucial to perform "radiometabolite-corrected" analysis of arterial blood samples.[1][2] This involves separating the parent radiotracer from its radiometabolites and using only the parent tracer concentration in your kinetic modeling.

Q3: What are the likely metabolic pathways for this compound?

A3: While specific metabolic pathways for this compound are not extensively published, based on its chemical structure, common metabolic transformations for similar pharmaceutical compounds include:

  • Oxidation: Cytochrome P450 (CYP) enzymes in the liver are likely to catalyze oxidative reactions on the molecule.

  • Glucuronidation: The addition of a glucuronic acid moiety is a common phase II metabolic reaction that increases water solubility and facilitates excretion.

  • Sulfation: The addition of a sulfate (B86663) group is another possible phase II conjugation reaction.

Identifying the specific metabolites and their pathways in your experimental system is recommended for a thorough understanding of the compound's disposition.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability

If you are encountering low and highly variable plasma concentrations of this compound after oral administration, follow this troubleshooting workflow:

Start Low/Variable Oral Bioavailability Solubility Assess Physicochemical Properties (Solubility, LogP) Start->Solubility Metabolism Evaluate In Vitro Metabolic Stability (Microsomes, Hepatocytes) Start->Metabolism Permeability Conduct Caco-2 Permeability Assay Start->Permeability PoorSolubility Poor Solubility Solubility->PoorSolubility HighClearance High Intrinsic Clearance Metabolism->HighClearance Efflux High Efflux Ratio Permeability->Efflux Formulation Optimize Formulation (e.g., SEDDS, micronization) PoorSolubility->Formulation If solubility is the issue MetabolicHotspot Identify Metabolic Hotspots & Consider Prodrug Strategy HighClearance->MetabolicHotspot If metabolism is rapid EffluxInhibitor Co-dose with Efflux Inhibitor (for mechanistic understanding) Efflux->EffluxInhibitor If efflux is high cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism PF06455943 This compound Oxidation Oxidation (CYP450) PF06455943->Oxidation M1 M1 (Oxidative Metabolite) Oxidation->M1 Glucuronidation Glucuronidation (UGTs) M1->Glucuronidation M2 M2 (Glucuronide Conjugate) Glucuronidation->M2 Excretion Excretion (Urine, Feces) M2->Excretion Dosing Animal Dosing (Oral or IV) SampleCollection Sample Collection (Blood, Urine, Feces) Dosing->SampleCollection SampleProcessing Sample Processing (Plasma separation, Extraction) SampleCollection->SampleProcessing LCMS LC-MS/MS Analysis (Quantification & Identification) SampleProcessing->LCMS DataAnalysis Data Analysis (PK parameters, Metabolite profiling) LCMS->DataAnalysis

References

Validation & Comparative

A Head-to-Head Comparison of PF-06455943 and MLi-2 for In Vivo LRRK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable in vivo tool compound is critical for validating therapeutic hypotheses. This guide provides an objective comparison of two prominent LRRK2 inhibitors, PF-06455943 and MLi-2, focusing on their in vivo performance for inhibiting the Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, with the G2019S mutation leading to increased kinase activity. This has spurred the development of potent and selective LRRK2 kinase inhibitors to investigate the therapeutic potential of targeting this pathway. Here, we present a comparative analysis of this compound and MLi-2, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

LRRK2 Signaling Pathway and Inhibition

The LRRK2 protein is a complex enzyme with multiple domains. Its kinase activity is central to its pathological role. A key downstream event is the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular trafficking. Inhibition of LRRK2 kinase activity leads to a reduction in the phosphorylation of these substrates. The dephosphorylation of LRRK2 at serine 935 (pS935) is also a widely used indirect biomarker for target engagement, as it is a consequence of LRRK2 kinase inhibition.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Inhibition cluster_2 Biomarkers LRRK2 Active LRRK2 pRab pRab GTPase (pT73-Rab10) LRRK2->pRab Phosphorylation Inactive_LRRK2 Inactive LRRK2 pS935 pS935-LRRK2 LRRK2->pS935 Autophosphorylation (indirect marker) Rab Rab GTPase (e.g., Rab10) Rab->LRRK2 Inhibitor This compound or MLi-2 Inhibitor->LRRK2 LRRK2_dephospho LRRK2 (S935) Inactive_LRRK2->LRRK2_dephospho Dephosphorylation PET_Workflow cluster_0 Pre-Scan cluster_1 Scanning cluster_2 Analysis Animal_Prep Anesthetize NHP and place in PET scanner Baseline_Scan Inject [18F]this compound and acquire baseline PET scan Animal_Prep->Baseline_Scan Blocking_Dose Administer unlabeled This compound (blocking dose) Baseline_Scan->Blocking_Dose Blocking_Scan Inject [18F]this compound and acquire blocking PET scan Blocking_Dose->Blocking_Scan Data_Analysis Reconstruct PET images and calculate tracer uptake (VT) Blocking_Scan->Data_Analysis Occupancy_Calc Calculate LRRK2 occupancy (% VT displacement) Data_Analysis->Occupancy_Calc MLi2_Workflow cluster_0 Dosing cluster_1 Sample Collection cluster_2 Biomarker Analysis Dosing Administer MLi-2 or vehicle to mice (e.g., oral gavage) Euthanasia Euthanize mice at specified time points Dosing->Euthanasia Tissue_Collection Collect brain and peripheral tissues Euthanasia->Tissue_Collection Lysate_Prep Prepare tissue lysates Tissue_Collection->Lysate_Prep Western_Blot Perform Western blot for pS935-LRRK2, total LRRK2, and loading control Lysate_Prep->Western_Blot Quantification Quantify band intensities to determine inhibition Western_Blot->Quantification

A Comparative Guide to the Selectivity Profiles of PF-06455943 and GNE-7915

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profiles of two prominent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, PF-06455943 and GNE-7915. The information presented herein is intended to assist researchers in making informed decisions when selecting a suitable chemical probe for their studies on LRRK2-related signaling pathways and pathologies, such as Parkinson's disease.

Executive Summary

Both this compound and GNE-7915 are potent inhibitors of LRRK2 kinase activity. GNE-7915 has been extensively profiled against large kinase panels, demonstrating a high degree of selectivity for LRRK2. While this compound is also a potent and selective LRRK2 inhibitor, publicly available data on its activity across the broader human kinome is less comprehensive. This guide summarizes the available quantitative data, details the experimental methodologies used for their characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Inhibitor Characteristics

The following table summarizes the key quantitative data for this compound and GNE-7915, focusing on their potency against LRRK2 and their broader kinase selectivity.

ParameterThis compoundGNE-7915
Primary Target Leucine-Rich Repeat Kinase 2 (LRRK2)Leucine-Rich Repeat Kinase 2 (LRRK2)
IC50 (WT LRRK2) 3 nM[1]9 nM[2][3]
IC50 (G2019S LRRK2) 9 nM[1]Not explicitly stated, but potent against G2019S
Ki Not explicitly stated1 nM[4]
Cellular IC50 (pS935 LRRK2) 20 nM[1]Not explicitly stated
Kinase Selectivity Profile Stated to have "excellent potency and target selectivity"[5]Invitrogen Kinase Panel (187 kinases) at 0.1 µM: Only TTK showed >50% inhibition.[4][6] DiscoverX KinomeScan (392 kinases) at 0.1 µM: 10 kinases showed >50% probe displacement; only LRRK2, TTK, and ALK showed >65% probe displacement.[2][7]
Known Off-Target Activities Not explicitly stated in detailModerately potent 5-HT2B antagonist.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are descriptions of the key assays used to characterize the selectivity of LRRK2 inhibitors.

LRRK2 Kinase Inhibition Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

This high-throughput assay is commonly used to measure LRRK2 kinase activity in both biochemical and cellular contexts.[8]

  • Principle: The assay measures the phosphorylation of a substrate peptide by LRRK2. In a cellular context, a LRRK2-Green Fluorescent Protein (GFP) fusion is expressed. A terbium-labeled antibody specific to a phosphorylated residue on LRRK2 (e.g., Ser935) is used. When the antibody binds to the phosphorylated LRRK2-GFP, FRET occurs between the terbium donor and the GFP acceptor, generating a detectable signal.[8]

  • Procedure Outline:

    • Cells expressing LRRK2-GFP are plated in a multi-well plate.

    • Cells are treated with varying concentrations of the inhibitor (e.g., this compound or GNE-7915).

    • Cells are lysed, and the terbium-labeled anti-phospho-LRRK2 antibody is added.

    • After incubation, the TR-FRET signal is measured using a plate reader.

    • The IC50 value is determined by plotting the inhibitor concentration against the percentage of inhibition.[8]

2. DiscoverX KINOMEscan™ Assay:

This is a competition binding assay used to quantitatively measure the interaction of a compound with a large panel of kinases.

  • Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag fused to the kinase.[9]

  • Procedure Outline:

    • A DNA-tagged kinase, an immobilized ligand, and the test compound are combined.

    • The mixture is incubated to allow for binding competition.

    • The amount of kinase bound to the immobilized ligand is quantified by qPCR.

    • The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given compound concentration.[9]

Mandatory Visualization

LRRK2 Signaling Pathway

The following diagram illustrates a simplified representation of the LRRK2 signaling pathway, highlighting its central role in cellular processes implicated in Parkinson's disease.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Substrates & Pathways cluster_inhibitors Inhibitors Autophosphorylation Autophosphorylation LRRK2 LRRK2 Autophosphorylation->LRRK2 GTP_binding GTP_binding GTP_binding->LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking This compound This compound This compound->LRRK2 GNE-7915 GNE-7915 GNE-7915->LRRK2

Caption: Simplified LRRK2 signaling pathway and points of inhibition.

Experimental Workflow: Kinase Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.

Kinase_Selectivity_Workflow cluster_screening Primary Screening cluster_profiling Selectivity Profiling cluster_validation Hit Validation HTS High-Throughput Screening (e.g., TR-FRET) Kinase_Panel Broad Kinase Panel Screen (e.g., KINOMEscan) HTS->Kinase_Panel Identified Hits Dose_Response Dose-Response & IC50 Determination Kinase_Panel->Dose_Response Selective Hits Cellular_Assays Cellular Target Engagement Assays Dose_Response->Cellular_Assays

Caption: Workflow for kinase inhibitor selectivity profiling.

References

Head-to-Head Comparison: PF-06455943 and PF-06447475 in LRRK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two potent, selective, and brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors: PF-06455943 and PF-06447475. Both compounds have been instrumental in the preclinical investigation of LRRK2 as a therapeutic target for Parkinson's disease (PD). This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid in the selection and application of these research tools.

Quantitative Data Summary

The following tables provide a side-by-side comparison of the key in vitro and in vivo characteristics of this compound and PF-06447475, highlighting their potency, pharmacokinetic properties, and utility in preclinical models.

Table 1: In Vitro and In Vivo Potency

ParameterThis compoundPF-06447475Reference
Target LRRK2 (Wild-Type)LRRK2 (Wild-Type)[1]
Biochemical IC50 3.6 nM3 nM[1]
Cellular IC50 (pS935 LRRK2) Not explicitly stated<10 nM (in Raw264.7 cells)[2]
In Vivo Target Engagement 45-55% displacement of [18F]this compound in NHP brainSignificant reduction of pS935-LRRK2 in rat brain and kidney[3]

Table 2: Preclinical Pharmacokinetics and Efficacy

ParameterThis compoundPF-06447475Reference
Animal Model Rodents, Non-Human PrimatesRats (α-synuclein overexpression)[1][4]
Dosing Regimen IV administration for PET imaging30 mg/kg, oral, twice daily for 4 weeks[4]
Key Efficacy Findings High brain uptake, suitable for PET imaging of LRRK2Blocks α-synuclein-induced dopaminergic neurodegeneration[1][4]
Safety/Tolerability Notes Favorable in vitro safety profileWell-tolerated in rats at doses up to 30 mg/kg[1][5]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental designs, the following diagrams were generated using the DOT language.

LRRK2_Signaling_Pathway cluster_upstream Upstream Activators cluster_lrrk2 LRRK2 Kinase Core cluster_downstream Downstream Effects Genetic Mutations (e.g., G2019S) Genetic Mutations (e.g., G2019S) LRRK2 LRRK2 Genetic Mutations (e.g., G2019S)->LRRK2 Activate Neuroinflammation Neuroinflammation Neuroinflammation->LRRK2 Activate Rab GTPase Phosphorylation Rab GTPase Phosphorylation LRRK2->Rab GTPase Phosphorylation Phosphorylates Altered Vesicular Trafficking Altered Vesicular Trafficking Rab GTPase Phosphorylation->Altered Vesicular Trafficking Lysosomal Dysfunction Lysosomal Dysfunction Altered Vesicular Trafficking->Lysosomal Dysfunction α-Synuclein Aggregation α-Synuclein Aggregation Lysosomal Dysfunction->α-Synuclein Aggregation Neuronal Cell Death Neuronal Cell Death α-Synuclein Aggregation->Neuronal Cell Death Inhibitors This compound PF-06447475 Inhibitors->LRRK2 Inhibit

Caption: LRRK2 signaling cascade in Parkinson's disease and points of inhibition.

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_imaging PET Imaging (this compound) Biochemical Assay (IC50) Biochemical Assay (IC50) Cellular Assay (pLRRK2) Cellular Assay (pLRRK2) Biochemical Assay (IC50)->Cellular Assay (pLRRK2) Animal Model of PD Animal Model of PD Cellular Assay (pLRRK2)->Animal Model of PD Compound Administration Compound Administration Animal Model of PD->Compound Administration Behavioral Analysis Behavioral Analysis Compound Administration->Behavioral Analysis Radioligand Injection Radioligand Injection Compound Administration->Radioligand Injection Post-mortem Tissue Analysis Post-mortem Tissue Analysis Behavioral Analysis->Post-mortem Tissue Analysis PET Scan PET Scan Radioligand Injection->PET Scan Quantify Target Occupancy Quantify Target Occupancy PET Scan->Quantify Target Occupancy

Caption: Typical preclinical drug discovery workflow for LRRK2 inhibitors.

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and PF-06447475.

LRRK2 Kinase Activity Assay (In Vitro)

This assay quantifies the direct inhibitory effect of the compounds on LRRK2 enzymatic activity.

Principle: The assay measures the phosphorylation of a synthetic peptide substrate (LRRKtide) by recombinant LRRK2 enzyme in the presence of ATP. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method (e.g., ADP-Glo™) or by detecting radiolabeled ATP incorporation.

Methodology:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (this compound or PF-06447475) at various concentrations or DMSO as a vehicle control.

  • Add 2 µL of recombinant LRRK2 enzyme diluted in kinase assay buffer.

  • Pre-incubate the enzyme and inhibitor mixture for 10-20 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing LRRKtide and ATP).

  • Incubate the reaction for a defined period (e.g., 60-120 minutes) at 30°C.[2]

  • Detection:

    • Luminescence-based: Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™. The luminescent signal is proportional to kinase activity.[2]

    • Radiolabel-based: Use [γ-³²P]ATP in the reaction. Stop the reaction by adding Laemmli sample buffer, separate the products by SDS-PAGE, and quantify substrate phosphorylation using a phosphoimager.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces LRRK2 activity by 50%, by fitting the data to a dose-response curve.[2]

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This protocol measures the ability of the compounds to inhibit LRRK2 activity within a cellular context by quantifying the phosphorylation of LRRK2 at key sites, such as Ser935.

Principle: Cells expressing LRRK2 are treated with the inhibitor. The level of LRRK2 phosphorylation at a specific site (e.g., Ser935) is then measured relative to the total amount of LRRK2 protein using Western blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293 or Raw264.7 macrophages) and allow them to adhere. Treat the cells with various concentrations of this compound or PF-06447475 for a specified time (e.g., 90 minutes).[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-LRRK2 (e.g., anti-pS935-LRRK2).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total LRRK2 to normalize the phosphorylation signal to the total protein amount.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated LRRK2 to total LRRK2. Determine the IC50 value from the dose-response curve.

In Vivo Neuroprotection Study in an α-Synuclein Overexpression Model

This protocol evaluates the neuroprotective efficacy of the LRRK2 inhibitors in a disease-relevant animal model.

Principle: Overexpression of α-synuclein in the substantia nigra of rats using an adeno-associated virus (AAV) vector leads to the progressive loss of dopaminergic neurons, a key pathological feature of Parkinson's disease. The ability of the LRRK2 inhibitor to prevent this neuronal loss is assessed.

Methodology:

  • Animal Model: Use male G2019S-LRRK2 BAC transgenic rats and non-transgenic wild-type rats (10-12 weeks old).[6]

  • α-Synuclein Overexpression: Unilaterally inject recombinant AAV2 particles expressing human α-synuclein into the substantia nigra of the rats.[6]

  • Inhibitor Administration: Four weeks after the viral transduction, treat the rats with PF-06447475 (e.g., 30 mg/kg) or a vehicle control via oral gavage, typically twice daily for several weeks.[6]

  • Endpoint Analysis:

    • After the treatment period, euthanize the animals and perfuse them with saline.

    • Collect the brains and process them for immunohistochemical analysis.

    • Stain brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

    • Quantify the number of surviving TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using unbiased stereology to determine the extent of neuroprotection.[7]

In Vivo PET Imaging for Target Occupancy

This protocol is specific to this compound, which is a PET radioligand, and is used to measure the extent to which the compound binds to its target (LRRK2) in the living brain.

Principle: [18F]this compound is administered to a subject (e.g., a non-human primate), and its distribution in the brain is measured using a PET scanner. To determine target occupancy, a blocking dose of a non-radiolabeled LRRK2 inhibitor is administered, and the reduction in the [18F]this compound signal is quantified.

Methodology:

  • Radioligand Administration: Anesthetize the subject and administer [18F]this compound intravenously.[3]

  • PET Scanning: Acquire dynamic PET scans over a specified period (e.g., 90 minutes) to measure the uptake and distribution of the radioligand in the brain.[3]

  • Blocking Study: In a separate session, administer a non-radiolabeled LRRK2 inhibitor (the "blocker") before the injection of [18F]this compound.

  • Data Analysis:

    • Reconstruct the PET images and define regions of interest (ROIs) in the brain.

    • Calculate the total distribution volume (VT) of the radioligand in the baseline and blocking scans using kinetic modeling.

    • Determine the target occupancy as the percentage reduction in VT in the blocking scan compared to the baseline scan.[3]

References

Cross-Validation of [18F]PF-06455943 PET with Immunohistochemistry for LRRK2 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for studying the Leucine-Rich Repeat Kinase 2 (LRRK2) protein, a critical target in Parkinson's disease research: in vivo imaging with the Positron Emission Tomography (PET) tracer [18F]PF-06455943 and ex vivo protein detection via immunohistochemistry (IHC). While a direct head-to-head quantitative comparison of [18F]this compound PET and LRRK2 IHC in the same cohort has not been extensively published, this guide synthesizes available preclinical data to present a comparative overview, including methodologies and expected quantitative outcomes.

Introduction to the Methodologies

[18F]this compound PET is a non-invasive imaging technique that allows for the in vivo visualization and quantification of LRRK2 in the brain. [18F]this compound is a novel radioligand that binds with high affinity and specificity to the LRRK2 protein.[1][2][3] This technique is invaluable for longitudinal studies in living subjects, enabling the assessment of LRRK2 expression levels and the target engagement of LRRK2-targeting therapeutics.

Immunohistochemistry (IHC) is a widely used laboratory technique that employs antibodies to detect the presence and localization of specific proteins within tissue sections. It is considered a "gold standard" for validating the presence of a target protein in a specific anatomical context. In the context of LRRK2 research, IHC can be used to visualize the cellular and subcellular distribution of the LRRK2 protein in post-mortem or biopsied brain tissue.

Quantitative Data Comparison

While direct comparative studies correlating [18F]this compound PET signal with IHC staining intensity for LRRK2 are not yet readily available in published literature, we can present a comparison based on preclinical studies that validated [18F]this compound PET using Western blot analysis for LRRK2 protein quantification. Western blot provides a quantitative measure of protein expression, which is analogous to the quantitative data obtainable from IHC through image analysis.

The following table summarizes the type of quantitative data generated from each technique, using data from a preclinical study in a transgenic LRRK2-G2019S mouse model as a representative example.[1][2]

Parameter [18F]this compound PET LRRK2 Western Blot (as a proxy for quantitative IHC)
Measurement In vivo tracer uptake (Area Under the Curve - AUC)Ex vivo relative protein expression
Wild-Type (WT) Mice Normalized AUC = 1.0Normalized LRRK2 enzyme density = 1.0
LRRK2-G2019S Mice Normalized AUC ≈ 1.22 (a 22% increase compared to WT)Normalized LRRK2 enzyme density ≈ 2.26 (a 2.26-fold increase compared to WT)
Interpretation The PET tracer shows significantly higher uptake in the brains of mice overexpressing LRRK2.Western blot confirms a significant overexpression of the LRRK2 protein in the transgenic model.

Note: The discrepancy in the fold-increase between the PET and Western blot data may be due to various factors, including differences in the sensitivity and dynamic range of the techniques, as well as potential in vivo factors influencing tracer delivery and binding that are not captured in an ex vivo lysate-based assay.

Experimental Protocols

Detailed methodologies for performing [18F]this compound PET imaging and LRRK2 immunohistochemistry are outlined below.

[18F]this compound PET Imaging Protocol (Rodent Model)

This protocol is based on preclinical evaluation studies of [18F]this compound.[1][2]

  • Radiotracer Synthesis: [18F]this compound is synthesized via a nucleophilic substitution reaction.

  • Animal Preparation: Research animals (e.g., mice) are anesthetized, and a tail-vein catheter is inserted for radiotracer injection.

  • PET Scan Acquisition:

    • The animal is positioned in a small-animal PET scanner.

    • A transmission scan is performed for attenuation correction.

    • [18F]this compound (typically 3.7-7.4 MBq) is injected intravenously as a bolus.

    • A dynamic emission scan is acquired for 60-90 minutes.

  • Image Reconstruction and Analysis:

    • PET images are reconstructed using an appropriate algorithm (e.g., 3D OSEM).

    • Regions of interest (ROIs) are drawn on the images corresponding to specific brain structures (e.g., striatum, cortex, cerebellum).

    • Time-activity curves (TACs) are generated for each ROI.

    • Quantitative analysis is performed to determine parameters such as the Standardized Uptake Value (SUV) or the Area Under the Curve (AUC) of the TACs.

LRRK2 Immunohistochemistry Protocol (Brain Tissue)

This is a general protocol for chromogenic IHC for LRRK2 in paraffin-embedded brain tissue.

  • Tissue Preparation:

    • Brain tissue is fixed in 10% neutral buffered formalin and embedded in paraffin.

    • 5-10 µm thick sections are cut and mounted on charged slides.

  • Deparaffinization and Rehydration:

    • Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to distilled water.

  • Antigen Retrieval:

    • Heat-induced epitope retrieval is performed by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.

  • Immunostaining:

    • Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

    • Sections are blocked with a blocking serum (e.g., normal goat serum) to prevent non-specific antibody binding.

    • Sections are incubated with a primary antibody against LRRK2 (e.g., rabbit anti-LRRK2) overnight at 4°C.

    • Sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG).

    • Sections are incubated with an avidin-biotin-peroxidase complex (ABC reagent).

  • Visualization:

  • Counterstaining and Mounting:

    • Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.

    • Slides are dehydrated, cleared, and coverslipped.

  • Image Analysis:

    • Stained slides are imaged using a light microscope.

    • Quantitative analysis can be performed using image analysis software to measure the staining intensity (optical density) or the percentage of positively stained area.

Visualizing the Methodologies

The following diagrams illustrate the experimental workflows for the cross-validation of [18F]this compound PET with immunohistochemistry.

G cluster_pet [18F]this compound PET Workflow cluster_ihc LRRK2 Immunohistochemistry Workflow cluster_comp Cross-Validation pet_synthesis Radiotracer Synthesis pet_injection IV Injection into Subject pet_synthesis->pet_injection pet_scan Dynamic PET Scan pet_injection->pet_scan pet_recon Image Reconstruction pet_scan->pet_recon pet_analysis Quantitative Analysis (SUV, AUC) pet_recon->pet_analysis correlation Correlate PET Signal with Staining Intensity pet_analysis->correlation ihc_tissue Brain Tissue Collection ihc_fixing Fixation & Paraffin Embedding ihc_tissue->ihc_fixing ihc_section Sectioning ihc_fixing->ihc_section ihc_stain Immunostaining for LRRK2 ihc_section->ihc_stain ihc_image Microscopy Imaging ihc_stain->ihc_image ihc_analysis Quantitative Analysis (Optical Density, % Area) ihc_image->ihc_analysis ihc_analysis->correlation

Caption: A flowchart illustrating the parallel workflows of [18F]this compound PET and LRRK2 IHC for cross-validation.

Alternative Validation Methodologies

Besides IHC, other techniques can be employed to validate the findings from [18F]this compound PET studies:

  • Autoradiography: This technique involves incubating tissue sections with the radiolabeled tracer itself ([18F]this compound) and then exposing the sections to a sensitive film or phosphor screen. Autoradiography provides a high-resolution map of the tracer's binding sites, which can be directly compared with adjacent sections stained by IHC. This method serves as an excellent bridge between in vivo PET imaging and ex vivo IHC.

  • Western Blotting: As demonstrated in the preclinical studies of [18F]this compound, Western blotting of tissue homogenates provides a robust method for quantifying the total amount of LRRK2 protein.[1][2] This can be correlated with the PET signal from the corresponding brain region.

  • In situ hybridization (ISH): This technique detects and localizes specific mRNA sequences in tissue sections. ISH for LRRK2 mRNA can provide information on gene expression levels, which can be compared to the protein levels detected by PET and IHC.

Conclusion

[18F]this compound PET is a powerful tool for the in vivo assessment of LRRK2, offering significant advantages for longitudinal and therapeutic monitoring studies. Immunohistochemistry remains a critical, high-resolution method for the ex vivo validation of LRRK2 expression and localization. While direct quantitative correlative data between these two specific methods are still emerging, preclinical data strongly supports the utility of [18F]this compound as a specific marker for LRRK2 protein levels. For a comprehensive validation of [18F]this compound PET, a multi-modal approach combining in vivo imaging with ex vivo techniques such as IHC, autoradiography, and Western blotting is recommended. This integrated approach will provide a more complete understanding of LRRK2 biology in both health and disease.

References

Comparative Efficacy of PF-06455943 in Wild-Type vs. G2019S LRRK2 Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neurodegenerative disease and drug development, understanding the nuanced efficacy of kinase inhibitors is paramount. This guide provides a comparative analysis of the Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, PF-06455943, in preclinical models expressing wild-type (WT) LRRK2 versus the pathogenic G2019S mutant. The G2019S mutation is the most common genetic cause of Parkinson's disease (PD), leading to increased LRRK2 kinase activity.[1][2] this compound is a potent LRRK2 inhibitor that has been developed as a potential therapeutic agent and a valuable research tool, including its use as a PET radioligand.[3]

This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound's activity in these distinct LRRK2 contexts.

Quantitative Data Summary

The inhibitory potency of this compound against both wild-type and G2019S LRRK2 has been determined through various biochemical and cellular assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Table 1: Biochemical Inhibition of LRRK2 Kinase Activity by this compound

Target EnzymeIC50 (nM)Assay Type
Wild-Type (WT) LRRK23Enzymatic Assay
G2019S LRRK29Enzymatic Assay

Data sourced from MedChemExpress.[3]

Table 2: Cellular Inhibition of LRRK2 Activity by this compound

Cell LineTargetIC50 (nM)Assay Type
HEK293LRRK220Whole Cell Assay (WCA)

Data sourced from MedChemExpress.[3]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for evaluating this compound, the following diagrams are provided.

LRRK2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_model Experimental Model Selection cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Model Wild-Type LRRK2 Model (e.g., WT cells/mice) vs. G2019S LRRK2 Model (e.g., G2019S KI mice) Treatment Administer this compound (various concentrations) or Vehicle Control Model->Treatment Biochemical Biochemical Assays (e.g., In vitro kinase assay) Treatment->Biochemical Cellular Cellular Assays (e.g., Western Blot for pRab10, TR-FRET for pS935) Treatment->Cellular InVivo In Vivo Analysis (e.g., Tissue analysis from treated KI mice) Treatment->InVivo Analysis Quantify LRRK2 activity (e.g., IC50 determination, -fold change in phosphorylation) Biochemical->Analysis Cellular->Analysis InVivo->Analysis

General Experimental Workflow for this compound Efficacy Testing.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro LRRK2 Kinase Assay (Biochemical)
  • Objective: To determine the direct inhibitory effect of this compound on the kinase activity of recombinant WT and G2019S LRRK2.

  • Materials:

    • Recombinant human LRRK2 (WT or G2019S mutant).

    • LRRKtide peptide substrate.

    • This compound.

    • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

    • ATP.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase assay buffer.

    • In a 384-well plate, add 1 µl of the this compound dilution or DMSO (vehicle control).

    • Add 2 µl of recombinant LRRK2 enzyme diluted in kinase assay buffer.

    • Pre-incubate the enzyme and inhibitor mixture for 10-20 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix (containing LRRKtide and ATP).

    • Incubate for 60-120 minutes at room temperature.

    • Stop the reaction and measure kinase activity using the ADP-Glo™ system according to the manufacturer's protocol, which quantifies the amount of ADP produced.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 Phosphorylation Assay (Western Blot)
  • Objective: To assess the effect of this compound on LRRK2-mediated phosphorylation of downstream substrates (e.g., Rab10) in a cellular context.

  • Materials:

    • HEK293T cells or G2019S LRRK2 knock-in mouse embryonic fibroblasts (MEFs).

    • This compound.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-Rab10 (Thr73), anti-total Rab10, anti-phospho-LRRK2 (Ser935), anti-total LRRK2, anti-GAPDH or β-actin (loading control).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 90 minutes).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).

    • Denature protein lysates by boiling with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Pharmacodynamic Study in G2019S LRRK2 Knock-in Mice
  • Objective: To evaluate the in vivo efficacy of this compound in inhibiting LRRK2 kinase activity in a physiologically relevant animal model.

  • Materials:

    • G2019S LRRK2 knock-in (KI) mice and wild-type littermate controls.

    • This compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection).

    • Tissue homogenization buffer with protease and phosphatase inhibitors.

    • Western blot or ELISA reagents as described in Protocol 2.

  • Procedure:

    • Administer a single dose or multiple doses of this compound or vehicle to G2019S KI and WT mice.

    • At a predetermined time point post-dosing, euthanize the animals and rapidly dissect tissues of interest (e.g., brain, kidney, lung).

    • Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.

    • Homogenize the tissues in lysis buffer and prepare protein lysates as described in Protocol 2.

    • Measure the levels of phospho-LRRK2 (S935) and/or phospho-Rab10 (T73) and their total protein counterparts using Western blot or a quantitative immunoassay (e.g., Meso Scale Discovery).

    • Analyze the data to determine the extent of LRRK2 inhibition in the target tissue at different doses of this compound.

Conclusion

This compound demonstrates potent inhibition of both wild-type and the hyperactive G2019S mutant of LRRK2. While it exhibits a slightly higher potency for the wild-type enzyme in biochemical assays, its efficacy in cellular and in vivo models confirms its ability to engage and inhibit the pathogenic G2019S LRRK2. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the comparative efficacy of this compound and other LRRK2 inhibitors in relevant preclinical models of Parkinson's disease. Such studies are crucial for advancing our understanding of LRRK2 biology and for the development of novel therapeutic strategies for this neurodegenerative disorder.

References

A Comparative Analysis of PF-06455943 and Next-Generation LRRK2 Inhibitors for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical LRRK2 inhibitor PF-06455943 against emerging next-generation inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to inform strategic research decisions.

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with mutations in the LRRK2 gene being a significant genetic contributor to both familial and sporadic forms of the disease.[1] this compound is a potent and selective LRRK2 inhibitor that has also been developed as a PET radioligand for in vivo imaging.[2][3] As the field advances, a new generation of LRRK2 inhibitors is entering clinical trials, demonstrating promising safety and target engagement profiles. This guide benchmarks this compound against these newer candidates, providing a quantitative and methodological comparison.

Quantitative Data Comparison

The following table summarizes the in vitro potency and, where available, clinical trial data for this compound and selected next-generation LRRK2 inhibitors. Data for PF-06447475, a closely related analog of this compound from the same chemical series, is included to provide a broader preclinical context.

InhibitorTargetIC50 (nM)Assay TypeClinical Trial PhaseKey Clinical FindingsReference(s)
This compound LRRK2 (WT)3BiochemicalPreclinicalPotent and selective LRRK2 inhibitor, developed as a PET radioligand.[3]
LRRK2 (G2019S)9Biochemical[3]
LRRK2 (cellular)20Cellular (WCA)[3]
PF-06447475 LRRK2 (WT)3BiochemicalPreclinicalDemonstrated neuroprotective effects in an α-synuclein-based rat model.[1]
LRRK2 (G2019S)11Biochemical[1]
LRRK2 (cellular)<10Cellular (Raw264.7 macrophages)[1]
BIIB122 (DNL151) LRRK2N/AN/APhase 2/3Generally well-tolerated. Achieved substantial peripheral LRRK2 kinase inhibition (≤98% reduction in pS935 LRRK2) and CNS target engagement (≤50% reduction in CSF total LRRK2).[4][5][6]
NEU-411 LRRK2N/AN/APhase 2Well-tolerated in Phase 1. Demonstrated robust LRRK2 target and pathway engagement, with dramatic reductions in pS935-LRRK2 in blood and CSF.[7][8][9]
MLi-2 LRRK2 (WT)0.76BiochemicalPreclinicalPotent inhibitor, but associated with reversible lung and kidney abnormalities in some animal models.[1]
LRRK2 (cellular)1.4Cellular[1]
GNE-7915 LRRK2 (WT)1 (Ki)BiochemicalPreclinicalPotent inhibitor, with some reports of reversible lung abnormalities in animal models.[1]
LRRK2 (cellular)18Cellular[1]

LRRK2 Signaling Pathway and Inhibitor Mechanism of Action

Mutations in the LRRK2 gene can lead to hyperactivity of its kinase domain. This aberrant activity results in the phosphorylation of downstream substrates, most notably a subset of Rab GTPases. The phosphorylation of these Rab proteins is thought to disrupt vesicular trafficking and lysosomal function, contributing to the neurodegenerative process in Parkinson's disease. LRRK2 inhibitors, including this compound and the next-generation compounds, act by binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its substrates and mitigating the downstream pathological effects.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activation cluster_1 Downstream Signaling cluster_2 Point of Inhibition LRRK2_Inactive Inactive LRRK2 LRRK2_Active Active LRRK2 (e.g., G2019S mutation) LRRK2_Inactive->LRRK2_Active Mutation/ Upstream Signals Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Vesicular Trafficking & Lysosomal Function pRab_GTPases->Vesicular_Trafficking Disruption Neuronal_Dysfunction Neuronal Dysfunction & Degeneration Vesicular_Trafficking->Neuronal_Dysfunction LRRK2_Inhibitor LRRK2 Inhibitor (e.g., this compound) LRRK2_Inhibitor->LRRK2_Active Inhibition

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of LRRK2 inhibitors. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro LRRK2 Kinase Assay (Biochemical IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified LRRK2 protein.

Materials:

  • Recombinant LRRK2 protein (Wild-Type and G2019S mutant)

  • Kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4)[2]

  • Myelin Basic Protein (MBP) as a generic substrate[2][3]

  • ATP and [γ-³²P]ATP

  • Test inhibitor (e.g., this compound) at various concentrations

  • 5x Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager

Procedure:

  • Prepare a reaction mix containing recombinant LRRK2 protein in kinase assay buffer.

  • Add the test inhibitor at a range of concentrations to the reaction mix and pre-incubate.

  • Initiate the kinase reaction by adding a solution containing ATP, MgCl₂, MBP, and [γ-³²P]ATP.[2]

  • Incubate the reaction at 30°C for a defined period (e.g., 15 minutes) with gentle agitation.[2]

  • Stop the reaction by adding 5x Laemmli sample buffer.[2]

  • Separate the reaction products by SDS-PAGE.

  • Visualize and quantify the phosphorylation of MBP using a phosphorimager.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular LRRK2 Target Engagement Assay (Western Blot)

This assay measures the inhibition of LRRK2 activity within a cellular context by assessing the phosphorylation of LRRK2 itself (autophosphorylation) or its downstream substrates.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2, or a cell line with endogenous LRRK2 expression like Raw264.7 macrophages)

  • Cell culture medium and reagents

  • Test inhibitor at various concentrations

  • Lysis buffer

  • Primary antibodies (e.g., anti-pS935-LRRK2, anti-total LRRK2, anti-pRab10, anti-total Rab10)

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with the test inhibitor at a range of concentrations for a specified duration.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of LRRK2 or its substrates.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify band intensities and determine the ratio of phosphorylated to total protein to assess the level of target inhibition.

Preclinical Evaluation Workflow for LRRK2 Inhibitors

The preclinical development of LRRK2 inhibitors follows a structured workflow to assess potency, selectivity, pharmacokinetics, and in vivo efficacy and safety.

Preclinical_Workflow Start Biochemical_Assay In Vitro Potency (Biochemical Assay) Start->Biochemical_Assay Cellular_Assay Cellular Target Engagement (e.g., pS935 LRRK2) Biochemical_Assay->Cellular_Assay Selectivity_Panel Kinase Selectivity Profiling Cellular_Assay->Selectivity_Panel ADME_PK ADME & Pharmacokinetics (In Vitro & In Vivo) Selectivity_Panel->ADME_PK In_Vivo_Efficacy In Vivo Efficacy (e.g., Parkinson's Disease Animal Models) ADME_PK->In_Vivo_Efficacy Safety_Tox Safety & Toxicology Studies In_Vivo_Efficacy->Safety_Tox Candidate_Selection Clinical Candidate Selection Safety_Tox->Candidate_Selection End Candidate_Selection->End

Caption: A typical preclinical drug discovery workflow for LRRK2 inhibitors.

Conclusion

This compound and its analogs are potent and selective preclinical LRRK2 inhibitors that have been instrumental in validating LRRK2 as a therapeutic target for Parkinson's disease. The next generation of LRRK2 inhibitors, such as BIIB122 and NEU-411, have demonstrated promising safety and target engagement in clinical trials, marking a significant advancement in the field. This guide provides a comparative framework and methodological foundation to aid researchers in the ongoing development and evaluation of novel LRRK2-targeted therapies. The continued investigation of these compounds is crucial for the development of disease-modifying treatments for Parkinson's disease.

References

A Comparative Guide to LRRK2 Kinase Inhibitors: In Vitro Potency and In Vivo Target Engagement of PF-06455943 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor PF-06455943 with other prominent research compounds: PF-06447475, GNE-7915, and MLi-2. This document summarizes key in vitro and in vivo experimental data to illustrate the correlation of their biochemical activity with cellular and organismal target engagement.

Mutations in the LRRK2 gene, particularly the G2019S mutation, are linked to an increased risk of both familial and sporadic Parkinson's disease. This has made the LRRK2 protein a compelling target for the development of disease-modifying therapies. A primary strategy has been the development of small molecule inhibitors that target the kinase activity of LRRK2. This guide focuses on this compound, a potent LRRK2 inhibitor primarily developed as a Positron Emission Tomography (PET) radioligand for in vivo imaging of LRRK2, and compares its activity with other well-characterized preclinical LRRK2 inhibitors.

Quantitative Data Summary

The following tables provide a structured overview of the reported in vitro and in vivo activities of this compound and its comparators.

Table 1: In Vitro Inhibitory Activity of LRRK2 Inhibitors

CompoundTargetAssay TypeIC50 (nM)
This compound Wild-Type LRRK2Biochemical3[1]
G2019S LRRK2Biochemical9[1]
LRRK2Cellular (HEK293)20[1]
PF-06447475 Wild-Type LRRK2Biochemical3[2][3][4]
G2019S LRRK2Biochemical11
LRRK2Cellular (Raw264.7)<10[3]
GNE-7915 LRRK2Biochemical9[5][6][7]
LRRK2Biochemical (Ki)1[6][7]
MLi-2 LRRK2Biochemical0.76[8][9][10]
LRRK2Cellular (pSer935)1.4[8][10]
LRRK2Radioligand Binding3.4[8][10]

Table 2: In Vivo Activity and Properties of LRRK2 Inhibitors

CompoundAnimal ModelKey Findings
This compound Non-human PrimateHigh brain penetration confirmed. Specific binding to LRRK2 validated by PET imaging. Achieved 45-55% displacement of total distribution volume (VT) in the brain.[11][12]
PF-06447475 G2019S BAC Transgenic MiceInhibits phosphorylation of LRRK2 at S935 (IC50 = 103 nM) and S1292 (IC50 = 21 nM).[3]
G2019S-LRRK2 RatsBlocks α-synuclein-induced dopaminergic neurodegeneration and attenuates neuroinflammation.[3]
GNE-7915 BAC Transgenic Mice (hLRRK2 G2019S)Demonstrates concentration-dependent reduction of phosphorylated LRRK2 in the brain.[6]
MLi-2 MitoPark MiceWell-tolerated over 15 weeks. Dose-dependent central and peripheral target inhibition observed via dephosphorylation of pSer935 LRRK2.[8][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize LRRK2 inhibitors.

In Vitro LRRK2 Kinase Activity Assay (Biochemical)

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of recombinant LRRK2 protein.

  • Reaction Preparation : A reaction mixture is prepared containing recombinant LRRK2 protein (either wild-type or a mutant form like G2019S) and a suitable substrate (e.g., myelin basic protein or a peptide substrate like LRRKtide) in a kinase assay buffer.

  • Inhibitor Addition : The test compound (e.g., this compound) is added at various concentrations.

  • Reaction Initiation : The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP).

  • Incubation : The reaction mixture is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection : The amount of substrate phosphorylation is quantified. For radiolabeled assays, this is typically done by separating the reaction products by SDS-PAGE and detecting the incorporated radioactivity using a phosphorimager. For non-radioactive methods like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based readout.[8]

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular LRRK2 Phosphorylation Assay

This assay measures the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by assessing the phosphorylation status of LRRK2 at specific sites, such as Ser935.

  • Cell Culture and Treatment : A suitable cell line expressing LRRK2 (e.g., HEK293 or SH-SY5Y) is cultured and then treated with varying concentrations of the LRRK2 inhibitor for a specific duration (e.g., 90 minutes).

  • Cell Lysis : The cells are washed and then lysed to release the cellular proteins.

  • Protein Quantification : The total protein concentration in the cell lysates is determined.

  • Western Blotting : Equal amounts of protein from each treatment condition are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) and total LRRK2.

  • Detection and Analysis : Following incubation with secondary antibodies, the protein bands are visualized, and their intensities are quantified. The ratio of phosphorylated LRRK2 to total LRRK2 is calculated for each inhibitor concentration to determine the IC50 value.

In Vivo Pharmacodynamic Assessment in Rodent Models

This protocol assesses the ability of an LRRK2 inhibitor to engage its target in the brain and peripheral tissues of a living organism.

  • Animal Model : Transgenic mouse models expressing human LRRK2 (e.g., G2019S BAC transgenic mice) are often used.

  • Compound Administration : The LRRK2 inhibitor is administered to the animals, typically via oral gavage, at various doses.

  • Tissue Collection : At a specified time point after the final dose, animals are euthanized, and tissues of interest (e.g., brain, kidneys) are collected.

  • Protein Extraction : The collected tissues are homogenized in a lysis buffer containing phosphatase and protease inhibitors to extract proteins.

  • Analysis : The levels of phosphorylated LRRK2 (e.g., pS935) and total LRRK2 in the tissue lysates are measured using methods such as Western blotting or ELISA.

  • Data Interpretation : The extent of LRRK2 inhibition in the target tissues is determined by the reduction in the ratio of phosphorylated LRRK2 to total LRRK2.

Mandatory Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) p-LRRK2 LRRK2_inactive->LRRK2_active Autophosphorylation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation p_Rab_GTPases Phosphorylated Rab GTPases LRRK2_active->p_Rab_GTPases Upstream_Signals Upstream Signals (e.g., G2019S mutation) Upstream_Signals->LRRK2_inactive Activation Vesicular_Trafficking Vesicular Trafficking p_Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy p_Rab_GTPases->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics p_Rab_GTPases->Cytoskeletal_Dynamics Cellular_Dysfunction Cellular Dysfunction Vesicular_Trafficking->Cellular_Dysfunction Autophagy->Cellular_Dysfunction Cytoskeletal_Dynamics->Cellular_Dysfunction Inhibitor This compound & Alternatives Inhibitor->LRRK2_active Inhibition

Caption: Simplified LRRK2 signaling pathway and point of inhibition.

Experimental Workflow for LRRK2 Inhibitor Evaluation

LRRK2_Inhibitor_Workflow start Start: Compound Synthesis in_vitro_biochem In Vitro Biochemical Assay (Recombinant LRRK2) start->in_vitro_biochem Potency in_vitro_cellular In Vitro Cellular Assay (LRRK2-expressing cells) in_vitro_biochem->in_vitro_cellular Cellular Potency in_vivo_pk_pd In Vivo PK/PD Studies (Rodent Models) in_vitro_cellular->in_vivo_pk_pd In Vivo Target Engagement in_vivo_imaging In Vivo Imaging (PET) (e.g., this compound) in_vivo_pk_pd->in_vivo_imaging Target Occupancy efficacy_models Efficacy Studies (PD Animal Models) in_vivo_pk_pd->efficacy_models Therapeutic Potential end Lead Optimization/ Clinical Candidate in_vivo_imaging->end efficacy_models->end

Caption: General experimental workflow for LRRK2 inhibitor evaluation.

References

PF-06455943: A Comparative Guide for a Novel LRRK2 Inhibitor Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. The discovery and characterization of potent and selective LRRK2 inhibitors are paramount to advancing our understanding of LRRK2 biology and developing effective clinical candidates. This guide provides a comparative analysis of PF-06455943, a potent LRRK2 inhibitor, alongside other widely used reference compounds: PFE-360, GNE-7915, and MLi-2. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most appropriate reference compound for their LRRK2-focused drug discovery efforts.

Comparative Analysis of LRRK2 Inhibitor Potency and Selectivity

The selection of a reference compound hinges on a thorough understanding of its biochemical and cellular potency, as well as its selectivity profile. The following tables summarize the key quantitative data for this compound and its comparators.

Table 1: Biochemical Potency of LRRK2 Inhibitors

CompoundTargetIC50 (nM)Assay Type
This compound LRRK2 (WT)3Not Specified
PFE-360 LRRK2 (in vivo)2.3In vivo
GNE-7915 LRRK29 (Ki = 1)Not Specified
MLi-2 LRRK20.76Purified LRRK2 kinase assay

Table 2: Cellular Potency of LRRK2 Inhibitors

CompoundCellular SystemIC50 (nM)Readout
This compound Not Specified20Not Specified
PFE-360 Not SpecifiedNot SpecifiedpSer935 LRRK2 reduction
GNE-7915 Not SpecifiedNot SpecifiedNot Specified
MLi-2 Not Specified1.4Dephosphorylation of pSer935 LRRK2

Table 3: Kinase Selectivity Profile

CompoundKinase Panel SizeKey Off-Targets (>50% inhibition at specified concentration)
This compound Not SpecifiedNot Specified
PFE-360 Not SpecifiedNot Specified
GNE-7915 187 kinases (at 0.1 µM)TTK
MLi-2 >300 kinases>295-fold selectivity for LRRK2

LRRK2 Signaling Pathway and Experimental Workflow

A clear understanding of the LRRK2 signaling cascade and the experimental workflows used to assess inhibitor activity is crucial for interpreting and contextualizing research findings.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Substrates & Effects Rab29 Rab29 LRRK2 (Inactive) LRRK2 (Inactive) Rab29->LRRK2 (Inactive) Recruitment to Golgi VPS35 VPS35 VPS35->LRRK2 (Inactive) Modulation LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) GTP Binding Rab8 Rab8 LRRK2 (Active)->Rab8 Phosphorylation Rab10 Rab10 LRRK2 (Active)->Rab10 Phosphorylation Rab12 Rab12 LRRK2 (Active)->Rab12 Phosphorylation Vesicular Trafficking Vesicular Trafficking Rab8->Vesicular Trafficking Lysosomal Function Lysosomal Function Rab10->Lysosomal Function Cytoskeletal Dynamics Cytoskeletal Dynamics Rab12->Cytoskeletal Dynamics Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Recombinant LRRK2 Recombinant LRRK2 Kinase Assay Kinase Assay Recombinant LRRK2->Kinase Assay Test Compound Test Compound Test Compound->Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Western Blot / ELISA Western Blot / ELISA Cell Lysis->Western Blot / ELISA pSer935/Total LRRK2 Ratio pSer935/Total LRRK2 Ratio Western Blot / ELISA->pSer935/Total LRRK2 Ratio

A Comparative Guide to LRRK2 PET Imaging Agents: An In-depth Look at PF-06455943 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a critical target in the development of therapeutics for Parkinson's disease. Positron Emission Tomography (PET) imaging of LRRK2 is a powerful tool for in-vivo quantification of target engagement and understanding the pathophysiology of the disease.[1][2] This guide provides a comprehensive comparison of the promising LRRK2 PET radioligand, [18F]PF-06455943, with its key alternatives, offering a detailed analysis of their performance based on available preclinical data.

Overview of LRRK2 PET Radioligands

This guide focuses on the following LRRK2 PET imaging agents:

  • [18F]this compound: A fluorine-18 (B77423) labeled PET tracer that has shown favorable brain uptake and specific binding in both rodent and non-human primate studies.[1][3]

  • [11C]PF-06447475: A carbon-11 (B1219553) labeled analog of this compound, which has also been evaluated in preclinical models.[1][4]

  • [11C]GNE-1023: A carbon-11 labeled tracer that has been synthesized and evaluated in vitro and in vivo.[2]

  • [18F]FMN3PA and [18F]FMN3PU: Two fluorine-18 labeled compounds that have been developed and assessed for their potential as LRRK2 PET tracers.[5]

Quantitative Data Comparison

The following tables summarize the key quantitative data for each of the LRRK2 PET imaging agents based on published preclinical studies.

Table 1: In Vitro Performance of LRRK2 PET Tracers

RadiotracerTargetIC50 (nM)Kd (nM)Assay TypeReference
[18F]this compound LRRK2---[1]
[11C]PF-06447475 LRRK23-Biochemical[6]
[11C]GNE-1023 LRRK2---[2]
[18F]FMN3PA LRRK2-20 ± 1.3Saturation assay (rat brain striatum)[5]
[18F]FMN3PU LRRK2-23.6 ± 4.0Saturation assay (rat brain striatum)[5]

Table 2: Radiosynthesis and In Vivo Preclinical Data of LRRK2 PET Tracers

RadiotracerRadiochemical Yield (%)Radiochemical Purity (%)Molar Activity (GBq/µmol)Brain UptakeIn Vivo ModelKey FindingsReference
[18F]this compound ->99>37FavorableRodents, NHPsGood brain penetration and specific binding.[1][3][1][3]
[11C]PF-06447475 8.5 (non-decay corrected)>99>90FavorableRodentsHeterogeneous brain distribution consistent with LRRK2 expression.[4][7][4][7]
[11C]GNE-1023 10 (non-decay corrected)>99>37LimitedMiceInsufficient blood-brain barrier permeability.[2][2]
[18F]FMN3PA 37 ± 1.6≥96169 ± 63GoodMiceSignificant in vivo blocking (77%); fast clearance from the brain.[5][5]
[18F]FMN3PU 25 ± 1.3≥96131 ± 56--High specific binding in vitro.[5][5]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.

LRRK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 LRRK2_inactive->LRRK2_active Activation LRRK2_active->LRRK2_inactive Inactivation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylates pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Transport Vesicular Transport pRab_GTPases->Vesicular_Transport Regulates Autophagy Autophagy pRab_GTPases->Autophagy Regulates Neuronal_Survival Neuronal Survival Vesicular_Transport->Neuronal_Survival Autophagy->Neuronal_Survival Pathogenic_Mutations Pathogenic Mutations (e.g., G2019S) Pathogenic_Mutations->LRRK2_active Activation LRRK2_Inhibitors LRRK2 Inhibitors (e.g., this compound) LRRK2_Inhibitors->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and the inhibitory action of PET ligands.

PET_Imaging_Workflow cluster_animal_prep Animal Preparation cluster_imaging PET Imaging cluster_data_analysis Data Analysis Animal_Model Rodent / Non-Human Primate Anesthesia Anesthesia (e.g., Isoflurane) Animal_Model->Anesthesia Catheterization Tail Vein Catheterization Anesthesia->Catheterization Radiotracer_Injection Radiotracer Injection Catheterization->Radiotracer_Injection Dynamic_Scan Dynamic PET Scan (e.g., 60-90 min) Radiotracer_Injection->Dynamic_Scan Image_Reconstruction Image Reconstruction Dynamic_Scan->Image_Reconstruction Static_Scan Static PET Scan (optional) Static_Scan->Image_Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Image_Reconstruction->ROI_Analysis TAC_Generation Time-Activity Curve (TAC) Generation ROI_Analysis->TAC_Generation Kinetic_Modeling Kinetic Modeling (e.g., SUV, VT) TAC_Generation->Kinetic_Modeling

Caption: General experimental workflow for preclinical LRRK2 PET imaging.

Experimental Protocols

In Vivo PET Imaging in Rodents (General Protocol)

This protocol provides a general framework for conducting LRRK2 PET imaging studies in rodents. Specific parameters may need to be optimized for each radiotracer.

  • Animal Preparation:

    • Animal Model: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g) are commonly used.[8][9] Animals should be acclimated for at least one week before the experiment.

    • Anesthesia: Anesthesia is induced and maintained with isoflurane (B1672236) (1-3% in oxygen).[10]

    • Catheterization: A catheter is placed in the lateral tail vein for radiotracer injection.[11]

  • Radiotracer Injection:

    • The radiotracer (e.g., [11C]PF-06447475, [11C]GNE-1023, or [18F]FMN3PA) is administered as a bolus injection via the tail vein catheter.[4][5] The injected dose is typically in the range of 5-10 MBq for mice and 18-37 MBq for rats.

  • PET Imaging:

    • Scanner: A small-animal PET scanner is used for image acquisition.[11]

    • Dynamic Scan: A dynamic scan is initiated simultaneously with the radiotracer injection and typically lasts for 60-90 minutes.[10]

    • Blocking Studies: To assess specific binding, a separate group of animals is pre-treated with a non-radioactive LRRK2 inhibitor (e.g., GNE-0877 for [18F]FMN3PA) 30 minutes before the radiotracer injection.[5]

  • Data Analysis:

    • Image Reconstruction: PET images are reconstructed using standard algorithms (e.g., OSEM).[12]

    • Region of Interest (ROI) Analysis: ROIs are drawn on the reconstructed images for various brain regions (e.g., striatum, cortex, cerebellum).[4]

    • Time-Activity Curves (TACs): TACs are generated for each ROI to visualize the uptake and washout of the radiotracer over time.[13]

    • Kinetic Modeling: The TAC data can be used to calculate quantitative parameters such as the Standardized Uptake Value (SUV) or the volume of distribution (VT) to assess tracer delivery and binding.[12]

In Vitro Autoradiography Protocol ([11C]PF-06447475)

This protocol is based on the study by Zhang et al. (2023).[4]

  • Tissue Preparation: Rat brains are sectioned into 20 µm coronal slices.

  • Incubation: The brain sections are incubated with [11C]PF-06447475 (0.5 nM) in a buffer solution for 60 minutes at room temperature.

  • Blocking: For blocking studies, a parallel set of sections is co-incubated with a high concentration (10 µM) of non-radioactive PF-06447475.

  • Washing: The sections are washed to remove unbound radiotracer.

  • Imaging: The dried sections are exposed to a phosphor imaging plate, and the resulting autoradiograms are analyzed to determine the regional distribution of radiotracer binding.

Conclusion

[18F]this compound stands out as a promising PET tracer for LRRK2 imaging, demonstrating favorable brain penetration and specific binding in preclinical models.[1][3] Among the alternatives, [11C]PF-06447475 also shows good potential with a brain distribution that aligns with known LRRK2 expression.[4] However, its shorter half-life compared to fluorine-18 may be a logistical limitation. [11C]GNE-1023 appears less suitable for brain imaging due to its limited ability to cross the blood-brain barrier.[2] [18F]FMN3PA exhibits good brain uptake and specific binding but is cleared rapidly, which might complicate quantitative analysis.[5] Further studies, particularly in non-human primates and eventually in humans, are necessary to fully elucidate the clinical utility of these promising LRRK2 PET imaging agents. The choice of the most appropriate tracer will ultimately depend on the specific research question, the available infrastructure, and the desired imaging characteristics.

References

A Comparative Guide to the Structural Basis of PF-06455943 and Other LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural basis for the binding of PF-06455943 to Leucine-Rich Repeat Kinase 2 (LRRK2) in contrast to other notable LRRK2 inhibitors. The content herein is supported by experimental data to facilitate a comprehensive understanding of their mechanisms of action at a molecular level.

Mutations in the LRRK2 gene, particularly those that increase its kinase activity, are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD).[1] This has positioned LRRK2 as a prime therapeutic target, leading to the development of numerous small molecule inhibitors.[1] Understanding the distinct structural interactions of these inhibitors with the LRRK2 kinase domain is paramount for the rational design of next-generation therapeutics with improved potency and selectivity.

Quantitative Comparison of LRRK2 Inhibitor Potency

The following table summarizes the in vitro potency of this compound and other well-characterized LRRK2 inhibitors against both wild-type (WT) and the common G2019S mutant form of the LRRK2 enzyme.

InhibitorTargetIC50 (nM)Assay Type
This compound LRRK2 (WT)3Biochemical
LRRK2 (G2019S)9Biochemical
LRRK2 (cellular)20Cellular
PF-06447475 LRRK2 (WT)3Biochemical
LRRK2 (G2019S)11Biochemical
LRRK2 (cellular)<10Cellular (Raw264.7)
MLi-2 LRRK2 (WT)0.76Biochemical
LRRK2 (cellular)1.4Cellular
GNE-7915 LRRK2 (WT)1 (Ki)Biochemical
LRRK2 (cellular)18Cellular

Structural Basis of Inhibitor Binding

While a co-crystal structure of this compound with LRRK2 is not publicly available, its close structural analog, PF-06447475, has been studied through computational modeling, providing valuable insights into its binding mode.[2][3] This can be compared with the experimentally determined structures of other inhibitors in complex with LRRK2.

This compound and PF-06447475 (Predicted Binding Mode):

Computational docking studies of PF-06447475 with a homology model of the LRRK2 kinase domain suggest that it binds to the ATP-binding pocket.[2][3] Key interactions are predicted with hinge region residues, specifically forming hydrogen bonds with the backbone of Glu1948 and Ala1950.[4] This interaction is crucial for anchoring the inhibitor within the active site. The pyridopyrimidine scaffold of these inhibitors is thought to be a key contributor to these interactions.[4]

MLi-2 (Cryo-EM Structure):

The cryo-electron microscopy (cryo-EM) structure of LRRK2 in complex with the type I inhibitor MLi-2 reveals that it also binds within the ATP-binding pocket, stabilizing the kinase in an active-like, "DFG-in" conformation.[5][6] Type I inhibitors like MLi-2 directly compete with ATP for binding.[6]

GNE-7915 (Cryo-EM Structure):

Similarly, the cryo-EM structure of LRRK2 bound to the type I inhibitor GNE-7915 shows its binding within the ATP active site, also promoting an active-like conformation.[1][7] The interactions of GNE-7915 also involve key residues within the hinge region of the kinase domain.[8]

Comparison Summary:

Both this compound (by inference from its analog PF-06447475) and other prominent inhibitors like MLi-2 and GNE-7915 are classified as Type I kinase inhibitors. They all target the ATP-binding site of the LRRK2 kinase domain and compete with the endogenous ATP substrate. The primary interactions for these inhibitors are with the hinge region of the kinase, a common feature for this class of inhibitors across various kinases. While the specific side-chain interactions may differ slightly due to the unique chemical scaffolds of each inhibitor, the overall binding mode is conserved.

LRRK2 Signaling Pathway and Point of Inhibition

Mutations in LRRK2 lead to its hyperactivation, which is a key event in the pathogenesis of Parkinson's disease.[1] Activated LRRK2 phosphorylates a subset of Rab GTPases, such as Rab10.[1] This phosphorylation event is thought to disrupt downstream cellular processes, including lysosomal function and vesicle trafficking, ultimately contributing to neuronal cell death.[1] LRRK2 inhibitors like this compound act by directly blocking the kinase activity of LRRK2, thereby preventing the phosphorylation of its substrates and mitigating the downstream pathological effects.

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway and Inhibition LRRK2_mut LRRK2 Mutations (e.g., G2019S) LRRK2_active Hyperactivated LRRK2 Kinase LRRK2_mut->LRRK2_active pRab10 Phosphorylated Rab10 (active) LRRK2_active->pRab10 Phosphorylation Rab10 Rab10 (inactive) Rab10->pRab10 Downstream Disrupted Vesicle Trafficking & Lysosomal Function pRab10->Downstream Neuron_death Neuronal Cell Death Downstream->Neuron_death Inhibitor This compound & Other Inhibitors Inhibitor->LRRK2_active Inhibition

Caption: LRRK2 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against LRRK2 kinase.

Materials:

  • Recombinant LRRK2 enzyme (WT or mutant)

  • LRRK2 kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)

  • ATP solution

  • LRRK2 substrate (e.g., LRRKtide peptide or a generic substrate like Myelin Basic Protein)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).

  • Add 2 µl of recombinant LRRK2 enzyme diluted in kinase assay buffer to each well.

  • Pre-incubate the enzyme and inhibitor mixture for 10-20 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µl of a pre-mixed solution containing the LRRK2 substrate and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes).

  • Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data is typically plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Experimental Workflow for LRRK2 Inhibitor Characterization

The following diagram illustrates a typical workflow for the preclinical characterization of LRRK2 inhibitors.

Inhibitor_Workflow Preclinical LRRK2 Inhibitor Discovery Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op In_Vitro In Vitro Characterization (Cellular Assays, Selectivity) Lead_Op->In_Vitro In_Vivo In Vivo Efficacy & PK/PD (Animal Models) In_Vitro->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A typical workflow for the discovery and preclinical development of LRRK2 inhibitors.

Conclusion

This compound is a potent, selective, and brain-penetrant LRRK2 inhibitor that, like other Type I inhibitors such as MLi-2 and GNE-7915, is predicted to bind to the ATP-binding site of the LRRK2 kinase domain. Its inhibitory action at the hinge region prevents the phosphorylation of downstream substrates, thereby offering a promising therapeutic strategy for Parkinson's disease. While the precise atomic interactions of this compound with LRRK2 await experimental determination, the available structural and computational data for it and its analogs provide a solid framework for understanding its mechanism of action and for guiding the future development of novel LRRK2-targeted therapies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of PF-06455943

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like PF-06455943, a potent LRRK2 inhibitor, are critical for maintaining laboratory safety and environmental integrity.[1] Adherence to established protocols is not only a regulatory requirement but also a cornerstone of a responsible research culture. This guide provides a procedural framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding potential hazards, necessary personal protective equipment (PPE), and emergency protocols. In the absence of a specific SDS, the compound should be handled as a potent, potentially hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in either solid or solution form.

Avoid Exposure: To prevent inhalation of dust or aerosols, handle the solid form of the compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] Avoid direct contact with skin and eyes.[2]

Emergency Procedures: In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2] If inhaled, move the individual to fresh air and seek medical assistance.[2] If swallowed, rinse the mouth with water and consult a physician.[2]

Step-by-Step Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain.[2][3]

Step 1: Waste Segregation and Collection

Proper segregation of waste streams at the point of generation is crucial for safe and compliant disposal.[4]

  • Solid Waste: Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.[2][4] Contaminated items such as weighing paper, gloves, and pipette tips should be placed in a designated, robust, and sealable hazardous waste container.[4]

  • Liquid Waste: All aqueous and solvent-based solutions containing this compound must be collected in a dedicated, leak-proof, and shatter-resistant container.[2][4] This container must be kept closed when not in use.[4][5]

  • Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[2]

Step 2: Labeling and Storage

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste mixture.[2][4] The date of waste accumulation should also be recorded.[4]

  • Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[4][5][6][7] It is essential to ensure that incompatible waste types are segregated to prevent adverse chemical reactions.[4][7]

Step 3: Decontamination

Decontaminate all surfaces and equipment that have come into contact with this compound. A standard procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials used in this process must be disposed of as hazardous waste.[4]

Step 4: Professional Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8] All disposal activities must comply with local, state, and federal regulations.[8]

Quantitative Data Summary

Due to the nature of this compound as a research chemical, specific quantitative data for disposal, such as concentration limits for sewer disposal, are not publicly available. All waste containing this compound must be treated as hazardous waste, irrespective of concentration.

Waste StreamRecommended Disposal Method
Unused/Expired this compound (Solid)Dispose of as hazardous chemical waste in a sealed, labeled container. Do not discard in regular trash.[2][4]
Solutions containing this compound (Liquid)Collect in a sealed, properly labeled, and leak-proof hazardous waste container. Do not pour down the drain.[2][4]
Contaminated Labware (e.g., vials, pipette tips, gloves)Place in a designated, sealed, and clearly labeled hazardous waste container.[2][4]
Contaminated Sharps (e.g., needles, syringes)Dispose of in a designated, puncture-resistant sharps container.[2]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage & Decontamination cluster_disposal Final Disposal start Start: Identify this compound Waste sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE sds->ppe segregate Segregate Waste at Point of Generation ppe->segregate solid Solid Waste segregate->solid liquid Liquid Waste segregate->liquid sharps Sharps Waste segregate->sharps contain_solid Seal in Labeled Container solid->contain_solid contain_liquid Collect in Leak-Proof, Labeled Container liquid->contain_liquid contain_sharps Place in Sharps Container sharps->contain_sharps store Store in Designated Satellite Accumulation Area contain_solid->store contain_liquid->store contain_sharps->store decon Decontaminate Work Surfaces & Equipment store->decon contact_ehs Contact EHS for Waste Pickup decon->contact_ehs end End: Professional Hazardous Waste Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling PF-06455943

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling the potent leucine-rich repeat kinase 2 (LRRK2) inhibitor, PF-06455943. Adherence to these protocols is essential to mitigate exposure risks and ensure a safe research environment.

As a potent, small-molecule inhibitor, this compound requires stringent handling procedures. The primary routes of exposure include inhalation of aerosolized powder, dermal contact, and accidental ingestion. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent kinase inhibitors and other hazardous research chemicals.[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The consistent and correct use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure.[3] All personnel handling this compound must be trained in the proper selection, use, and disposal of the following equipment.

PPE ComponentSpecificationRationale
Hand Protection Double, chemotherapy-grade, powder-free nitrile gloves. The outer glove cuff should extend over the gown sleeve.Prevents skin absorption. Double gloving provides an additional layer of protection, with the outer glove being immediately removable in case of contamination.[1][2]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated).Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[1][3]
Eye & Face Protection ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder form or when there is a significant risk of splashes.Protects against splashes and aerosolized particles entering the eyes or face.[1][2]
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation.[1][3]
Foot & Hair Protection Disposable, non-slip shoe covers and a hair bonnet.Prevents the spread of contamination outside of the designated work area.[1]

Operational Plan for Safe Handling

All procedures involving this compound should be conducted in a designated area with appropriate engineering controls to minimize the risk of exposure.

Engineering Controls:

  • Chemical Fume Hood or Class II Biological Safety Cabinet (BSC): All handling of powdered this compound and preparation of solutions must be performed within a certified chemical fume hood or BSC to contain aerosols and dust.[3]

  • Ventilated Balance Enclosure: For weighing the solid compound, a ventilated balance enclosure within a fume hood provides an additional layer of containment.

Step-by-Step Handling Procedure:

  • Preparation: Before beginning work, ensure all necessary PPE is correctly donned. Prepare the workspace by lining it with a disposable absorbent bench protector to contain any potential spills.[2]

  • Weighing (Solid Compound):

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.[3]

    • Use a tared weigh boat to minimize the dispersion of the powder.

    • Handle the compound gently to avoid creating dust.

  • Reconstitution (Preparing Solutions):

    • Slowly add the solvent to the solid compound to prevent splashing.[2]

    • Ensure the vial or container is securely capped before mixing or vortexing.

  • Decontamination:

    • After handling, wipe down all surfaces in the work area with an appropriate deactivating solution (if known) or a standard laboratory disinfectant.

    • Carefully doff PPE, removing the outer gloves first, to avoid contaminating skin and clothing.

Disposal Plan: Managing Hazardous Waste

All materials that come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional, local, and national regulations.

Waste TypeDescriptionDisposal Procedure
Solid Hazardous Waste Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials.Place in a designated, sealed, and clearly labeled hazardous waste container (e.g., a yellow chemotherapy waste bin).[1] This waste should be collected for high-temperature incineration by a certified hazardous waste management service.
Liquid Hazardous Waste Unused or expired stock solutions and contaminated solvents.Collect in a labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain. This waste should also be collected for incineration by a certified hazardous waste management service.[3]
Sharps Hazardous Waste Needles and syringes used for in vivo administration of the compound.Dispose of immediately in a puncture-proof, labeled sharps container designated for hazardous waste.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh Proceed to Handling reconstitute Prepare Solution weigh->reconstitute decontaminate Decontaminate Work Area reconstitute->decontaminate After Experiment dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.